molecular formula C21H24O11 B15586823 Sieboldin

Sieboldin

Cat. No.: B15586823
M. Wt: 452.4 g/mol
InChI Key: XJHMLSKQZFKMLL-IQXUUKFXSA-N
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Description

Sieboldin is a useful research compound. Its molecular formula is C21H24O11 and its molecular weight is 452.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H24O11

Molecular Weight

452.4 g/mol

IUPAC Name

3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one

InChI

InChI=1S/C21H24O11/c22-8-16-18(28)19(29)20(30)21(32-16)31-10-6-14(26)17(15(27)7-10)12(24)4-2-9-1-3-11(23)13(25)5-9/h1,3,5-7,16,18-23,25-30H,2,4,8H2/t16-,18-,19+,20-,21?/m0/s1

InChI Key

XJHMLSKQZFKMLL-IQXUUKFXSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Sieboldin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin, a naturally occurring dihydrochalcone, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily found in plants of the Malus genus, this polyphenolic compound exhibits notable antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and detailed experimental protocols for its isolation. Furthermore, this document elucidates the current understanding of its biological activities and mechanism of action, with a focus on relevant signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is chemically classified as a dihydrochalcone, a type of flavonoid characterized by a C6-C3-C6 carbon skeleton. Its structure consists of two aromatic rings linked by a three-carbon aliphatic chain. A key feature of this compound is the presence of a glucose moiety attached to one of the aromatic rings, making it a glycoside.

IUPAC Name: 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one[1]

Synonyms: 3-Hydroxyphloretin-4'-glucoside[2]

Chemical Formula: C₂₁H₂₄O₁₁[1][2][3]

Molecular Weight: 452.41 g/mol [2][3]

CAS Number: 18777-73-6[2][3]

The chemical structure of this compound is depicted in Figure 1.

Chemical Structure of this compoundFigure 1. Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and predicted spectroscopic properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and formulation in research and development settings.

PropertyValueReference
Physical Description Powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Estimated water solubility: 742.2 mg/L @ 25 °C.
Predicted XlogP3-AA 0.5
Monoisotopic Mass 452.13186158 Da[1]
Predicted ¹H-NMR The predicted ¹H-NMR spectrum would show characteristic signals for the aromatic protons on the two phenyl rings, the protons of the propane bridge, and the protons of the glucose moiety. Specific shifts would depend on the solvent used.General Knowledge
Predicted ¹³C-NMR The predicted ¹³C-NMR spectrum would display 21 distinct carbon signals corresponding to the dihydrochalcone backbone and the glucose unit. The chemical shifts would be indicative of the aromatic, carbonyl, aliphatic, and glycosidic carbons.General Knowledge
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve cleavage of the glycosidic bond and characteristic fragmentation of the dihydrochalcone core.General Knowledge

Experimental Protocols

Isolation of this compound from Malus Leaves

The following protocol provides a general framework for the extraction and isolation of this compound from the leaves of Malus species. Optimization of specific parameters may be required depending on the plant material and available equipment.

Materials:

  • Fresh or dried leaves of a Malus species known to contain this compound (e.g., Malus toringo, M. micromalus)

  • Methanol (80% v/v)

  • Ethyl acetate

  • Deionized water

  • Macroporous adsorbent resin (e.g., D101)

  • Polyamide resin

  • Silica gel for column chromatography

  • Solvents for column chromatography (e.g., chloroform, methanol, ethyl acetate, n-hexane gradients)

  • Rotary evaporator

  • Freeze-dryer

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Extraction:

    • Grind the dried Malus leaves into a fine powder.

    • Extract 100 mg of the powdered leaves with 5 mL of 80% (v/v) methanol.[3]

    • Sonicate the mixture for 20 minutes at 60 Hz in a water bath at 25°C.[3]

    • Store the mixture in the dark for 48 hours to ensure complete extraction.[3]

    • Filter the extract through a 0.22 µm PTFE filter.[3]

  • Purification:

    • Concentrate the filtered extract under reduced pressure using a rotary evaporator.

    • Subject the concentrated crude extract to column chromatography on a macroporous adsorbent resin.

    • Wash the column with deionized water to remove sugars and other polar impurities.

    • Elute the flavonoids with an increasing gradient of ethanol in water.

    • Monitor the fractions by thin-layer chromatography (TLC) or HPLC to identify those containing this compound.

    • Pool the this compound-rich fractions and concentrate them.

    • For further purification, apply the enriched fraction to a polyamide or silica gel column.

    • Elute the column with a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in n-hexane) to isolate pure this compound.

    • Lyophilize the purified fractions to obtain this compound as a powder.

  • Analysis:

    • Confirm the identity and purity of the isolated this compound using HPLC, Mass Spectrometry, and NMR spectroscopy.

Biological Activity and Mechanism of Action

This compound has demonstrated a range of biological activities, with its antioxidant and anti-inflammatory effects being the most prominent.

Antioxidant Activity

As a polyphenolic compound, this compound is an effective scavenger of free radicals. Its antioxidant properties are attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). The antioxidant capacity of this compound can be quantified using various in vitro assays.

AssayIC₅₀ (µM)Reference
DPPHData not available
ABTSData not available

Note: Specific IC₅₀ values for this compound in DPPH and ABTS assays were not found in the reviewed literature, but flavonoids, in general, are known to be potent antioxidants.

Anti-inflammatory Activity

This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. While specific studies on this compound are limited, the mechanisms of action for structurally related flavonoids provide insights into its potential pathways of action.

Potential Signaling Pathways Modulated by this compound:

  • NF-κB Signaling Pathway: Flavonoids are known to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB by this compound would lead to a reduction in the inflammatory cascade.

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK, JNK, and p38, plays a crucial role in inflammation. Flavonoids can modulate MAPK signaling, thereby suppressing the production of inflammatory mediators.

  • PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival, proliferation, and inflammation. Some flavonoids have been shown to inhibit this pathway, which could contribute to their anti-inflammatory effects.

Below is a diagram illustrating a potential mechanism of action for this compound in modulating inflammatory signaling pathways.

G Potential Anti-inflammatory Mechanism of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits (in cytoplasm) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Genes Activates

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural product with a well-defined chemical structure and significant biological potential, particularly as an antioxidant and anti-inflammatory agent. This technical guide has summarized the current knowledge regarding its chemical and biological properties. However, further research is warranted to fully elucidate its therapeutic potential. Specifically, detailed spectroscopic characterization, including experimental ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry data, is needed. Moreover, comprehensive in vitro and in vivo studies are required to definitively map the signaling pathways modulated by this compound and to establish its efficacy and safety profile for potential drug development. The detailed experimental protocols provided herein offer a foundation for researchers to further explore this intriguing natural compound.

References

The Sieboldin Biosynthesis Pathway in Malus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin, a dihydrochalcone unique to certain wild Malus species, has garnered significant interest for its potential health benefits. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound, offering a comprehensive resource for researchers in plant biology, natural product chemistry, and drug development. This document details the key enzymatic steps, the genes encoding these enzymes, and quantitative data on the accumulation of this compound and its precursors in various Malus species. Furthermore, it provides detailed experimental protocols for the analysis of these compounds and the characterization of the biosynthetic pathway.

Introduction to Dihydrochalcones in Malus

The genus Malus, which includes the domesticated apple (Malus domestica), is characterized by the accumulation of a specific class of phenolic compounds known as dihydrochalcones (DHCs). These compounds are derivatives of phloretin and contribute to the taste and potential health-promoting properties of apples and their products[1]. The primary DHCs found in Malus species include phloridzin, trilobatin, and this compound. While phloridzin is the most abundant DHC in domesticated apples, this compound is predominantly found in wild Malus species like Malus toringo and Malus micromalus[2][3]. The unique chemical structure of this compound, featuring a hydroxyl group at the 3-position of the B-ring, is of particular interest for its potential pharmacological activities.

The this compound Biosynthesis Pathway

The biosynthesis of this compound is a specialized branch of the flavonoid pathway, starting from the general phenylpropanoid pathway. The core pathway involves the synthesis of the dihydrochalcone backbone, followed by specific hydroxylation and glycosylation steps.

Formation of the Dihydrochalcone Scaffold

The initial steps of the dihydrochalcone pathway diverge from the main flavonoid pathway. Two distinct routes have been proposed for the formation of phloretin, the precursor to all major Malus dihydrochalcones:

  • Pathway 1: Reduction of p-Coumaroyl-CoA: In this proposed pathway, p-coumaroyl-CoA is first reduced to p-dihydrocoumaroyl-CoA by a p-coumaroyl-CoA reductase (PCR) or a similar double bond reductase (DBR)[1][4]. Subsequently, chalcone synthase (CHS) catalyzes the condensation of one molecule of p-dihydrocoumaroyl-CoA with three molecules of malonyl-CoA to form phloretin.

  • Pathway 2: Reduction of Naringenin Chalcone: A more recently elucidated pathway suggests the direct reduction of naringenin chalcone to phloretin. This reaction is catalyzed by a naringenin chalcone reductase (NCR) . This pathway is considered a significant route for dihydrochalcone biosynthesis in apple leaves.

The Key Steps to this compound

Once phloretin is synthesized, two crucial enzymatic reactions lead to the formation of this compound:

  • 3-Hydroxylation of Phloretin: The key step differentiating this compound from other dihydrochalcones is the hydroxylation of phloretin at the 3-position of the B-ring, yielding 3-hydroxyphloretin. This reaction is catalyzed by a dihydrochalcone 3-hydroxylase (DHC3H) , which has been identified as a member of the cytochrome P450 family, specifically CYP98A [2][3]. Notably, the CYP98A enzymes found in wild Malus species that produce this compound are capable of hydroxylating phloretin, whereas the orthologs in domesticated apples are not[2].

  • 4'-O-Glycosylation of 3-Hydroxyphloretin: The final step in this compound biosynthesis is the attachment of a glucose moiety to the 4'-hydroxyl group of 3-hydroxyphloretin. This glycosylation is catalyzed by phloretin 4'-O-glucosyltransferase (PGT2) [5]. This enzyme is also responsible for the 4'-O-glycosylation of phloretin to produce trilobatin[5].

An alternative, though less substantiated, pathway suggests the hydroxylation of trilobatin to form this compound.

Quantitative Data on Dihydrochalcone Content

The concentration of this compound and other dihydrochalcones varies significantly among different Malus species and tissues. The following tables summarize the available quantitative data.

Table 1: this compound and Trilobatin Content in Wild Malus Species (mg/g Fresh Weight)

SpeciesTissueThis compound (mg/g FW)Trilobatin (mg/g FW)Reference
Malus toringoLeaves3.0 - 4.00.1 - 2.0[2][3]
Malus toringoBuds1.0 - 4.00.1 - 2.0[2][3]
Malus micromalusLeaves3.0 - 4.00.1 - 2.0[2][3]
Malus micromalusBuds1.0 - 4.00.1 - 2.0[2][3]

Table 2: Phloridzin and Phloretin Content in Malus domestica (mg/g Dry Weight)

CultivarTissuePhloridzin (mg/g DW)Phloretin (mg/g DW)Reference
'Opal'Bark (May)91.7 ± 4.4Not Detected[1][4]
'Opal'Leaves (May)82.5 ± 22.02.8 ± 1.4[1][4]
'Rozela'Twigs (September)52.4 ± 12.1Not Detected[1][4]
'Spartan'Leaves98.510.28[6]
'Goldstar'Bark54.52Not Detected[6]
'Red Chief'Leaves24.40.15[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound biosynthesis.

Extraction and HPLC Analysis of Dihydrochalcones from Malus Leaves

This protocol describes the extraction and quantification of this compound and other dihydrochalcones from Malus leaf tissue.

Materials:

  • Fresh or freeze-dried Malus leaf tissue

  • Liquid nitrogen

  • 80% Methanol (MeOH) with 1% formic acid (extraction solvent)

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC system with a DAD or UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Standards for this compound, trilobatin, phloridzin, and phloretin

Procedure:

  • Sample Preparation:

    • Grind 100 mg of fresh leaf tissue to a fine powder in a mortar and pestle with liquid nitrogen. For freeze-dried tissue, use 20 mg of powdered material.

    • Transfer the powder to a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of extraction solvent (80% MeOH with 1% formic acid) to the tube.

    • Vortex thoroughly for 1 minute.

    • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the sample at 13,000 rpm for 10 minutes.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of mobile phase A and B. A typical gradient is as follows:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 40% A, 60% B

      • 25-30 min: Linear gradient to 10% A, 90% B

      • 30-35 min: Hold at 10% A, 90% B

      • 35-40 min: Return to 95% A, 5% B

      • 40-45 min: Column re-equilibration

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Monitor at 280 nm for dihydrochalcones.

    • Quantification: Create a standard curve for each compound of interest using authentic standards. Calculate the concentration in the samples based on the peak area.

qRT-PCR Analysis of Gene Expression

This protocol outlines the steps for quantifying the expression levels of genes involved in this compound biosynthesis, such as CYP98A and PGT2.

Materials:

  • Malus tissue (e.g., leaves, buds)

  • Liquid nitrogen

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen)

  • DNase I

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR master mix

  • qRT-PCR instrument

  • Gene-specific primers for target genes (e.g., CYP98A, PGT2) and reference genes (e.g., Actin, GAPDH). Primers should be designed to span an intron if possible to avoid amplification of genomic DNA.

Procedure:

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from approximately 100 mg of ground Malus tissue using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qRT-PCR:

    • Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers (final concentration of 0.2-0.5 µM each), and diluted cDNA template.

    • Perform the qPCR reaction using a three-step cycling protocol:

      • Initial denaturation: 95°C for 3 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 10 seconds.

        • Annealing: 60°C for 30 seconds.

        • Extension: 72°C for 30 seconds.

    • Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the expression of one or more stable reference genes.

Heterologous Expression of Malus CYP98A in Saccharomyces cerevisiae

This protocol provides a general framework for the functional characterization of the Malus CYP98A enzyme in yeast.

Materials:

  • Yeast expression vector (e.g., pYES-DEST52)

  • Competent Saccharomyces cerevisiae strain (e.g., WAT11)

  • Full-length cDNA of the MalusCYP98A gene

  • Yeast transformation reagents

  • Selective yeast growth media (e.g., SC-Ura)

  • Induction medium (containing galactose)

  • Phloretin substrate

  • Microsome isolation buffer

  • NADPH

Procedure:

  • Vector Construction:

    • Clone the full-length coding sequence of the MalusCYP98A gene into a yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1).

  • Yeast Transformation:

    • Transform the expression construct into a suitable yeast strain (e.g., WAT11, which co-expresses an Arabidopsis cytochrome P450 reductase).

    • Select for transformants on appropriate selective media.

  • Protein Expression and Microsome Isolation:

    • Grow a starter culture of the transformed yeast in selective glucose medium.

    • Inoculate a larger volume of galactose-containing induction medium with the starter culture and grow for 24-48 hours to induce protein expression.

    • Harvest the yeast cells by centrifugation.

    • Isolate microsomes from the yeast cells using a standard protocol involving enzymatic digestion of the cell wall and differential centrifugation.

  • Enzyme Assay:

    • Resuspend the microsomes in a reaction buffer containing NADPH.

    • Add phloretin as the substrate.

    • Incubate the reaction at 30°C for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and extract the products.

    • Analyze the reaction products by HPLC or LC-MS to detect the formation of 3-hydroxyphloretin.

Visualizations

This compound Biosynthesis Pathway

Sieboldin_Biosynthesis_Pathway cluster_enzymes pCoumaroyl_CoA p-Coumaroyl-CoA pDihydrocoumaroyl_CoA p-Dihydrocoumaroyl-CoA pCoumaroyl_CoA->pDihydrocoumaroyl_CoA + NADPH PCR PCR / DBR Naringenin_Chalcone Naringenin Chalcone Phloretin Phloretin Naringenin_Chalcone->Phloretin + NADPH NCR NCR pDihydrocoumaroyl_CoA->Phloretin + 3 Malonyl-CoA CHS CHS Hydroxyphloretin 3-Hydroxyphloretin Phloretin->Hydroxyphloretin + O2 + NADPH Trilobatin Trilobatin Phloretin->Trilobatin + UDP-Glucose CYP98A CYP98A (DHC3H) PGT2 PGT2 This compound This compound Hydroxyphloretin->this compound + UDP-Glucose

Caption: The biosynthetic pathway of this compound in Malus species.

Experimental Workflow for Dihydrochalcone Analysis

DHC_Analysis_Workflow Sample Malus Leaf Tissue Grinding Grinding in Liquid N2 Sample->Grinding Extraction Extraction with 80% MeOH + 1% Formic Acid (Sonication) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC-DAD Analysis Filtration->HPLC Data Quantification of DHCs HPLC->Data

Caption: Workflow for the extraction and analysis of dihydrochalcones from Malus leaves.

Logical Relationship of Key Genes and Compounds

Gene_Compound_Relationship NCR_gene NCR Gene NCR_protein NCR Protein NCR_gene->NCR_protein transcription & translation CHS_gene CHS Gene CHS_protein CHS Protein CHS_gene->CHS_protein transcription & translation CYP98A_gene CYP98A Gene CYP98A_protein CYP98A Protein CYP98A_gene->CYP98A_protein transcription & translation PGT2_gene PGT2 Gene PGT2_protein PGT2 Protein PGT2_gene->PGT2_protein transcription & translation Phloretin Phloretin NCR_protein->Phloretin catalyzes CHS_protein->Phloretin catalyzes Hydroxyphloretin 3-Hydroxyphloretin CYP98A_protein->Hydroxyphloretin catalyzes This compound This compound PGT2_protein->this compound catalyzes Trilobatin Trilobatin PGT2_protein->Trilobatin catalyzes Phloretin->Hydroxyphloretin Phloretin->Trilobatin Hydroxyphloretin->this compound

Caption: Relationship between key genes, enzymes, and compounds in this compound biosynthesis.

Conclusion

The elucidation of the this compound biosynthesis pathway in Malus species has opened new avenues for the metabolic engineering of this high-value natural product. The identification of the key enzymes, particularly the specific CYP98A hydroxylase and the PGT2 glucosyltransferase, provides molecular targets for breeding programs aimed at enhancing this compound content in apples or for the development of microbial production platforms. This technical guide serves as a foundational resource for researchers to further explore the regulation of this pathway and to harness the potential of this compound for pharmaceutical and nutraceutical applications.

References

The Biological Activity of Sieboldin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Sieboldin, a dihydrochalcone predominantly found in plants of the Malus genus, is a flavonoid metabolite drawing increasing interest within the scientific community. Dihydrochalcones are recognized for a variety of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a focus on its mechanistic actions and methodologies for its study. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties and Isolation

This compound (3-hydroxyphloretin 4′-O-glucoside) is structurally related to the more commonly studied dihydrochalcones, phloretin and phloridzin. Its isolation from plant sources, typically the leaves of Malus species, involves extraction with organic solvents followed by chromatographic purification.

General Isolation and Purification Workflow

The isolation of this compound generally follows a multi-step process aimed at separating it from other plant metabolites.

G cluster_0 Extraction cluster_1 Purification A Plant Material (e.g., Malus sieboldii leaves) B Grinding and Extraction (e.g., 80% Methanol) A->B C Filtration and Concentration B->C D Solvent Partitioning (e.g., Ethyl Acetate) C->D Crude Extract E Column Chromatography (e.g., Silica Gel) D->E F Further Purification (e.g., Sephadex LH-20) E->F G Purity Analysis (HPLC) F->G H Isolated this compound G->H >98% Pure this compound

Caption: General workflow for the isolation and purification of this compound.

Experimental Protocol: Isolation and Purification of this compound

  • Extraction:

    • Air-dried and powdered leaves of Malus sieboldii are extracted with 80% methanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning:

    • The crude extract is suspended in water and partitioned successively with ethyl acetate.

    • The ethyl acetate fraction, typically enriched with phenolic compounds, is collected and concentrated.

  • Column Chromatography:

    • The concentrated ethyl acetate fraction is subjected to silica gel column chromatography.

    • Elution is performed with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification:

    • Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to remove remaining impurities.

    • The purity of the isolated this compound is confirmed by High-Performance Liquid Chromatography (HPLC) analysis.

Biological Activities of this compound

While research specifically on this compound is emerging, its biological activities are inferred from studies on related dihydrochalcones and initial findings. The primary activities of interest include its antioxidant, anti-inflammatory, anticancer, and neuroprotective potential.

Antioxidant Activity

Flavonoids, including dihydrochalcones, are well-known for their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. This compound is suggested to be involved in the tolerance to oxidative stress in Malus leaves[1].

Quantitative Data: Antioxidant Activity of Related Flavonoids

Data specific to this compound is limited. The following table presents IC50 values for related flavonoids in common antioxidant assays for comparative purposes.

CompoundDPPH Radical Scavenging IC50 (µM)
Quercetin8.5
Luteolin11.2
Phloretin15.7

Experimental Protocol: DPPH Radical Scavenging Assay

  • A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Various concentrations of this compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for 30 minutes.

  • The absorbance is measured at 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Anti-inflammatory Activity

This compound is expected to exhibit anti-inflammatory properties by modulating key inflammatory pathways. Flavonoids can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as inflammatory cytokines.

Signaling Pathway: NF-κB in Inflammation

Inflammatory stimuli, such as lipopolysaccharide (LPS), activate the IKK complex, which leads to the phosphorylation and degradation of IκBα. This allows the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS and COX-2. This compound, like other flavonoids, is hypothesized to inhibit this pathway.

G cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB (p50/p65) NFkappaB_active Active NF-κB (p50/p65) IkappaB->NFkappaB_active degrades, releasing Nucleus Nucleus NFkappaB_active->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->ProInflammatory_Genes activates transcription of This compound This compound This compound->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

  • RAW 264.7 macrophage cells are seeded in a 96-well plate and allowed to adhere.

  • Cells are pre-treated with various concentrations of this compound for 1 hour.

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the wells.

  • After 24 hours of incubation, the supernatant is collected.

  • The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.

  • The percentage of NO inhibition is calculated relative to the LPS-treated control, and the IC50 value is determined.

Anticancer Activity

The anticancer potential of dihydrochalcones is an active area of research. These compounds can induce apoptosis, inhibit cell proliferation, and modulate signaling pathways involved in cancer progression.

Quantitative Data: Cytotoxicity of Related Flavonoids against MCF-7 Breast Cancer Cells

Data specific to this compound is not yet available. The following table provides IC50 values for related flavonoids for context.

CompoundCytotoxicity IC50 (µM) against MCF-7 cells
Quercetin35.2
Luteolin21.8
Phloretin45.6

Experimental Protocol: MTT Cell Viability Assay

  • Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and incubated overnight.

  • Cells are treated with various concentrations of this compound for 24-72 hours.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at 570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Signaling Pathway: PI3K/Akt in Cell Survival

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation, and its dysregulation is common in cancer. Growth factors activate PI3K, which in turn activates Akt. Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins. Flavonoids, potentially including this compound, can inhibit this pathway, leading to apoptosis in cancer cells.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival Akt->CellSurvival promotes This compound This compound This compound->PI3K inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

Neuroprotective Effects

Oxidative stress and inflammation are key contributors to neurodegenerative diseases. The antioxidant and anti-inflammatory properties of flavonoids suggest their potential as neuroprotective agents.

Signaling Pathway: MAPK in Neuronal Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathways, including JNK and p38, are often activated by cellular stress and can lead to apoptosis. In contrast, the ERK pathway is generally associated with cell survival. Flavonoids can modulate these pathways to protect neurons from damage.

G OxidativeStress Oxidative Stress JNK_p38 JNK / p38 OxidativeStress->JNK_p38 activates Apoptosis Neuronal Apoptosis JNK_p38->Apoptosis promotes ERK ERK Survival Neuronal Survival ERK->Survival promotes This compound This compound This compound->JNK_p38 inhibits This compound->ERK activates

Caption: Proposed modulation of MAPK signaling pathways by this compound in neurons.

Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

  • Human neuroblastoma SH-SY5Y cells are seeded and differentiated into a neuronal phenotype.

  • Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Oxidative stress is induced by adding a neurotoxin, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • After 24 hours, cell viability is assessed using the MTT assay.

  • An increase in cell viability in this compound-treated cells compared to the neurotoxin-only control indicates a neuroprotective effect.

Future Directions

The biological activities of this compound present a promising area for future research. Key areas for further investigation include:

  • Quantitative Bioactivity Studies: Determining the IC50 values of this compound in a wide range of antioxidant, anti-inflammatory, anticancer, and neuroprotective assays.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound using techniques such as Western blotting, reporter gene assays, and transcriptomics.

  • In Vivo Studies: Evaluating the efficacy and safety of this compound in animal models of diseases related to oxidative stress, inflammation, cancer, and neurodegeneration.

  • Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to optimize its biological activities and pharmacokinetic properties.

References

Sieboldin: A Technical Overview of its Physicochemical Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – Sieboldin, a dihydrochalcone found in plants such as Malus baccata, is a subject of growing interest within the scientific community. This technical guide provides an in-depth overview of its core physicochemical properties and a summary of its currently understood biological activities, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is chemically identified as 3-hydroxyphloretin 4'-glucoside. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
CAS Number 18777-73-6[1][2][3][4]
Molecular Formula C₂₁H₂₄O₁₁[1][3]
Molecular Weight 452.41 g/mol [1][2][3]

Biological Activity and Potential Applications

This compound has demonstrated several biological activities in preliminary studies, suggesting its potential as a therapeutic agent. These activities primarily revolve around its antioxidant and anti-glycation properties, as well as its cytotoxic effects on cancer cells.

Inhibition of Advanced Glycation End Products (AGEs)

This compound is recognized as an inhibitor of advanced glycation end products (AGEs)[3][4]. AGEs are harmful compounds that can form when proteins or lipids become glycated after exposure to sugars. They are implicated in the aging process and the development or worsening of many degenerative diseases, such as diabetes and Alzheimer's. The ability of this compound to inhibit AGE formation suggests its potential in mitigating the pathological effects associated with these compounds.

Free Radical Scavenging

Concurrent with its anti-glycation activity, this compound possesses free radical scavenging capabilities[3]. Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is a contributing factor to cellular damage and various chronic diseases. By neutralizing free radicals, this compound may help to protect cells from this damage.

Cytotoxicity in Cancer Cell Lines

Preliminary research indicates that this compound exhibits cytotoxic effects in cancer cell lines[3][4]. This suggests that it may have the potential to be investigated further as a component of anticancer therapies. The precise mechanisms and the specific cancer cell types most susceptible to this compound are areas that require more extensive research.

Methylglyoxal Trapping

This compound has been shown to capture methylglyoxal (MGO), a reactive dicarbonyl species that is a major precursor of AGEs[3][4]. By trapping MGO, this compound can prevent the formation of MGO-derived AGEs, further highlighting its role as a potent anti-glycation agent.

Experimental Protocols and Future Directions

While the biological activities of this compound are promising, there is a notable lack of detailed, publicly available experimental protocols and in-depth studies on its mechanisms of action. To fully elucidate its therapeutic potential, further research is required to:

  • Develop and publish standardized experimental protocols for assessing its anti-glycation and cytotoxic activities.

  • Conduct comprehensive studies to determine the specific signaling pathways through which this compound exerts its effects.

  • Perform quantitative analyses, such as determining IC50 values across a range of cell lines and experimental conditions.

The following diagram illustrates a generalized workflow for investigating the biological activity of a natural compound like this compound, from initial screening to more detailed mechanistic studies.

G General Workflow for Natural Product Bioactivity Screening A Compound Isolation & Identification (e.g., from Malus baccata) B Initial Bioactivity Screening (e.g., Antioxidant, Anti-glycation Assays) A->B C Cytotoxicity Screening (Panel of Cancer Cell Lines) A->C D Quantitative Analysis (e.g., IC50 Determination) B->D C->D E Mechanism of Action Studies (e.g., Signaling Pathway Analysis) D->E F In Vivo Studies (Animal Models) E->F

General research workflow for a natural product.

As more data becomes available, a clearer picture of this compound's therapeutic potential will emerge, paving the way for its potential use in drug development. Researchers are encouraged to focus on the areas outlined above to advance our understanding of this promising natural compound.

References

An In-depth Technical Guide to Sieboldin: From Discovery to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin is a naturally occurring dihydrochalcone, a class of flavonoids predominantly found in certain species of the Malus genus (apples). This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details its biosynthesis, methods of isolation and structure elucidation, and summarizes its known biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This document aims to serve as a foundational resource for researchers and professionals in drug development by presenting available quantitative data, outlining experimental protocols, and illustrating the signaling pathways potentially modulated by this compound. While research specifically on this compound is still emerging, this guide consolidates the current knowledge and draws parallels from closely related dihydrochalcones to highlight its therapeutic potential.

Introduction: Discovery and History

This compound, systematically named 3-(3,4-dihydroxyphenyl)-1-(2,6-dihydroxy-4-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxyphenyl)propan-1-one, is a specialized secondary metabolite belonging to the dihydrochalcone group of flavonoids. Its discovery is intrinsically linked to the phytochemical investigation of wild apple species. While the first dihydrochalcone, phloridzin, was isolated from apple tree bark in 1835, the characterization of this compound came much later with advancements in analytical techniques.[1]

This compound is found in high concentrations in some wild Malus species, such as Malus toringo (syn. sieboldii) and Malus micromalus, where it can be a dominant polyphenolic compound.[1] Its presence is less common in the domesticated apple (Malus × domestica), which primarily accumulates phloridzin.[1] The initial interest in these compounds stemmed from their roles in plant defense and their potential health benefits for humans. Research into the unique dihydrochalcone profiles of wild apples led to the identification and characterization of this compound.

Chemical Structure and Properties

This compound is a glycoside of 3-hydroxyphloretin. The core structure is a dihydrochalcone, which consists of two aromatic rings (A and B) linked by a three-carbon aliphatic chain. In this compound, the A-ring is a phloroglucinol moiety, and the B-ring is a catechol moiety. A glucose molecule is attached to the A-ring at the 4'-position via an O-glycosidic bond.

Chemical Formula: C21H24O11 Molar Mass: 452.41 g/mol Synonyms: Eriodictyol dihydrochalcone-4'-O-glucoside, Phloretin-3-hydroxy-4'-O-glucoside[2]

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the phenylpropanoid pathway in plants. It begins with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA. The specific pathway to this compound involves several key enzymatic steps that have been elucidated in Malus species.

A crucial step in the biosynthesis of this compound is the 3-hydroxylation of the dihydrochalcone backbone. Recent research has identified a specific cytochrome P450 enzyme, dihydrochalcone 3-hydroxylase (DHC3H), as the key enzyme responsible for this reaction in wild Malus species.[1][3] This enzyme hydroxylates phloretin at the 3-position of the B-ring to form 3-hydroxyphloretin. Subsequently, a phloretin glycosyltransferase (PGT) catalyzes the glycosylation of 3-hydroxyphloretin at the 4'-position to yield this compound.[1]

Sieboldin_Biosynthesis p-Coumaroyl-CoA p-Coumaroyl-CoA Phloretin Phloretin p-Coumaroyl-CoA->Phloretin Multiple Steps 3-Hydroxyphloretin 3-Hydroxyphloretin Phloretin->3-Hydroxyphloretin DHC3H (CYP98A) This compound This compound 3-Hydroxyphloretin->this compound PGT Isolation_Workflow cluster_extraction Extraction cluster_purification Purification Malus Leaves Malus Leaves Grinding Grinding Malus Leaves->Grinding Solvent Extraction (80% MeOH) Solvent Extraction (80% MeOH) Grinding->Solvent Extraction (80% MeOH) Sonication & Maceration Sonication & Maceration Solvent Extraction (80% MeOH)->Sonication & Maceration Filtration Filtration Sonication & Maceration->Filtration Crude Extract Crude Extract Filtration->Crude Extract HPLC (C18 Column) HPLC (C18 Column) Crude Extract->HPLC (C18 Column) Fraction Collection Fraction Collection HPLC (C18 Column)->Fraction Collection Pure this compound Pure this compound Fraction Collection->Pure this compound NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates IkBa IkBa IKK->IkBa phosphorylates p50_p65 p50/p65 IkBa->p50_p65 inhibits p50_p65_n p50/p65 p50_p65->p50_p65_n translocation Sieboldin_Inhibition->IKK This compound (potential inhibition) DNA DNA p50_p65_n->DNA binds to Pro_inflammatory_Genes Pro_inflammatory_Genes DNA->Pro_inflammatory_Genes transcription MAPK_Pathway Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription_Factors MAPK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Inflammation, Proliferation) Transcription_Factors->Cellular_Response regulates Sieboldin_Modulation->MAPKKK This compound (potential modulation)

References

Sieboldin and its role in plant defense

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Sieboldin and its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, as sessile organisms, have evolved a sophisticated defense system against a myriad of biotic and abiotic stresses. This defense is largely mediated by a diverse arsenal of secondary metabolites. Among these, flavonoids and related phenolic compounds play a pivotal role. They function as potent antioxidants, signaling molecules, and inhibitors of pathogenic enzymes, contributing significantly to plant resilience.[1][2][3]

This technical guide focuses on This compound , a specific dihydrochalcone, and its role within the broader context of plant defense. This compound (3-Hydroxyphloretin-4'-glucoside) is a naturally occurring phytochemical with demonstrated free-radical scavenging capabilities.[4][5] While direct research on its specific functions in plant defense signaling is nascent, its antioxidant properties place it at the core of stress response mechanisms. Reactive Oxygen Species (ROS) are common elements in both defense signaling and cellular damage during stress, and compounds that modulate ROS levels are of significant interest.[6]

This document will detail the known biochemical properties of this compound, contextualize its potential role in plant defense through analogous flavonoid-mediated mechanisms, present quantitative data from related studies, provide detailed experimental protocols for relevant assays, and visualize the key signaling pathways and workflows involved.

Biochemical Profile and Bioactivity of this compound

This compound is a dihydrochalcone glycoside. Dihydrochalcones are a subclass of flavonoids characterized by a saturated three-carbon bridge. This compound has been isolated from plants such as Malus baccata and Balanophora involucrata.[5][7] Its primary known bioactivities are relevant to both plant biochemistry and potential therapeutic applications.

The key reported activities include:

  • Free Radical Scavenging: this compound exhibits antioxidant activity, enabling it to neutralize harmful free radicals.[5] This is a fundamental defense mechanism in plants to mitigate oxidative stress caused by pathogens or environmental factors like UV radiation.[1]

  • Advanced Glycation End Products (AGE) Inhibition: It has been shown to inhibit the formation of AGEs, which are products of non-enzymatic glycation involved in protein cross-linking and damage.[5]

  • Methylglyoxal (MGO) Trapping: this compound can capture methylglyoxal, a reactive dicarbonyl species that can cause cellular damage.[5][7]

These activities underscore this compound's role as a protective molecule. In plants, such functions are integral to surviving under stressful conditions.

Quantitative Data on this compound and Related Compounds

To provide a quantitative perspective, this section summarizes data on this compound's properties and the bioactivities of extracts from plants named by the botanist Philipp Franz von Siebold, such as Cinnamomum japonicum Siebold. This data serves as a valuable proxy for understanding the potential efficacy of this compound-like compounds in biological systems.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₂₁H₂₄O₁₁ [4]
Molecular Weight 452.4 g/mol [4]
IUPAC Name 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one [4]

| Synonyms | 3-Hydroxyphloretin-4'-glucoside |[4] |

Table 2: Antioxidant Activity and Phenolic/Flavonoid Content of Cinnamomum japonicum Siebold Branch Extracts [8]

Extract Fraction DPPH IC₅₀ (µg/mL) ABTS IC₅₀ (µg/mL) Total Phenolic Content (mg GAE/g) Total Flavonoid Content (mg QUE/g)
Hexane (CJB1) 643.07 ± 52.19 306.48 ± 2.79 12.39 ± 0.68 1.94 ± 5.80
Chloroform (CJB2) 793.32 ± 15.37 168.45 ± 1.15 19.21 ± 4.71 16.37 ± 1.04
Ethyl Acetate (CJB3) 144.72 ± 4.58 35.08 ± 0.06 50.65 ± 1.64 143.28 ± 6.34
Butanol (CJB4) 243.02 ± 7.62 67.10 ± 0.71 30.60 ± 0.72 62.08 ± 1.04
Water (CJB5) 827.06 ± 16.51 313.18 ± 2.28 10.92 ± 0.13 4.94 ± 1.80
Catechin (Control) 73.63 ± 1.86 17.18 ± 0.87 - -

GAE: Gallic Acid Equivalents; QUE: Quercetin Equivalents. Lower IC₅₀ values indicate higher antioxidant activity.

Table 3: Inhibition of Nitric Oxide (NO) Production by Cinnamomum japonicum Siebold Leaf Extract (CJL3) in LPS-activated Kupffer cells [9]

Treatment Concentration (µg/mL) NO Production (% of LPS Control)
Control - ~5%
LPS 1 100%
LPS + CJL3 25 ~80%
LPS + CJL3 50 ~55%

| LPS + CJL3 | 100 | ~40% |

Signaling Pathways in Plant Defense

Plant defense against pathogens and environmental stress involves complex signaling networks. Key components include the recognition of stress signals, leading to a cascade of downstream events, including the production of Reactive Oxygen Species (ROS) and the activation of Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways ultimately regulate the expression of defense-related genes.[6][10] Antioxidants like this compound can modulate these pathways by quenching ROS, thereby influencing the signaling outcome.

The anti-inflammatory effects observed for extracts of Cinnamomum japonicum Siebold in mammalian cells provide a compelling model for how these phytochemicals can modulate stress-response signaling. The inhibition of the p38/JNK pathway, which are members of the MAPK family, highlights a conserved mechanism of action across kingdoms.[9]

experimental_workflow cluster_extraction Extraction & Analysis cluster_assays Bioactivity Assays plant_material Plant Material (e.g., Cinnamomum japonicum Siebold branches) extraction 70% EtOH Extraction plant_material->extraction fractionation Solvent Fractionation (Hexane, Chloroform, Ethyl Acetate, etc.) extraction->fractionation hplc HPLC Analysis (Identification of components like Epicatechin) fractionation->hplc antioxidant_assays Antioxidant Assays (DPPH, ABTS) fractionation->antioxidant_assays phenolic_assays Phenolic & Flavonoid Assays (TPC, TFC) fractionation->phenolic_assays cell_assays Cell-Based Assays (NO Production, Gene Expression) fractionation->cell_assays

Caption: Experimental workflow for phytochemical extraction, analysis, and bioactivity screening.

plant_defense_signaling pathogen Pathogen/Stress (e.g., PAMPs, UV) receptor Receptor Recognition pathogen->receptor ros_burst Oxidative Burst (ROS Production) receptor->ros_burst mapk_cascade MAPK Cascade (e.g., MPK3/6) ros_burst->mapk_cascade Activates This compound This compound (Antioxidant Action) This compound->ros_burst Inhibits transcription_factors Transcription Factors (e.g., WRKYs) mapk_cascade->transcription_factors defense_genes Defense Gene Expression (e.g., PR proteins, Phytoalexins) transcription_factors->defense_genes

Caption: Simplified plant defense signaling pathway showing the role of ROS and potential action of this compound.

inflammatory_pathway lps LPS (Lipopolysaccharide) tlr4 TLR4 Receptor lps->tlr4 mapk_pathway MAPK Pathway Activation tlr4->mapk_pathway jnk_p38 p38 / JNK Phosphorylation mapk_pathway->jnk_p38 ap1 AP-1 Activation (c-Jun / c-Fos) jnk_p38->ap1 inflammatory_response Inflammatory Response (iNOS expression, NO production) ap1->inflammatory_response cj_extract C. japonicum Extract (Contains Flavonoids) cj_extract->jnk_p38 Inhibits

Caption: Inhibition of the LPS-induced inflammatory pathway by C. japonicum Siebold extract.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and related phytochemicals.

Protocol 1: Phytochemical Extraction and Fractionation

This protocol is a generalized method based on the procedures used for Cinnamomum japonicum Siebold.[8]

  • Preparation: Air-dry the plant material (e.g., branches, leaves) and grind it into a fine powder.

  • Initial Extraction: Macerate the powdered plant material with 70% ethanol (EtOH) at room temperature for 72 hours, with occasional stirring.

  • Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude ethanol extract.

  • Solvent Fractionation:

    • Suspend the crude extract in distilled water.

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity:

      • n-Hexane

      • Chloroform (CHCl₃)

      • Ethyl Acetate (EtOAc)

      • n-Butanol (BuOH)

    • Collect the solvent layers and the final aqueous residue.

  • Drying: Evaporate each solvent fraction to dryness to yield the respective sub-extracts for bioactivity testing.

Protocol 2: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a sample.[8]

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test extracts/compounds in methanol to prepare a series of concentrations.

  • Reaction:

    • In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, use 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is determined by plotting the scavenging percentage against the sample concentration.

Protocol 3: Determination of Total Phenolic Content (TPC)

This method uses the Folin-Ciocalteu reagent to quantify total phenolics.[8]

  • Reagent Preparation:

    • Folin-Ciocalteu reagent (diluted 1:10 with distilled water).

    • 7.5% Sodium Carbonate (Na₂CO₃) solution.

    • Gallic acid standard solutions (for calibration curve).

  • Reaction:

    • Mix 20 µL of the sample extract with 100 µL of the diluted Folin-Ciocalteu reagent.

    • After 5 minutes, add 80 µL of the 7.5% Na₂CO₃ solution.

  • Incubation: Incubate the mixture at room temperature for 60 minutes in the dark.

  • Measurement: Measure the absorbance at 765 nm.

  • Calculation: Quantify the TPC by comparing the absorbance of the sample to a standard curve prepared with gallic acid. Results are expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

Protocol 4: Determination of Total Flavonoid Content (TFC)

This colorimetric assay uses aluminum chloride to quantify total flavonoids.[8]

  • Reagent Preparation:

    • 5% Sodium Nitrite (NaNO₂).

    • 10% Aluminum Chloride (AlCl₃).

    • 1 M Sodium Hydroxide (NaOH).

    • Quercetin standard solutions (for calibration curve).

  • Reaction:

    • To 100 µL of sample extract, add 30 µL of 5% NaNO₂.

    • After 5 minutes, add 30 µL of 10% AlCl₃.

    • After another 6 minutes, add 200 µL of 1 M NaOH.

    • Immediately add 140 µL of distilled water.

  • Measurement: Measure the absorbance at 510 nm.

  • Calculation: Determine the TFC from a standard curve prepared with quercetin. Results are expressed as milligrams of quercetin equivalents per gram of dry extract (mg QUE/g).

Protocol 5: Nitric Oxide (NO) Production Assay

This assay measures the level of nitrite, a stable product of NO, in cell culture supernatant using the Griess reagent.[9]

  • Cell Culture: Seed RAW 264.7 macrophages or Kupffer cells in a 96-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound or plant extract) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include untreated and LPS-only controls.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation: Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration by comparison with a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only control.

Conclusion

This compound, a dihydrochalcone with established antioxidant properties, represents a class of phytochemicals central to plant defense and resilience. While its direct signaling roles in plants are still an emerging area of research, its ability to scavenge free radicals positions it as a key player in mitigating oxidative stress, a common consequence of both biotic and abiotic challenges. By examining the broader activities of flavonoids and extracts from related plant species, we can infer a significant protective function. The inhibition of stress-activated MAPK pathways, as seen with extracts from Cinnamomum japonicum Siebold, provides a powerful model for the molecular mechanisms by which these compounds operate. The detailed protocols and quantitative data presented in this guide offer a robust framework for researchers to further investigate this compound and other plant-derived metabolites for their potential applications in agriculture and drug development.

References

The Antimicrobial Potential of Sieboldin: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sieboldin, a flavonoid compound, belongs to a chemical class renowned for a wide array of biological activities. While the broader family of flavonoids has been the subject of extensive research for their antibacterial and antifungal properties, a comprehensive review of the scientific literature reveals a significant gap in the specific quantitative data and mechanistic understanding of this compound's antimicrobial effects. This technical guide aims to provide a foundational understanding of the potential antibacterial and antifungal properties of this compound by drawing parallels with the known activities of closely related flavonoids. Due to the absence of specific data for this compound, this document will present generalized experimental protocols and potential mechanisms of action that are characteristic of the flavonoid class. All quantitative data, experimental methodologies, and signaling pathways described herein are illustrative examples based on flavonoid research and should not be considered as experimentally validated for this compound itself. Further empirical studies are critically required to elucidate the specific antimicrobial profile of this compound.

Introduction to this compound and the Antimicrobial Landscape of Flavonoids

This compound is a natural flavonoid found in plants such as Rhus succedanea and Engelhardia spicata.[1][2] Flavonoids, as a class, are polyphenolic secondary metabolites in plants and are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.[3][4] The antimicrobial properties of flavonoids are attributed to various mechanisms, including the inhibition of microbial enzymes, disruption of cell membranes, and interference with microbial nucleic acid synthesis.[5][6] While extracts from plants containing this compound have shown antimicrobial activity, the specific contribution of this compound to this activity has not been quantitatively determined.[1][7][8]

General Antibacterial and Antifungal Properties of Flavonoids

The antimicrobial spectrum of flavonoids is broad, encompassing both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][6] The efficacy of individual flavonoids can vary significantly based on their chemical structure.

Antibacterial Activity

Many flavonoids have demonstrated inhibitory effects against a range of bacteria. The mechanisms of action are often multifactorial and can include:

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids can inhibit bacterial DNA gyrase, an enzyme essential for DNA replication.[5][6]

  • Disruption of Membrane Function: Flavonoids can intercalate into the bacterial cell membrane, leading to a loss of membrane integrity and function.[5]

  • Inhibition of Energy Metabolism: Interference with the bacterial electron transport chain and ATP synthesis has been reported for some flavonoids.[9]

Antifungal Activity

Flavonoids also possess antifungal properties, acting against various pathogenic fungi. The proposed mechanisms include:

  • Cell Wall Disruption: Inhibition of the synthesis of essential cell wall components like β-glucan and chitin.[4]

  • Membrane Damage: Interaction with ergosterol, a key component of the fungal cell membrane, leading to increased membrane permeability.[10][11]

  • Inhibition of Protein and Nucleic Acid Synthesis: Interference with essential biosynthetic pathways within the fungal cell.[4]

Quantitative Data on Flavonoid Antimicrobial Activity (Illustrative Examples)

Disclaimer: The following tables present hypothetical Minimum Inhibitory Concentration (MIC) values for a generic flavonoid to illustrate how such data would be presented. These values are not experimentally determined for this compound and should not be cited as such.

Table 1: Illustrative Antibacterial Activity of a Generic Flavonoid

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive64
Bacillus subtilisGram-positive128
Escherichia coliGram-negative256
Pseudomonas aeruginosaGram-negative>512

Table 2: Illustrative Antifungal Activity of a Generic Flavonoid

Fungal StrainTypeMIC (µg/mL)
Candida albicansYeast128
Aspergillus nigerMold256
Trichophyton rubrumDermatophyte64

Experimental Protocols for Antimicrobial Susceptibility Testing of Flavonoids

The following are generalized protocols commonly used to assess the antimicrobial activity of flavonoid compounds.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Stock Solution: Dissolve the flavonoid in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the flavonoid stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Reading Results: The MIC is determined as the lowest concentration of the flavonoid at which no visible growth of the microorganism is observed.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Flavonoid Stock Solution dilutions Perform Serial Dilutions in 96-well Plate stock->dilutions inoculate Inoculate Wells dilutions->inoculate inoculum Prepare Standardized Microbial Inoculum inoculum->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Figure 1. Generalized workflow for the broth microdilution assay.

Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.

Protocol:

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi) and uniformly spread a standardized inoculum of the test microorganism on the surface.

  • Disk Application: A sterile paper disk impregnated with a known concentration of the flavonoid solution is placed on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions.

  • Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disk where microbial growth is inhibited).

Potential Signaling Pathways Affected by Flavonoids (Hypothetical)

Flavonoids have been shown to interfere with various microbial signaling pathways, such as quorum sensing in bacteria. The following diagram illustrates a hypothetical mechanism by which a flavonoid might disrupt a bacterial signaling pathway.

Disclaimer: This diagram is a generalized representation and is not based on experimental data for this compound.

Figure 2. Hypothetical inhibition of a bacterial signaling pathway by a flavonoid.

Conclusion and Future Directions

While the flavonoid class of compounds holds significant promise for the development of new antimicrobial agents, there is a notable absence of specific research on the antibacterial and antifungal properties of this compound. The information presented in this technical guide provides a general framework based on the known activities of other flavonoids. To ascertain the true antimicrobial potential of this compound, rigorous in vitro and in vivo studies are essential. Future research should focus on:

  • Determining the Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal/Fungicidal Concentrations (MBCs/MFCs) of purified this compound against a broad panel of clinically relevant bacteria and fungi.

  • Elucidating the specific mechanism(s) of action of this compound.

  • Investigating the effects of this compound on microbial signaling pathways and virulence factor production.

  • Evaluating the potential for synergistic effects when combined with existing antimicrobial drugs.

Such studies will be crucial in determining whether this compound can be developed as a novel therapeutic agent to combat infectious diseases.

References

The Antioxidant Potential of Sieboldin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sieboldin, a flavonoid glycoside, presents a compelling subject for investigation within the realm of antioxidant research and drug development. Flavonoids are a well-established class of secondary plant metabolites renowned for their diverse bioactive properties, including potent antioxidant effects. These effects are primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential antioxidant mechanisms of this compound, detailed experimental protocols for its evaluation, and a review of the key signaling pathways it may influence.

It is important to note that while the antioxidant potential of flavonoids, in general, is well-documented, specific quantitative data on this compound's antioxidant capacity (e.g., IC50 values) and its direct interactions with cellular signaling pathways are not extensively available in the current body of scientific literature. Therefore, this guide will focus on the theoretical framework of this compound's potential antioxidant activity, based on its chemical structure and the known mechanisms of similar flavonoids, while also providing the necessary experimental designs for its empirical validation.

Mechanisms of Flavonoid Antioxidant Action

The antioxidant properties of flavonoids like this compound are multifaceted and can be broadly categorized into two main mechanisms:

  • Direct Antioxidant Activity: This involves the direct scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). The phenolic hydroxyl groups present in the flavonoid structure can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions of oxidation.[1] The stability of the resulting flavonoid radical is a key determinant of its antioxidant efficacy.[2]

  • Indirect Antioxidant Activity: This mechanism involves the modulation of cellular signaling pathways that control the expression of endogenous antioxidant enzymes. A primary pathway of interest is the Keap1-Nrf2 signaling pathway, which upregulates the expression of a suite of cytoprotective genes.[[“]][4] Flavonoids can activate this pathway, leading to an enhanced cellular defense against oxidative stress.

Quantitative Assessment of Antioxidant Potential

A variety of in vitro and cell-based assays are employed to quantify the antioxidant potential of a compound. The following tables summarize some of the key assays and the type of data they generate.

Table 1: In Vitro Antioxidant Assays

AssayPrincipleKey Parameter
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[5]IC50 (µg/mL or µM): The concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.[6][7]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay Measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.[8]IC50 (µg/mL or µM) or TEAC (Trolox Equivalent Antioxidant Capacity): The concentration of the compound required to scavenge 50% of the ABTS radicals, or its antioxidant capacity relative to the standard antioxidant, Trolox.[8]
Ferric Reducing Antioxidant Power (FRAP) Assay Measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[9]FRAP value (µM Fe(II)/g): The concentration of ferrous ions produced, indicating the reducing power of the antioxidant.

Table 2: Cell-Based Antioxidant Assays

AssayPrincipleKey Parameter
Cellular Antioxidant Activity (CAA) Assay Measures the ability of a compound to inhibit the oxidation of a fluorescent probe (e.g., DCFH-DA) by peroxyl radicals within a cell culture system.[10][11]CAA value (µmol of Quercetin Equivalents/100 µmol of compound): The antioxidant activity of the compound relative to the standard flavonoid, quercetin.[10]
Measurement of Intracellular ROS Utilizes fluorescent probes (e.g., H2DCFDA, DHE) to quantify the levels of intracellular ROS in response to an oxidative challenge, with and without the test compound.Percentage reduction in fluorescence intensity: Indicates the ability of the compound to reduce intracellular ROS levels.
Antioxidant Enzyme Expression Analysis (e.g., HO-1, NQO1) Measures the expression levels of antioxidant enzymes at the mRNA (e.g., via RT-qPCR) or protein level (e.g., via Western blot) following treatment with the compound.Fold change in gene or protein expression: Indicates the ability of the compound to upregulate the endogenous antioxidant defense system.[12][13]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the antioxidant potential of this compound.

DPPH Radical Scavenging Assay

Objective: To determine the in vitro radical scavenging activity of this compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • This compound (dissolved in a suitable solvent, e.g., DMSO or methanol)

  • Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and the positive control in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different concentrations of this compound or the positive control to the wells.

  • A control well should contain the DPPH solution and the solvent used to dissolve the samples.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    where Abs_control is the absorbance of the control and Abs_sample is the absorbance of the sample.

  • Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.[14]

ABTS Radical Scavenging Assay

Objective: To further evaluate the in vitro radical scavenging activity of this compound.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • This compound (dissolved in a suitable solvent)

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of ABTS stock solution (e.g., 7 mM) and potassium persulfate solution (e.g., 2.45 mM).

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound and the positive control.

  • In a 96-well plate, add a small volume of the diluted this compound or positive control to each well.

  • Add a larger, fixed volume of the diluted ABTS•+ solution to each well.

  • Incubate the plate at room temperature for a specific time (e.g., 6 minutes).

  • Measure the absorbance of each well at 734 nm.

  • Calculate the percentage of ABTS radical scavenging activity using a formula similar to the DPPH assay.

  • Determine the IC50 value or TEAC for this compound.[8]

Cellular Antioxidant Activity (CAA) Assay

Objective: To assess the antioxidant activity of this compound in a biologically relevant cell-based model.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium and supplements

  • 96-well black, clear-bottom cell culture plates

  • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another peroxyl radical initiator

  • This compound (dissolved in a cell culture compatible solvent, e.g., DMSO)

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Seed HepG2 cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Treat the cells with various concentrations of this compound or the positive control for a predetermined time (e.g., 1 hour).

  • Incubate the cells with DCFH-DA solution.

  • Wash the cells to remove excess DCFH-DA.

  • Add AAPH solution to induce oxidative stress.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 538 nm emission) over a time course (e.g., every 5 minutes for 1 hour).

  • Calculate the area under the curve (AUC) from the fluorescence kinetics.

  • Determine the CAA value by comparing the reduction in fluorescence in this compound-treated cells to the control cells.[10][11]

The Keap1-Nrf2 Signaling Pathway: A Key Target for Antioxidant Action

The Keap1-Nrf2 pathway is a critical regulator of cellular redox homeostasis.[[“]] Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4]

Upon exposure to oxidative or electrophilic stress, or in the presence of Nrf2-activating compounds like certain flavonoids, Keap1 undergoes a conformational change, leading to the release of Nrf2.[15] Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[16] This binding initiates the transcription of a battery of cytoprotective genes, including:

  • Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), iron, and carbon monoxide.[17]

  • NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of semiquinone radicals.[12][18]

  • Glutathione S-Transferases (GSTs): A family of enzymes involved in the detoxification of a wide range of xenobiotics and endogenous electrophiles.

  • Catalase (CAT) and Superoxide Dismutase (SOD): Key enzymes in the detoxification of hydrogen peroxide and superoxide radicals, respectively.

The activation of the Nrf2 pathway by compounds like this compound would represent a significant indirect antioxidant mechanism, bolstering the cell's intrinsic defense capabilities.

Visualizing Key Pathways and Workflows

Diagram 1: The Keap1-Nrf2 Signaling Pathway

Keap1_Nrf2_Pathway Nrf2 Nrf2 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2 Sequesters Cul3 Cul3 Cul3->Keap1 Ub Ubiquitin Ub->Nrf2 Ubiquitination Oxidants ROS / Electrophiles (or this compound) Oxidants->Keap1 Inactivates sMaf sMaf Nrf2_nuc->sMaf Dimerizes ARE ARE (Antioxidant Response Element) sMaf->ARE Binds Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Genes Transcription

Caption: The Keap1-Nrf2 signaling pathway and its activation.

Diagram 2: Experimental Workflow for Assessing Antioxidant Potential

Experimental_Workflow cluster_invitro In Vitro Screening cluster_cellbased Cell-Based Assays cluster_invivo In Vivo Models (Future Studies) start Start: Hypothesis This compound has antioxidant potential cluster_invitro cluster_invitro start->cluster_invitro DPPH DPPH Assay ABTS ABTS Assay FRAP FRAP Assay CAA Cellular Antioxidant Activity (CAA) Assay ROS Intracellular ROS Measurement Nrf2_act Nrf2 Activation (Nuclear Translocation) Gene_exp Gene Expression (HO-1, NQO1) Animal_model Animal Models of Oxidative Stress Biomarkers Analysis of Oxidative Stress Biomarkers end Conclusion: Characterize This compound's Antioxidant Profile cluster_cellbased cluster_cellbased cluster_invitro->cluster_cellbased cluster_invivo cluster_invivo cluster_cellbased->cluster_invivo cluster_invivo->end

Caption: A generalized workflow for antioxidant potential assessment.

Conclusion and Future Directions

This compound, by virtue of its flavonoid structure, holds significant promise as a natural antioxidant compound. Its potential mechanisms of action likely encompass both direct radical scavenging and the modulation of crucial cytoprotective signaling pathways such as the Keap1-Nrf2 system. While direct experimental evidence for this compound's antioxidant efficacy is currently limited, this guide provides a robust framework for its investigation.

Future research should focus on systematically evaluating this compound using the in vitro and cell-based assays detailed herein to generate quantitative data on its antioxidant capacity. Elucidating its specific effects on the Keap1-Nrf2 pathway and the expression of downstream antioxidant enzymes will be crucial in understanding its indirect antioxidant mechanisms. Such studies will not only contribute to a deeper understanding of the bioactivity of this particular flavonoid but also pave the way for its potential development as a therapeutic agent for conditions associated with oxidative stress.

References

Sieboldin: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Promising Dihydrochalcone Secondary Metabolite

Introduction

Sieboldin, a dihydrochalcone glycoside, is a plant secondary metabolite of growing interest within the scientific community. Primarily found in species of the Malus genus, such as the Siberian crabapple (Malus baccata), this compound is structurally related to the more extensively studied phloretin. As with many flavonoids, this compound is believed to play a role in plant defense mechanisms.[1][2] For researchers and professionals in drug development, its potential pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, make it a compelling subject of investigation. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, methods for its study, and its interactions with key cellular signaling pathways.

Biochemical Profile and Occurrence

This compound is chemically known as 3-hydroxyphloretin-4'-O-glucoside. Its structure consists of a dihydrochalcone backbone (phloretin) with an additional hydroxyl group at the 3-position of the B-ring and a glucose molecule attached at the 4'-position of the A-ring.

PropertyValueReference
Molecular Formula C21H24O11[3]
Molecular Weight 452.4 g/mol [3]
IUPAC Name 3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one[3]
CAS Number 18777-73-6[4]

Table 1: Physicochemical Properties of this compound

The concentration of this compound varies significantly among different plant species and tissues. The table below summarizes quantitative data from a study on various Malus species.

Plant SpeciesTissueThis compound Concentration (mg/g FW)
Malus toringoYoung Leaf~1.5
Malus toringoOld Leaf~1.0
Malus micromalusYoung Leaf~0.8
Malus micromalusOld Leaf~0.5
Malus × domestica 'Golden Delicious'Young LeafNot Detected
Malus × domestica 'Golden Delicious'Old LeafNot Detected

Table 2: Quantitative Analysis of this compound in Malus Species. Data extracted from a graphical representation in the cited literature and are approximate values.[3]

Biosynthesis of this compound

This compound, as a flavonoid, is synthesized through the phenylpropananoid pathway. The general pathway starts with the amino acid phenylalanine. While the precise enzymatic steps for the final conversion to this compound are not fully elucidated, it is hypothesized to be synthesized from phloretin, a key intermediate in dihydrochalcone biosynthesis. The final hydroxylation step is likely catalyzed by a cytochrome P450 monooxygenase.[3][5][6]

Sieboldin_Biosynthesis cluster_enzymes p_Coumaroyl_CoA p-Coumaroyl-CoA Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Naringenin_Chalcone CHS Phloretin Phloretin Naringenin_Chalcone->Phloretin Reductase This compound This compound Phloretin->this compound Hydroxylase (e.g., CYP450) CHS CHS Reductase Reductase Hydroxylase Hydroxylase

Diagram 1: Proposed Biosynthesis Pathway of this compound.

Pharmacological Activities and Signaling Pathways

Flavonoids, including dihydrochalcones like this compound, are known to possess a range of pharmacological activities. While specific quantitative data for pure this compound is limited, the activities of the closely related aglycone, phloretin, provide valuable insights.

Anti-inflammatory Activity

Phloretin has been shown to inhibit key inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[7] This inhibition reduces the production of pro-inflammatory mediators like prostaglandins and nitric oxide.

CompoundAssayIC50 ValueReference
PhloretinNO production in RAW 264.7 cells5.2 µM[7]

Table 3: Anti-inflammatory Activity of Phloretin.

The anti-inflammatory effects of flavonoids are often mediated through the modulation of signaling pathways like NF-κB and MAPK.

NF_kB_Signaling cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active Release Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NFkB_active->Gene_Expression Translocates & Activates Nucleus Nucleus This compound This compound This compound->IKK Inhibits This compound->NFkB_active Inhibits Translocation

Diagram 2: this compound's Modulation of the NF-κB Signaling Pathway.

MAPK_Signaling cluster_nucleus Nucleus Stress Cellular Stress (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Gene_Expression Inflammatory Gene Expression AP1->Gene_Expression Translocates & Activates This compound This compound This compound->MAPKK Inhibits Phosphorylation

Diagram 3: this compound's Modulation of the MAPK Signaling Pathway.
Antioxidant Activity

Dihydrochalcones are recognized for their antioxidant properties. They can act as radical scavengers and may also upregulate endogenous antioxidant defense mechanisms through the Nrf2 pathway.

Nrf2_Signaling cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Modifies Nrf2 Nrf2 Nrf2_active Active Nrf2 Nrf2->Nrf2_active Release ARE ARE Nrf2_active->ARE Translocates & Binds to Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1) ARE->Antioxidant_Genes Activates This compound This compound This compound->Keap1 Promotes Nrf2 Release

Diagram 4: this compound's Modulation of the Nrf2 Signaling Pathway.
Neuroprotective Activity

Experimental Protocols

Representative Protocol for Extraction and Isolation of Dihydrochalcones

This protocol is a general guideline for the extraction of dihydrochalcones from Malus leaves and may require optimization for this compound.

  • Plant Material Preparation:

    • Collect fresh leaves of the plant material (e.g., Malus baccata).

    • Dry the leaves in a shaded, well-ventilated area until a constant weight is achieved.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (e.g., 100 g) with 50% aqueous ethanol (e.g., 1 L) at room temperature for 24 hours with occasional stirring.

    • Filter the mixture through Whatman No. 1 filter paper.

    • Repeat the extraction process with the residue two more times.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Purification (Column Chromatography):

    • Subject the crude extract to column chromatography on a silica gel (100-200 mesh) column.

    • Elute the column with a gradient of solvents, starting with n-hexane, followed by increasing proportions of ethyl acetate, and then methanol. For example:

      • n-hexane (100%)

      • n-hexane:ethyl acetate (9:1, 8:2, ... , 1:9)

      • ethyl acetate (100%)

      • ethyl acetate:methanol (9:1, 8:2, ... , 1:9)

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1) and visualizing under UV light.

    • Pool the fractions containing the compound of interest and concentrate to dryness.

  • Further Purification (Preparative HPLC):

    • For higher purity, the semi-purified fractions can be subjected to preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Monitor the elution profile with a UV detector at a wavelength of approximately 280 nm.

    • Collect the peak corresponding to this compound and remove the solvent to obtain the pure compound.

Representative Protocol for HPLC-UV Quantification of this compound

This protocol provides a general framework for the quantitative analysis of this compound in plant extracts.

HPLC_Workflow Sample_Prep Sample Preparation (Extraction & Filtration) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Inject Sample Separation Chromatographic Separation (C18 Column, Gradient Elution) HPLC_System->Separation Detection UV Detection (~280 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis

Diagram 5: General Workflow for HPLC Analysis.
  • Instrumentation and Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% formic acid.

      • Solvent B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A linear gradient from, for example, 10% B to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Preparation of Standard Solutions:

    • Accurately weigh pure this compound standard and dissolve in methanol to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Preparation of Sample Solutions:

    • Prepare a plant extract as described in the extraction protocol.

    • Reconstitute a known amount of the dried extract in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Quantification:

    • Inject the standard solutions to construct a calibration curve of peak area versus concentration.

    • Inject the sample solution and determine the peak area of this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Conclusion and Future Directions

This compound represents a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. Its role as a secondary metabolite in plants, coupled with the known pharmacological activities of related dihydrochalcones, warrants further investigation. Future research should focus on:

  • Isolation and Purification: Development of optimized and scalable methods for the isolation of high-purity this compound from natural sources or through biotechnological approaches.

  • Pharmacological Evaluation: Comprehensive in vitro and in vivo studies to determine the specific IC50 values of pure this compound for its anti-inflammatory, antioxidant, and neuroprotective activities.

  • Mechanism of Action: Detailed elucidation of the molecular targets and signaling pathways directly modulated by this compound.

  • Biosynthesis Elucidation: Identification and characterization of the specific enzymes responsible for the final steps of this compound biosynthesis in plants.

A deeper understanding of this compound's chemistry, biology, and pharmacology will be crucial for unlocking its full potential as a therapeutic agent or a valuable component in functional foods and dietary supplements.

References

The Pharmacology of Sieboldin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin, a dihydrochalcone glycoside, is a natural flavonoid with emerging interest in the scientific community. While direct pharmacological data on this compound is limited, its aglycone, phloretin, has been more extensively studied, providing valuable insights into the potential therapeutic applications of this class of compounds. This technical guide synthesizes the available information on the pharmacology of this compound and related dihydrochalcones, with a focus on its potential mechanisms of action, pharmacokinetic profile, and relevant experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in natural product drug discovery and development.

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their broad spectrum of biological activities. Dihydrochalcones, a subclass of flavonoids, are characterized by a C6-C3-C6 skeleton and are found in various fruits and vegetables, notably apples. This compound (Phloretin-2'-O-glucoside) is a prominent dihydrochalcone. Due to the scarcity of direct experimental data on this compound, this guide will heavily reference the known pharmacology of its aglycone, phloretin, to infer potential activities and guide future research. Dihydrochalcones, including phloretin, have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3]

Pharmacodynamics: Potential Mechanisms of Action

The biological effects of flavonoids like this compound are often attributed to their ability to modulate cellular signaling pathways and interact with key enzymes. Based on studies of phloretin and other dihydrochalcones, the primary mechanisms of action for this compound are likely to involve antioxidant and anti-inflammatory pathways.

Antioxidant Activity

The antioxidant properties of dihydrochalcones are primarily due to their phenolic hydroxyl groups, which can donate hydrogen atoms to neutralize free radicals.[4] This radical scavenging activity helps mitigate oxidative stress, a key contributor to cellular damage and various chronic diseases.

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Phloretin has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[5] This is achieved through the modulation of key signaling pathways:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway: Phloretin can suppress the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, by preventing its nuclear translocation.[6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: Phloretin has been observed to inhibit the phosphorylation of key MAPK members, including ERK1/2, p38, and JNK, which are involved in inflammatory responses.[6][7]

Enzyme Inhibition

Flavonoids are known to inhibit various enzymes. For instance, phloretin has been identified as an inhibitor of tyrosinase, an enzyme involved in melanin production.[4] This suggests a potential application in dermatology. Additionally, flavonoids have been investigated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion, indicating potential for managing post-prandial hyperglycemia.[8][9]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The therapeutic potential of any compound is heavily dependent on its pharmacokinetic profile. Studies on phloretin indicate that dihydrochalcones may face challenges with bioavailability.

Bioavailability

Research in rats has shown that phloretin has poor oral bioavailability, estimated at 8.67%.[10][11] This is primarily attributed to its low water solubility and rapid elimination from the body.[12] While the glycosidic form, phloridzin (a compound structurally similar to this compound), is often used as a substitute due to better bioavailability, it is ultimately hydrolyzed to phloretin in the body.[12][13]

Absorption and Elimination

Studies using rat models have demonstrated that phloretin is absorbed, with plasma concentrations peaking relatively quickly. However, it is also rapidly eliminated, with a significant portion of the ingested dose recovered in the urine within 24 hours.[13] The absorption of phloretin appears to involve multiple mechanisms, including passive diffusion and active transport, and it has been identified as a substrate for efflux proteins like P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein 2 (MRP2), which can limit its intestinal absorption.[10][11]

Quantitative Data Summary

Due to the limited direct research on this compound, this table primarily presents data for its aglycone, phloretin, to serve as a reference point for future investigations.

CompoundParameterValueSpeciesSource(s)
PhloretinOral Bioavailability8.67%Rat[10][11]
PhloretinUrinary Excretion (24h)~10.4% of ingested doseRat[13]

Detailed Experimental Protocols

The following protocols are generalized methods commonly used to assess the pharmacological activities of flavonoids like this compound. Researchers should optimize these protocols for their specific experimental conditions.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[14][15][16][17]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compound (this compound)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare serial dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of the test compound or control to a defined volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[18][19][20][21][22]

Materials:

  • RAW 264.7 macrophage cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Griess Reagent

  • 96-well cell culture plate

  • Cell incubator

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Mix the supernatant with an equal volume of Griess Reagent and incubate at room temperature for a short period (e.g., 10-15 minutes).

  • Measure the absorbance at a specific wavelength (typically around 540 nm).

  • A standard curve using sodium nitrite is prepared to quantify the amount of nitrite (a stable product of NO) in the supernatant.

  • The inhibitory effect of the compound on NO production is then calculated.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.[23][24][25][26][27]

Materials:

  • Cancer cell line of interest

  • Cell culture medium with FBS

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well cell culture plate

  • Cell incubator

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a further few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (typically between 500 and 600 nm).

  • The cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.

Visualizations

Signaling Pathways

// Edges edge [color="#5F6368", arrowhead=normal]; LPS -> TLR4; TLR4 -> MAPK_pathway; TLR4 -> IKK; IKK -> NFkB_IkB [label="Phosphorylation"]; NFkB_IkB -> NFkB [label="IkB Degradation"]; NFkB -> NFkB_n [label="Translocation"]; MAPK_pathway -> NFkB_n [label="Activation"]; NFkB_n -> Gene_Expression;

edge [color="#34A853", arrowhead=tee]; this compound -> MAPK_pathway; this compound -> IKK; } END_DOT Caption: Potential anti-inflammatory signaling pathways modulated by this compound (inferred from phloretin).

Experimental Workflow

// Edges edge [color="#4285F4", arrowhead=normal]; Plant_Material -> Extraction; Extraction -> Sieboldin_Sample; Sieboldin_Sample -> Antioxidant_Assay; Sieboldin_Sample -> Anti_inflammatory_Assay; Sieboldin_Sample -> Cytotoxicity_Assay; Antioxidant_Assay -> IC50_Determination; Anti_inflammatory_Assay -> IC50_Determination; Cytotoxicity_Assay -> IC50_Determination; IC50_Determination -> Mechanism_Elucidation; } END_DOT Caption: General experimental workflow for evaluating the pharmacology of this compound.

Conclusion and Future Directions

This compound represents a promising natural compound for further pharmacological investigation. Based on the data available for its aglycone, phloretin, and the broader class of dihydrochalcones, this compound likely possesses antioxidant and anti-inflammatory properties mediated through the modulation of key signaling pathways such as NF-κB and MAPKs. However, its therapeutic potential may be limited by poor bioavailability.

Future research should focus on:

  • Direct Pharmacological Evaluation: Conducting in vitro and in vivo studies specifically on this compound to determine its IC50 values for various biological activities and to elucidate its precise mechanisms of action.

  • Pharmacokinetic Profiling: Performing comprehensive ADME studies for this compound to accurately determine its bioavailability, metabolic fate, and excretion profile.

  • Formulation Development: Investigating novel drug delivery systems to enhance the bioavailability of this compound and its aglycone, phloretin.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of this compound to identify compounds with improved pharmacological properties and pharmacokinetic profiles.

This technical guide provides a starting point for researchers interested in the pharmacology of this compound. By building upon the knowledge of related compounds and employing rigorous experimental methodologies, the full therapeutic potential of this natural product can be explored.

References

An In-depth Technical Guide on the Interrelationship of Sieboldin, Phloretin, and Phloridzin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and functional relationships between three closely related dihydrochalcones: Sieboldin, phloretin, and phloridzin. Found predominantly in plants of the Malus genus (apples), these compounds exhibit a range of biological activities that are of significant interest to the scientific and pharmaceutical communities.[1][2][3][4][5] This document details their chemical structures, metabolic pathways, and comparative biological effects, with a particular focus on their roles as Sodium-Glucose Cotransporter (SGLT) inhibitors and antioxidants. Quantitative data are presented in tabular format for ease of comparison, and key experimental protocols are outlined. Furthermore, signaling pathways and structural relationships are visualized using Graphviz diagrams to provide a clear, technical overview for research and development purposes.

Introduction: The Dihydrochalcone Family

Phloretin, phloridzin, and this compound are naturally occurring dihydrochalcones, a subclass of flavonoids characterized by a C6–C3–C6 skeleton.[6] They are significant constituents of apple trees and their products, contributing to both the flavor profile and the purported health benefits of apples.[1][2][7] Phloridzin, first isolated from apple tree bark in 1835, has historically been a cornerstone in the study of glucose transport.[2][7][8] Its aglycone form, phloretin, and the hydroxylated derivative, this compound, also possess distinct and important pharmacological properties.[3][7] Understanding the nuanced relationships between these molecules is critical for harnessing their therapeutic potential.

Structural and Metabolic Relationships

The core relationship revolves around the phloretin molecule. Phloridzin and this compound are both glycosylated derivatives of phloretin or its hydroxylated form.

  • Phloretin: The aglycone backbone, 3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one.[9]

  • Phloridzin: This is the 2'-O-glucoside of phloretin, meaning a β-D-glucopyranose molecule is attached at the 2' position of the phloretin structure.[1][6][9][10][11] In vivo, orally ingested phloridzin is hydrolyzed in the small intestine by lactase-phloridzin hydrolase into phloretin and glucose.[6][7][9][12][13]

  • This compound: This is the 4'-O-glucoside of 3-hydroxyphloretin.[3][4] Its biosynthesis involves the hydroxylation of the phloretin backbone, followed by glycosylation at a different position than phloridzin.[3]

The metabolic conversion of phloridzin to phloretin is a key determinant of its biological activity following oral administration.[7][13] The bioavailability of phloretin itself is relatively low, reported at 8.676% in rats.[14][15]

G cluster_aglycone Aglycones cluster_glycosides Glycosides Phloretin Phloretin (Aglycone) Hydroxyphloretin 3-Hydroxyphloretin Phloretin->Hydroxyphloretin Hydroxylation Phloridzin Phloridzin (Phloretin-2'-O-glucoside) Phloretin->Phloridzin Glycosylation (at 2'-OH) This compound This compound (3-Hydroxyphloretin-4'-O-glucoside) Hydroxyphloretin->this compound Glycosylation (at 4'-OH) Phloridzin->Phloretin Hydrolysis (e.g., in small intestine)

Figure 1: Structural and metabolic relationships between phloretin, phloridzin, and this compound.

Comparative Biological Activity

The primary biological activities of interest for these compounds are their inhibition of Sodium-Glucose Cotransporters (SGLTs) and their antioxidant properties.

Inhibition of Sodium-Glucose Cotransporters (SGLTs)

SGLTs are critical for glucose reabsorption in the kidneys (primarily SGLT2) and glucose absorption in the intestine (SGLT1).[16][17] Inhibition of these transporters is a key therapeutic strategy for managing type 2 diabetes.[16][18]

  • Phloridzin is a potent, non-selective inhibitor of both SGLT1 and SGLT2.[7][8][12] The presence of the glucose moiety is crucial for its high-affinity binding to the glucose-binding site of the transporters.[7][19] Its use as an oral drug is limited by its hydrolysis to phloretin in the gut.[7][8][19]

  • Phloretin , the aglycone, is a low-affinity, non-specific inhibitor of SGLTs.[19] Its inhibitory effect is significantly weaker than that of phloridzin.[7][9][13] Phloretin is also known to inhibit facilitated glucose transporters (GLUTs).[7][8]

  • This compound , as a derivative of phloridzin, is also recognized for its ability to inhibit SGLTs, contributing to the lowering of blood glucose levels.[5]

CompoundTargetIC50 / KiNotes
Phloridzin hSGLT1IC50 = 0.5 µMPotent, non-selective inhibitor.[8]
hSGLT2Ki ≈ 2 nM (Sergliflozin, a derivative)High affinity.[20]
Phloretin hSGLT1IC50 = 0.3 mMModerate to weak inhibitor.[8]
Quercetin hSGLT1IC50 = 0.6 mMFor comparison; weaker than phloretin.[8]

Table 1: Comparative inhibitory activity against SGLTs. Data is compiled from studies on human (h) transporters expressed in Xenopus laevis oocytes.

Antioxidant Activity

Oxidative stress is a key factor in many chronic diseases. The antioxidant capacity of these dihydrochalcones is a significant area of research.

  • Phloretin demonstrates potent antioxidant activity, attributed to the 2,6-dihydroxyacetophenone group within its structure, which can stabilize radicals via tautomerization.[21][22][23]

  • Phloridzin also possesses antioxidant properties, but studies consistently show its activity is lower than that of its aglycone, phloretin.[24][25][26][27] The glycosidic bond appears to reduce the radical scavenging capability.[24]

A comparative study measuring antioxidant capacity using several assays yielded the following results:

AssayPhloretinPhloridzinFold Difference (Phloretin vs. Phloridzin)
DPPH (mg AAE/L)12.953.523.7x higher
FCRC (mg GAE/L)86.7373.691.18x higher
IRC (mg GAE/L)1.150.881.31x higher

Table 2: Comparative in vitro antioxidant activity of phloretin and phloridzin.[25][26][27] AAE: Ascorbic Acid Equivalent; GAE: Gallic Acid Equivalent; DPPH: 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay; FCRC: Folin-Ciocalteu Reducing Capacity; IRC: Iron-Reducing Capacity.

Key Signaling Pathways and Experimental Workflows

SGLT Inhibition and Glucose Homeostasis

The primary mechanism of action for the antidiabetic effects of these compounds is the inhibition of SGLT2 in the proximal tubules of the kidneys. This prevents glucose reabsorption from the glomerular filtrate, leading to increased urinary glucose excretion and a lowering of blood glucose levels.

G cluster_lumen Tubular Lumen cluster_cell Proximal Tubule Cell cluster_blood Bloodstream Glucose_Lumen Glucose + Na+ SGLT2 SGLT2 Glucose_Lumen->SGLT2 Co-transport Glucose_Cell Glucose SGLT2->Glucose_Cell GLUT2 GLUT2 Glucose_Cell->GLUT2 Facilitated Diffusion Glucose_Blood Glucose GLUT2->Glucose_Blood Inhibitor Phloridzin / this compound Inhibitor->SGLT2 Inhibition G PC p-Coumaroyl-CoA + Malonyl-CoA CHS Chalcone Synthase PC->CHS Phloretin Phloretin CHS->Phloretin UGT_Phloridzin UDP-Glucose: Phloretin 2'-O-GT Phloretin->UGT_Phloridzin F3H Flavonoid 3'-Hydroxylase Phloretin->F3H Phloridzin Phloridzin UGT_Phloridzin->Phloridzin Hydroxyphloretin 3-Hydroxyphloretin F3H->Hydroxyphloretin UGT_this compound UDP-Glucose: Phloretin 4'-O-GT Hydroxyphloretin->UGT_this compound This compound This compound UGT_this compound->this compound

References

An In-depth Technical Guide to the Genes Involved in Sieboldin Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sieboldin, a dihydrochalcone primarily found in certain wild Malus species and Lithocarpus litseifolius (sweet tea), has garnered interest for its potential health benefits. This technical guide provides a comprehensive overview of the genetic and enzymatic basis of this compound biosynthesis. It details the core genes and enzymes in the biosynthetic pathway, presents quantitative data on gene expression and enzyme kinetics, and outlines key experimental protocols for their study. Furthermore, this guide elucidates the regulatory networks governing this compound production, offering valuable insights for researchers and professionals in drug development and plant metabolic engineering.

Introduction

This compound (3-hydroxyphloretin-4'-O-glucoside) is a specialized plant secondary metabolite belonging to the dihydrochalcone class of flavonoids. Dihydrochalcones are noted for their various biological activities, and this compound, in particular, is a subject of ongoing research for its potential therapeutic properties. Understanding the genetic and molecular mechanisms underlying its biosynthesis is crucial for its sustainable production through metabolic engineering and for exploring its pharmacological applications. This guide synthesizes the current knowledge on the genes and enzymes pivotal to the this compound biosynthetic pathway.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the well-characterized flavonoid pathway. It originates from the general phenylpropanoid pathway and proceeds through a series of enzymatic reactions to yield the final this compound molecule.

Core Biosynthetic Genes and Enzymes

The pathway can be broadly divided into three stages: the general phenylpropanoid pathway, the formation of the dihydrochalcone backbone, and the specific modifications leading to this compound.

Table 1: Core Genes and Enzymes in this compound Biosynthesis

Enzyme Gene Name (from Malus sp.) Function Substrate(s) Product(s)
Phenylalanine Ammonia-Lyase PALDeamination of phenylalanineL-Phenylalaninetrans-Cinnamic acid
Cinnamate-4-Hydroxylase C4HHydroxylation of cinnamic acidtrans-Cinnamic acidp-Coumaric acid
4-Coumarate:CoA Ligase 4CLActivation of p-coumaric acidp-Coumaric acid, CoAp-Coumaroyl-CoA
p-Coumaroyl-CoA Reductase CCRReduction of p-coumaroyl-CoAp-Coumaroyl-CoA, NADPHDihydro-p-coumaroyl-CoA
Chalcone Synthase CHSCondensation and cyclizationDihydro-p-coumaroyl-CoA, 3 x Malonyl-CoAPhloretin
Dihydrochalcone 3-Hydroxylase DHC3H (CYP98A195/CYP98A196)3-hydroxylation of phloretinPhloretin, NADPH, O₂3-Hydroxyphloretin
Phloretin 4'-O-Glycosyltransferase PGT24'-O-glycosylation of 3-hydroxyphloretin3-Hydroxyphloretin, UDP-GlucoseThis compound

Biosynthetic Pathway Diagram

Sieboldin_Biosynthesis cluster_enzymes Phe L-Phenylalanine Cin trans-Cinnamic acid Phe->Cin MalonylCoA 3x Malonyl-CoA Phloretin Phloretin MalonylCoA->Phloretin UDPG UDP-Glucose This compound This compound UDPG->this compound pCoumaric p-Coumaric acid Cin->pCoumaric pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA DihydropCoumaroylCoA Dihydro-p-coumaroyl-CoA pCoumaroylCoA->DihydropCoumaroylCoA DihydropCoumaroylCoA->Phloretin Hydroxyphloretin 3-Hydroxyphloretin Phloretin->Hydroxyphloretin Hydroxyphloretin->this compound PAL PAL C4H C4H CL 4CL CCR CCR CHS CHS DHC3H DHC3H (CYP98A) PGT2 PGT2

Figure 1: The biosynthetic pathway of this compound.

Quantitative Data

The accumulation of this compound is tightly linked to the expression levels of the key biosynthetic genes, particularly DHC3H and PGT2.

Gene Expression Data

Transcriptomic studies comparing wild Malus species that accumulate high levels of this compound (e.g., Malus toringo, Malus micromalus) with domesticated apple (Malus × domestica), which does not, have revealed significant upregulation of the genes responsible for this compound formation.[1]

Table 2: Relative Expression of Key Biosynthetic Genes in High-Sieboldin Malus Species Compared to Malus × domestica

Gene Fold Change (vs. M. × domestica) Tissue Reference
DHC3H (CYP98A195/CYP98A196)Significantly upregulatedYoung leaves, flowers[1]
PGT28.6 - 11.3Young leaves, flowers[1]
CHSVariably regulatedYoung leaves, flowers[1]
PAL1Variably regulatedYoung leaves, flowers[1]

Note: Specific fold-change values for DHC3H were not explicitly stated in the primary literature but were identified as significantly upregulated based on transcriptomic analysis.

Enzyme Kinetic Data

While kinetic parameters for the specific DHC3H from Malus have not been fully detailed, studies on related glycosyltransferases provide insight into the efficiency of the glycosylation step.

Table 3: Kinetic Parameters of a Phloretin 4'-O-Glycosyltransferase (MdPh-4'-OGT) from Malus × domestica

Substrate Km (µM) Reference
Phloretin26.1
UDP-Glucose1200

Note: This data is for a closely related enzyme that also produces trilobatin. PGT2 has been shown to be efficient in converting 3-hydroxyphloretin to this compound.

Experimental Protocols

The identification and characterization of the genes involved in this compound biosynthesis have relied on a combination of transcriptomics, heterologous expression, and analytical chemistry.

Identification of Candidate Genes through Transcriptomics

A common workflow for identifying novel biosynthetic genes is outlined below.

Gene_Identification_Workflow PlantMaterial Plant Material Selection (High vs. Low this compound Content) RNASeq RNA Sequencing PlantMaterial->RNASeq DeNovoAssembly De Novo Transcriptome Assembly RNASeq->DeNovoAssembly DEGAnalysis Differential Gene Expression (DEG) Analysis DeNovoAssembly->DEGAnalysis GeneAnnotation Gene Annotation and Candidate Selection DEGAnalysis->GeneAnnotation FunctionalCharacterization Functional Characterization GeneAnnotation->FunctionalCharacterization

Figure 2: Workflow for biosynthetic gene identification.
Functional Characterization by Heterologous Expression in Saccharomyces cerevisiae

Objective: To confirm the function of candidate genes (DHC3H and PGT2) in vivo.

Protocol:

  • Vector Construction: The open reading frames of the candidate DHC3H (a cytochrome P450) and PGT2 (a glycosyltransferase) are cloned into yeast expression vectors. For P450s, co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.

  • Yeast Transformation: The expression constructs are transformed into a suitable S. cerevisiae strain.

  • Culture and Induction: Transformed yeast cells are cultured in an appropriate medium. Gene expression is induced by a specific inducer (e.g., galactose).

  • Substrate Feeding: The precursor, phloretin, is fed to the yeast culture.

  • Metabolite Extraction: After a defined incubation period (e.g., 48 hours), the yeast cells and culture medium are harvested, and metabolites are extracted using a solvent such as ethyl acetate.

  • Metabolite Analysis: The extracted metabolites are analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of 3-hydroxyphloretin and this compound.

Quantification of this compound by HPLC

Objective: To quantify the amount of this compound produced in plant tissues or in vitro/in vivo assays.

Protocol:

  • Sample Preparation: Plant tissue is freeze-dried and ground to a fine powder. A known amount of the powder is extracted with a solvent mixture (e.g., 80% methanol).

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with two solvents is employed, for example:

      • Solvent A: Water with 0.1% formic acid

      • Solvent B: Acetonitrile with 0.1% formic acid

    • Gradient Program: A linear gradient from a low to a high percentage of Solvent B over a set time (e.g., 30-40 minutes).

    • Flow Rate: Typically 0.8-1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 25-30 °C).

  • Detection: A Diode Array Detector (DAD) is used to monitor the absorbance at the maximum wavelength for this compound (around 280 nm).

  • Quantification: A standard curve is generated using a pure standard of this compound at known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the standard curve.

Regulation of this compound Biosynthesis

The production of this compound is under tight transcriptional control, primarily by transcription factors of the MYB family.

Key Transcription Factors

Recent research in Malus has identified two MYB-like transcription factors that regulate the expression of the glycosyltransferases involved in dihydrochalcone biosynthesis.[2]

  • PRR2L : Primarily expressed in leaves, fruit, flowers, stem, and seeds.

  • MYB8L : Mainly expressed in the stem and root.

These transcription factors likely bind to specific motifs in the promoters of the PGT genes, thereby controlling the tissue-specific accumulation of dihydrochalcone glycosides.

Regulatory Pathway Diagram

Regulatory_Pathway DevelopmentalCues Developmental Cues PRR2L PRR2L (MYB-like) DevelopmentalCues->PRR2L MYB8L MYB8L (MYB-like) DevelopmentalCues->MYB8L EnvironmentalSignals Environmental Signals (e.g., Light, Temperature) EnvironmentalSignals->PRR2L EnvironmentalSignals->MYB8L PGT2 PGT2 Gene PRR2L->PGT2 Transcriptional Activation DHC3H DHC3H Gene PRR2L->DHC3H Putative Regulation MYB8L->PGT2 Transcriptional Activation MYB8L->DHC3H Putative Regulation This compound This compound Accumulation PGT2->this compound DHC3H->this compound

Figure 3: Proposed regulatory network of this compound biosynthesis.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway, particularly the identification of the key enzymes DHC3H and PGT2, has opened new avenues for the biotechnological production of this valuable dihydrochalcone. Future research should focus on the detailed kinetic characterization of these enzymes, a deeper understanding of the upstream signaling pathways that regulate the controlling transcription factors, and the optimization of heterologous expression systems for efficient and scalable this compound synthesis. Such advancements will be instrumental for the development of this compound-based pharmaceuticals and functional foods.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Sieboldin from Malus Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sieboldin, a dihydrochalcone predominantly found in certain wild Malus (apple) species, is a phenolic compound of growing interest due to its potential bioactive properties.[1][2][3] As a specialized metabolite, its presence is particularly noted in the leaves of species such as Malus toringo and Malus micromalus.[1][2] These application notes provide a comprehensive overview of the methodologies for extracting this compound from Malus leaves, offering detailed protocols for researchers in natural product chemistry, pharmacology, and drug development. The protocols are based on established methods for the extraction of phenolic compounds from apple leaves, with a focus on maximizing the yield and purity of dihydrochalcones like this compound.

Data Presentation: Quantitative Extraction Parameters

The efficiency of extracting this compound and other phenolic compounds from Malus leaves is influenced by the choice of solvent, extraction method, temperature, and duration. The following tables summarize quantitative data from various studies on the extraction of phenolic compounds from apple leaves, providing a comparative basis for selecting an appropriate protocol.

Table 1: Comparison of Solvents for Total Phenolic and Flavonoid Content in Malus Leaf Extracts

Solvent SystemTotal Phenolic Content (mg GAE/g DW)Total Flavonoid Content (mg QE/g DW)Reference
80% Methanol in Water81.9Not Reported[4]
70% Ethanol in WaterNot ReportedNot Reported[5]
60% Ethanol in Water127 mg GAE/100 mLNot Reported[4]
Water29.2Not Reported[4]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.

Table 2: Influence of Extraction Method on Total Phenolic Content from Malus 'Ligol' Leaves

Extraction MethodSolventTotal Phenolic Content (mg GAE/g DW)Reference
Shaking Solvent Extraction (SSE)80% Methanol81.9[4]
Ultrasound-Assisted Extraction (UAE)80% MethanolNot specified, but noted for high phloridzin yield[4]
Accelerated Solvent Extraction (ASE)80% Methanol76.6[4]

Table 3: Dihydrochalcone Content in Malus Leaves

CompoundMalus SpeciesContent (mg/100 mg DW)Reference
PhloridzinMalus transitoria14.36[5]
PhloretinMalus sikkimensis0.57[5]
This compoundMalus toringo, Malus micromalusDominant dihydrochalcone[1][2]

Experimental Protocols

The following protocols are detailed methodologies for the extraction and preliminary purification of this compound from Malus leaves.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is optimized for the efficient extraction of dihydrochalcones from Malus leaves using ultrasonication, a method known to enhance extraction yields.

Materials and Reagents:

  • Fresh or freeze-dried Malus leaves (species known to be rich in this compound, e.g., Malus toringo)

  • 80% Methanol in water (v/v)

  • Grinder or blender

  • Ultrasonic bath or probe sonicator

  • Centrifuge and centrifuge tubes

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Wash fresh Malus leaves thoroughly with distilled water to remove any surface contaminants.

    • Lyophilize (freeze-dry) the leaves for optimal preservation of phytochemicals. Alternatively, air-dry the leaves in a well-ventilated area away from direct sunlight.

    • Grind the dried leaves into a fine powder using a grinder or blender.

  • Extraction:

    • Weigh 10 g of the powdered leaf material and place it in a 250 mL beaker.

    • Add 100 mL of 80% methanol in water to the beaker.

    • Place the beaker in an ultrasonic bath.

    • Sonicate the mixture for 30 minutes at a controlled temperature of 40°C.

  • Separation:

    • After sonication, transfer the mixture to centrifuge tubes.

    • Centrifuge at 4000 rpm for 15 minutes to pellet the solid plant material.

    • Decant the supernatant into a clean flask.

    • Re-extract the pellet with another 100 mL of 80% methanol and repeat the sonication and centrifugation steps to maximize yield.

    • Combine the supernatants from both extractions.

  • Solvent Removal:

    • Filter the combined supernatant through filter paper to remove any remaining fine particles.

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

  • Storage:

    • Store the dried crude extract in a desiccator at 4°C for further purification and analysis.

Protocol 2: Maceration Extraction of this compound

This protocol describes a simpler extraction method that does not require specialized equipment like an ultrasonic bath.

Materials and Reagents:

  • Fresh or freeze-dried Malus leaves (e.g., Malus toringo)

  • 70% Ethanol in water (v/v)

  • Grinder or blender

  • Erlenmeyer flask

  • Orbital shaker

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Sample Preparation:

    • Prepare the dried and powdered Malus leaf material as described in Protocol 1.

  • Extraction:

    • Weigh 10 g of the powdered leaf material and place it in a 250 mL Erlenmeyer flask.

    • Add 150 mL of 70% ethanol in water to the flask.

    • Seal the flask and place it on an orbital shaker.

    • Macerate the mixture for 24 hours at room temperature with continuous agitation.

  • Separation and Concentration:

    • Filter the mixture through filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of 70% ethanol to recover any remaining extract.

    • Combine the filtrates and concentrate using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Storage:

    • Store the dried crude extract in a cool, dark, and dry place.

Mandatory Visualizations

This compound Biosynthetic Pathway

The biosynthesis of this compound in Malus species originates from the general phenylpropanoid pathway. The key steps involve the formation of the dihydrochalcone backbone and subsequent hydroxylation and glycosylation.

Sieboldin_Biosynthesis pCoumaroyl_CoA p-Coumaroyl-CoA Phloretin Phloretin pCoumaroyl_CoA->Phloretin CHS, DBR Hydroxyphloretin 3-Hydroxyphloretin Phloretin->Hydroxyphloretin DHC3H (CYP98A) This compound This compound Hydroxyphloretin->this compound PGT2 (Glycosyltransferase)

Caption: Proposed biosynthetic pathway of this compound in Malus species.

Experimental Workflow for this compound Extraction and Purification

The following diagram illustrates the general workflow from sample preparation to the isolation of purified this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification Start Malus Leaves Grinding Drying & Grinding Start->Grinding Extraction Solvent Extraction (e.g., UAE or Maceration) Grinding->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Crude_Extract->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Purified_this compound Purified this compound Prep_HPLC->Purified_this compound

References

High-performance liquid chromatography (HPLC) for Sieboldin analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sieboldin, a flavonoid glycoside predominantly found in the rhizomes of Smilax china L., has garnered significant interest within the scientific community for its potential therapeutic properties, including its anti-inflammatory effects. As research into the pharmacological applications of this compound progresses, the need for a robust and reliable analytical method for its quantification is paramount. High-Performance Liquid Chromatography (HPLC) offers a sensitive and specific method for the analysis of this compound in various matrices, including plant extracts and pharmaceutical formulations.

This document provides a comprehensive guide to the analysis of this compound using HPLC, including detailed experimental protocols for extraction and chromatographic analysis, and a summary of method validation parameters based on established methodologies for similar flavonoid compounds.

Experimental Protocols

Extraction of this compound from Plant Material (Smilax china L. Rhizomes)

This protocol outlines a common method for the extraction of flavonoids, including this compound, from plant material. Optimization may be required depending on the specific plant matrix.

Materials and Reagents:

  • Dried and powdered rhizomes of Smilax china L.

  • Ethanol (30-80% aqueous solution)

  • Methanol (HPLC grade)

  • Water (deionized or distilled)

  • Hydrochloric acid (for pH adjustment)

  • Macroporous adsorption resin (e.g., D101, HPD100)

  • Rotary evaporator

  • Ultrasonic bath

  • Filter paper (e.g., Whatman No. 1)

Procedure:

  • Extraction:

    • Weigh a suitable amount of powdered Smilax china rhizome and transfer it to an extraction vessel.

    • Add a 30-80% ethanol solution at a solid-to-liquid ratio of 1:6 to 1:15 (w/v).

    • Perform reflux extraction for 1-3 hours. For enhanced extraction efficiency, this step can be repeated 2-3 times.

    • Combine the filtrates from each extraction cycle.

  • Solvent Removal and pH Adjustment:

    • Concentrate the combined filtrate using a rotary evaporator to remove the ethanol.

    • Adjust the pH of the remaining aqueous extract to 2-6 using hydrochloric acid.

  • Purification using Macroporous Resin:

    • Pass the pH-adjusted extract through a pre-conditioned macroporous adsorption resin column at a flow rate of 0.5-3 column volumes per hour.

    • Wash the resin with water until the eluent is colorless.

    • Elute the column with a 10-39% ethanol solution (approximately 3 column volumes) and discard this eluent.

    • Elute the column with a 40-90% ethanol solution (approximately 8-15 column volumes) to collect the fraction containing this compound and other flavonoids.

  • Final Concentration:

    • Concentrate the collected eluate to dryness using a rotary evaporator to obtain the purified this compound-rich extract.

    • Store the dried extract at a low temperature in a desiccator until further analysis.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol is a proposed method based on common practices for flavonoid analysis. Method development and validation are crucial for ensuring accurate and reliable quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for flavonoid separation.

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: 0.1% Formic acid or Acetic acid in water

    • Solvent B: Acetonitrile or Methanol

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Flavonoids typically exhibit two major absorption bands. For this compound, monitoring in the range of 280 nm and 320-360 nm is recommended. The optimal wavelength should be determined by examining the UV-Vis spectrum of a pure this compound standard. Flavones and flavonols generally show absorption maxima between 240-285 nm (Band II) and 300-385 nm (Band I)[1][2].

  • Injection Volume: 10-20 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of this compound in the samples.

  • Sample Solution: Dissolve a known amount of the dried this compound extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following tables summarize the key parameters for a validated HPLC method for flavonoid analysis, which can be adapted and validated for this compound.

Table 1: Chromatographic Conditions and Performance Data (Hypothetical for this compound)

ParameterValue
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseGradient: Acetonitrile and 0.1% Formic Acid in Water
Flow Rate1.0 mL/min
Detection Wavelength~280 nm and ~340 nm (To be optimized)
Retention Time (t R )To be determined
Linearity Range (µg/mL)To be determined
Correlation Coefficient (r²)≥ 0.999
Limit of Detection (LOD) (µg/mL)To be determined
Limit of Quantification (LOQ) (µg/mL)To be determined
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Table 2: System Suitability Parameters (Hypothetical for this compound)

ParameterAcceptance Criteria
Tailing Factor (T)≤ 2.0
Theoretical Plates (N)≥ 2000
Repeatability of Injections (% RSD)≤ 2.0

Visualizations

Experimental Workflow for this compound Analysis

The following diagram illustrates the general workflow for the extraction and HPLC analysis of this compound from plant material.

G cluster_extraction Extraction and Purification cluster_hplc HPLC Analysis start Smilax china Rhizome Powder extraction Ethanol Reflux Extraction start->extraction concentration1 Rotary Evaporation extraction->concentration1 ph_adjustment pH Adjustment (2-6) concentration1->ph_adjustment resin_purification Macroporous Resin Chromatography ph_adjustment->resin_purification concentration2 Rotary Evaporation to Dryness resin_purification->concentration2 purified_extract Purified this compound Extract concentration2->purified_extract sample_prep Sample Preparation (Dissolution & Filtration) purified_extract->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection DAD/UV-Vis Detection separation->detection data_analysis Data Analysis (Quantification) detection->data_analysis results This compound Concentration data_analysis->results

Caption: Workflow for this compound Extraction and HPLC Analysis.

Putative Anti-inflammatory Signaling Pathway of this compound

Based on the known anti-inflammatory mechanisms of flavonoids, this compound is hypothesized to exert its effects through the modulation of key signaling pathways such as NF-κB and MAPK. The following diagram illustrates this putative mechanism.

G cluster_pathway Putative Anti-inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor mapk MAPK Activation (p38, JNK, ERK) receptor->mapk Activates nfkb_activation IκBα Degradation receptor->nfkb_activation Activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) mapk->cytokines Induces nfkb_translocation NF-κB (p65) Nuclear Translocation nfkb_activation->nfkb_translocation nfkb_translocation->cytokines Induces This compound This compound This compound->mapk Inhibits This compound->nfkb_activation Inhibits

Caption: Putative Inhibition of NF-κB and MAPK Pathways by this compound.

Conclusion

The provided application notes and protocols offer a foundational framework for the quantitative analysis of this compound using HPLC. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results. The described methodologies, coupled with an understanding of this compound's potential anti-inflammatory mechanisms, will aid researchers, scientists, and drug development professionals in advancing the study of this promising natural compound.

References

Application Notes and Protocols for the Identification of Sieboldin using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sieboldin, a dihydrochalcone glycoside, is a natural phenolic compound found in various plant species. As a member of the flavonoid family, it is of increasing interest to the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Mass spectrometry (MS) coupled with liquid chromatography (LC) has become an indispensable tool for the definitive identification and quantification of this compound in complex matrices such as plant extracts and biological samples. This document provides detailed application notes and protocols for the mass spectrometric analysis of this compound, catering to researchers, scientists, and professionals involved in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for developing robust analytical methods.

PropertyValueSource
Molecular Formula C₂₁H₂₄O₁₁--INVALID-LINK--
Molecular Weight 452.4 g/mol --INVALID-LINK--
Monoisotopic Mass 452.13186158 Da--INVALID-LINK--
Structure Dihydrochalcone GlycosideInferred from chemical databases and literature.
Predicted Collision Cross Section (CCS) [M+H]⁺ 201.6 Ų--INVALID-LINK--
Predicted Collision Cross Section (CCS) [M+Na]⁺ 205.1 Ų--INVALID-LINK--
Predicted Collision Cross Section (CCS) [M-H]⁻ 202.1 Ų--INVALID-LINK--

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for the accurate analysis of this compound. The following protocol is a general guideline and may require optimization based on the specific plant matrix.

Materials:

  • Dried and powdered plant material

  • 80% Methanol (MeOH) in water

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Weigh approximately 100 mg of the homogenized, dried plant powder into a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the sample at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an LC-MS vial.

  • For quantitative analysis, a dilution with an appropriate solvent may be necessary to bring the concentration within the calibration range.

Qualitative Analysis: Identification of this compound by LC-MS/MS

This protocol outlines the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the identification of this compound. High-resolution mass spectrometry (HRMS) instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap are recommended for accurate mass measurements.

Instrumentation:

  • UHPLC system coupled to a Q-TOF or Orbitrap mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5-95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

MS Conditions (Positive Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Capillary Voltage: 3.5 kV

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer Pressure: 40 psi

  • Scan Range (MS1): m/z 100-1000

  • Collision Energy (MS/MS): Ramped from 10-40 eV for fragmentation of the precursor ion.

Identification Criteria:

  • Accurate Mass: The measured mass of the protonated molecule [M+H]⁺ of this compound should be within a 5 ppm mass error of its theoretical exact mass (453.1391 Da).

  • Retention Time: The retention time of the peak corresponding to this compound should be consistent with that of an authentic standard, if available.

  • Fragmentation Pattern: The MS/MS spectrum should exhibit characteristic fragment ions of a dihydrochalcone glycoside. Based on the general fragmentation patterns of similar compounds, the following fragments are predicted for this compound.[1]

Predicted Fragmentation of this compound ([M+H]⁺ = 453.1)

G M_H [M+H]⁺ m/z 453.1 Aglycone Aglycone [M+H-162]⁺ m/z 291.1 M_H->Aglycone Neutral Loss of Glucose (-162 u) Fragments Further Fragments (e.g., retro-Diels-Alder) Aglycone->Fragments CID

Caption: Predicted fragmentation of this compound in positive ion mode.

Quantitative Analysis: Quantification of this compound by LC-MS/MS

For quantitative analysis, a triple quadrupole (QQQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is highly recommended due to its high sensitivity and selectivity.[1]

Instrumentation:

  • UHPLC system coupled to a Triple Quadrupole (QQQ) mass spectrometer with an ESI source.

  • C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

LC Conditions: (Same as for qualitative analysis)

MS Conditions (Positive Ion Mode):

  • Ion Source: ESI

  • MRM Transitions:

    • Quantifier: 453.1 → 291.1 (Precursor ion → Aglycone fragment)

    • Qualifier: 453.1 → [A specific fragment of the aglycone, to be determined experimentally]

  • Collision Energy and other MS parameters: To be optimized for maximum signal intensity of the specific MRM transitions.

Quantification Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the extraction solvent.

  • Analysis: Inject the standards and the unknown samples into the LC-MS/MS system.

  • Data Processing: Integrate the peak area of the quantifier MRM transition for each standard and sample.

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Presentation

Table 1: Predicted Mass Spectrometric Data for this compound

ParameterIonPredicted m/z
Precursor Ion [M+H]⁺453.1391
[M+Na]⁺475.1210
[M-H]⁻451.1246
Major Fragment Ion (from [M+H]⁺) Aglycone291.0812

Signaling Pathways and Biological Activity

Flavonoids are known to modulate various cellular signaling pathways, contributing to their biological activities. While specific research on this compound's interaction with signaling pathways is limited, its classification as a flavonoid suggests potential involvement in pathways commonly affected by this class of compounds, such as the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cancer.[2][3] Further research is warranted to elucidate the specific molecular targets of this compound.

G This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibition (Predicted) MAPK MAPK Pathway This compound->MAPK Modulation (Predicted) Inflammation Inflammation NFkB->Inflammation Cancer Cancer MAPK->Cancer

Caption: Predicted interaction of this compound with key signaling pathways.

Experimental Workflow

The overall workflow for the identification and quantification of this compound using mass spectrometry is summarized in the following diagram.

G cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Data Analysis a Plant Material b Extraction a->b c Filtration b->c d UHPLC Separation c->d e Mass Spectrometry (Q-TOF or QQQ) d->e f Qualitative ID (Accurate Mass, Fragments) e->f g Quantitative Analysis (MRM) e->g

Caption: Experimental workflow for this compound analysis.

Conclusion

The protocols and data presented in this application note provide a comprehensive guide for the mass spectrometric identification and quantification of this compound. The use of high-resolution mass spectrometry for qualitative analysis and triple quadrupole mass spectrometry for quantitative analysis offers a powerful and reliable approach for studying this promising natural compound. Further research into the specific fragmentation patterns and biological activities of this compound will undoubtedly enhance its potential for therapeutic applications.

References

Application Notes and Protocols for the Quantification of Sieboldin in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sieboldin, a dihydrochalcone predominantly found in wild Malus (apple) species, has garnered significant interest for its potent antioxidant properties.[1] As a specialized secondary metabolite, its quantification in various plant tissues is crucial for understanding its biosynthesis, physiological roles, and potential applications in agriculture and pharmacology. This document provides detailed application notes and protocols for the accurate quantification of this compound in plant tissues, targeting researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Data Summary

The concentration of this compound, like other dihydrochalcones, can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. While specific quantitative data for this compound across a wide range of Malus species is still an active area of research, the following table summarizes representative data for the closely related and often co-occurring dihydrochalcone, phloridzin, to provide an expected range of concentrations. This compound is known to be a dominant dihydrochalcone in certain wild Malus species.[1]

Plant SpeciesTissueCompoundConcentration Range (mg/g Dry Weight)Reference
Malus x domestica 'Ligol'LeavesPhloridzinup to 105.0[2]
Malus spp.LeavesDihydrochalconesup to 14% of dry weight (140 mg/g)[1][3]
Malus x domesticaFruit PeelPhloridzin0.0164 - 0.0841[4]
Malus x domesticaFruit FleshPhloridzin0.0066 - 0.0451[4]
Malus cultivars ('Aldas', 'Auksis', 'Ligol')LeavesPhloridzinNot specified, but predominant phenolic compound[5]
Malus sieversiiFruitPolyphenolsHigh concentrations noted[6]

Experimental Protocols

Sample Preparation

Proper sample collection and preparation are critical for accurate quantification.

Materials:

  • Fresh plant tissue (e.g., leaves, fruit peel, flesh)

  • Liquid nitrogen

  • Freeze-dryer (lyophilizer)

  • Grinder or mortar and pestle

  • Sieve (e.g., 40-60 mesh)

  • Analytical balance

  • Storage containers (amber vials)

Protocol:

  • Collection: Harvest fresh plant material and immediately flash-freeze in liquid nitrogen to quench metabolic processes.

  • Lyophilization: Freeze-dry the plant material until a constant weight is achieved to remove all water content.

  • Grinding: Grind the dried tissue into a fine, homogenous powder using a grinder or a mortar and pestle.

  • Sieving: Pass the powder through a sieve to ensure uniform particle size, which facilitates consistent extraction.

  • Storage: Store the powdered sample in airtight, amber-colored containers at -20°C or -80°C to prevent degradation from light and moisture until extraction.

Extraction of this compound

This protocol is adapted from established methods for dihydrochalcone extraction from Malus tissues.[2][7]

Materials:

  • Dried, powdered plant tissue

  • 80% Methanol (HPLC grade)

  • Vortex mixer

  • Ultrasonic bath

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or nylon)

  • HPLC vials

Protocol:

  • Weighing: Accurately weigh approximately 100 mg of the dried plant powder into a microcentrifuge tube.

  • Solvent Addition: Add 1.5 mL of 80% methanol to the tube.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Ultrasonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature to enhance extraction efficiency.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the solid plant material.

  • Supernatant Collection: Carefully collect the supernatant and transfer it to a clean tube.

  • Re-extraction (Optional but Recommended): To maximize yield, repeat the extraction process (steps 2-6) on the remaining pellet with another 1.5 mL of 80% methanol. Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Storage: Store the filtered extract at 4°C if analyzing within 24 hours, or at -20°C for longer-term storage.

Quantification by UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for its high sensitivity and selectivity.[8][9]

Instrumentation and Conditions:

  • UPLC System: A system equipped with a binary solvent manager, sample manager, and column heater.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-9 min: 95% B

    • 9-9.1 min: Linear gradient from 95% to 5% B

    • 9.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2-5 µL

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • MS Parameters (example):

    • Capillary Voltage: 2.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined using a pure standard. For related dihydrochalcones, these are typically the [M-H]⁻ ion as the precursor.

Protocol:

  • Standard Preparation: Prepare a stock solution of purified this compound standard in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in the plant samples.

  • Sample Analysis: Inject the prepared plant extracts and calibration standards into the UPLC-MS/MS system.

  • Data Acquisition: Acquire data in Multiple Reaction Monitoring (MRM) mode for the specific transitions of this compound.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve. The final concentration should be expressed as mg per gram of dry weight (mg/g DW) of the original plant tissue.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Harvest Harvest Fresh Tissue Freeze Flash Freeze (Liquid N2) Harvest->Freeze Lyophilize Freeze-Dry Freeze->Lyophilize Grind Grind to Fine Powder Lyophilize->Grind Store_Powder Store at -80°C Grind->Store_Powder Weigh Weigh Powdered Sample Store_Powder->Weigh Add_Solvent Add 80% Methanol Weigh->Add_Solvent Sonicate Ultrasonicate Add_Solvent->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Filter Filter (0.22 µm) Collect_Supernatant->Filter Inject Inject into UPLC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Experimental workflow for this compound quantification.

antioxidant_pathway cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Keap1 Keap1 ROS->Keap1 Induces Conformational Change This compound This compound This compound->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Sequesters (Inactive) ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Oxidative_Damage Reduced Oxidative Damage Antioxidant_Enzymes->Oxidative_Damage Leads to

Caption: Putative antioxidant signaling pathway of this compound.

References

Protocol for assessing the antioxidant activity of Sieboldin (e.g., DPPH, ABTS assays)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sieboldin is a flavonoid, a class of polyphenolic compounds widely found in plants, known for various biological activities. A key therapeutic property of flavonoids is their antioxidant activity, which is their ability to neutralize reactive oxygen species (ROS) and free radicals.[1] Excessive ROS can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[2] Therefore, quantifying the antioxidant potential of compounds like this compound is a critical step in drug discovery and development.

This document provides detailed protocols for two of the most common and reliable in vitro methods for determining antioxidant activity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[3] The DPPH assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[4][5] Similarly, the ABTS assay involves the reduction of the pre-formed blue-green ABTS radical cation, which is decolorized in the presence of an antioxidant.[4]

Quantitative Data Summary

The antioxidant activity of a compound is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the substance required to scavenge 50% of the free radicals.[5][6] A lower IC50 value indicates greater antioxidant potency.[5] While specific IC50 values for this compound are not widely published, the table below presents data for Silychristin, a closely related flavonolignan, to provide a quantitative context.

CompoundAssayIC50 (µg/mL)
Silychristin DPPH Radical Scavenging10.69[7]
Silychristin ABTS Radical Scavenging6.71[7]
Trolox (Standard) DPPH Radical Scavenging~5 - 15[4]
Trolox (Standard) ABTS Radical Scavenging~2 - 10[4]

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol details the procedure for assessing the ability of this compound to scavenge the DPPH free radical.

A. Reagent Preparation

  • DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH powder in 100 mL of methanol or ethanol. Store this solution in an amber bottle and protect it from light. It is recommended to prepare this solution fresh daily.

  • Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or ethanol). From this stock, create a series of dilutions to determine the IC50 value (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control: Prepare a series of dilutions of a standard antioxidant, such as Ascorbic Acid or Trolox, in the same concentration range as the test compound.

B. Assay Procedure (96-well plate format)

  • Add 100 µL of the various concentrations of this compound or the standard control into separate wells of a 96-well microplate.

  • Add 100 µL of the solvent used for dilution into separate wells to serve as the blank (control).

  • Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

C. Data Analysis

  • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] × 100

    • Abs_control: Absorbance of the DPPH solution with the solvent blank.

    • Abs_sample: Absorbance of the DPPH solution with the this compound sample or standard.[8]

  • Plot the % Inhibition against the corresponding concentrations of this compound.

  • Determine the IC50 value by identifying the concentration of this compound that results in 50% inhibition of the DPPH radical. This can be calculated from the linear regression equation of the plotted graph.

ABTS Radical Cation Scavenging Assay

This protocol measures the ability of this compound to scavenge the ABTS radical cation (ABTS•+).

A. Reagent Preparation

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 5.59 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•+ Radical Solution: Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.

  • ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Compound (this compound) and Positive Control (Trolox): Prepare stock solutions and a series of dilutions as described for the DPPH assay.

B. Assay Procedure (96-well plate format)

  • Add 20 µL of the various concentrations of this compound or the standard control (Trolox) into separate wells of a 96-well microplate.

  • Add 180 µL of the ABTS•+ working solution to all wells.

  • Mix the contents thoroughly.

  • Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measure the absorbance of each well at 734 nm using a microplate reader.

C. Data Analysis

  • Calculate the percentage of radical scavenging activity (% Inhibition) for each concentration using the same formula as in the DPPH assay: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] × 100

    • Abs_control: Absorbance of the ABTS•+ working solution with the solvent blank.

    • Abs_sample: Absorbance of the ABTS•+ working solution with the this compound sample or standard.[8]

  • Plot the % Inhibition against the corresponding concentrations of this compound.

  • Determine the IC50 value, which is the concentration that causes 50% inhibition of the ABTS radical.

Visualized Workflows and Mechanisms

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis p1 Prepare this compound & Standard Dilutions a1 Add Samples, Standards & Blanks to Wells p1->a1 p2 Prepare DPPH or ABTS Radical Solution a2 Add Radical Solution to Initiate Reaction p2->a2 a1->a2 a3 Incubate in Dark (Time & Temp Specific) a2->a3 a4 Measure Absorbance (517nm for DPPH, 734nm for ABTS) a3->a4 d1 Calculate % Inhibition for each concentration a4->d1 d2 Plot % Inhibition vs. Concentration d1->d2 d3 Determine IC50 Value from Regression Curve d2->d3

Caption: Experimental workflow for DPPH and ABTS antioxidant assays.

G cluster_reactants Before Reaction cluster_products After Reaction radical Free Radical (e.g., DPPH•) neutralized Neutralized Molecule (DPPH-H) radical->neutralized flavonoid This compound (Flavonoid-OH) flavonoid->neutralized H Atom Donation flavonoid_rad This compound Radical (Flavonoid-O•) (Stable) flavonoid->flavonoid_rad

Caption: Mechanism of free radical scavenging by a flavonoid like this compound.

References

Application Notes and Protocols: In Vitro Antibacterial Assay for Sieboldin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sieboldin, a flavanone glycoside derived from various plant species, belongs to the flavonoid family, a class of secondary metabolites renowned for their diverse biological activities. Flavonoids have garnered significant attention in pharmaceutical research for their potential therapeutic applications, including their antimicrobial properties. This document provides a comprehensive protocol for conducting in vitro antibacterial assays to evaluate the efficacy of this compound against common pathogenic bacteria, namely Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The methodologies detailed herein are based on established and widely accepted protocols for antimicrobial susceptibility testing of flavonoids.

The primary objectives of these protocols are to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. Differentiating between bacteriostatic (inhibiting growth) and bactericidal (killing) activity is a critical step in the evaluation of a potential new antibacterial agent.

Data Presentation

CompoundBacterial StrainMIC (µg/mL)Reference
NaringeninStaphylococcus aureus125 - 1000[1][2]
NaringeninEscherichia coli12.5 - 2000[2]
Naringin Derivative (Hydrazone)Staphylococcus aureus62.5[1]
RutinEscherichia coli125 - 1000[3]
LiquiritinEscherichia coli198.6 (IC50)[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[5][6][7][8][9]

Materials and Reagents:

  • This compound

  • Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution preparation)[5][10][11]

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Escherichia coli (e.g., ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic (e.g., Gentamicin, Ampicillin)

  • Spectrophotometer

  • Incubator (37°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve a known weight of this compound in a minimal amount of sterile DMSO or ethanol to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.[5] Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture of the test bacterium on an appropriate agar plate, select 3-5 isolated colonies.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C until the turbidity matches or exceeds that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

    • Add 200 µL of the this compound working solution (prepared from the stock) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a range of decreasing concentrations of this compound.

    • Well 11 will serve as the growth control (containing CAMHB and inoculum, but no this compound).

    • Well 12 will serve as the sterility control (containing only CAMHB).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. This will bring the final volume in each well to 200 µL and the bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined subsequent to the MIC assay to assess whether this compound is bactericidal or bacteriostatic.[12][13]

Materials and Reagents:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Spreader

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum count.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Sieboldin_Stock Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Sieboldin_Stock->Serial_Dilution Bacterial_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with Bacterial Suspension Bacterial_Inoculum->Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubation_MIC->Read_MIC Subculture Subculture from clear wells onto MHA plates Read_MIC->Subculture Incubation_MBC Incubate at 37°C for 18-24h Subculture->Incubation_MBC Read_MBC Determine MBC (≥99.9% killing) Incubation_MBC->Read_MBC

Experimental workflow for in vitro antibacterial assay of this compound.

Flavonoid_Mechanism_of_Action cluster_flavonoid This compound (Flavonoid) cluster_bacterium Bacterial Cell cluster_effects Antibacterial Effects This compound This compound Cell_Wall Cell Wall Synthesis This compound->Cell_Wall Inhibition Cell_Membrane Cell Membrane Integrity This compound->Cell_Membrane Disruption DNA_Gyrase DNA Gyrase / Topoisomerase This compound->DNA_Gyrase Inhibition Energy_Metabolism Energy Metabolism (ATP Synthesis) This compound->Energy_Metabolism Inhibition Inhibition_Growth Inhibition of Growth (Bacteriostatic) Cell_Wall->Inhibition_Growth Cell_Death Cell Death (Bactericidal) Cell_Membrane->Cell_Death DNA_Gyrase->Inhibition_Growth Energy_Metabolism->Inhibition_Growth

Potential antibacterial mechanisms of action for this compound.

Discussion of Potential Mechanism of Action

Flavonoids, including flavanones like this compound, are known to exert their antibacterial effects through multiple mechanisms.[6][14][15][16][17] The primary modes of action include:

  • Disruption of the Bacterial Cell Membrane: Flavonoids can intercalate into the lipid bilayer of the bacterial cell membrane, leading to increased permeability, leakage of intracellular components, and ultimately cell death.

  • Inhibition of Nucleic Acid Synthesis: Some flavonoids have been shown to inhibit bacterial DNA gyrase and topoisomerase, essential enzymes involved in DNA replication and repair. This inhibition halts bacterial proliferation.[6][17]

  • Inhibition of Energy Metabolism: Flavonoids can interfere with the bacterial electron transport chain and inhibit ATP synthase, thereby disrupting cellular energy production.[6]

  • Inhibition of Cell Wall Synthesis: Certain flavonoids can inhibit enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to a weakened cell structure.[6]

The specific mechanism of action for this compound would require further dedicated studies. However, based on the known activities of related flavonoids, it is plausible that this compound exerts its antibacterial effects through one or a combination of these pathways.

References

Application Notes and Protocols for In Vivo Studies of Sieboldin and Related Dihydrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, a comprehensive search of scientific literature has revealed no specific in vivo studies involving the administration of Sieboldin to animal models. The information presented herein is based on research conducted on structurally similar dihydrochalcones, namely Phloretin, Phloridzin, and Trilobatin. These protocols and data are provided as a foundational guide for researchers and drug development professionals to design and execute future in vivo investigations of this compound.

Introduction to this compound and Related Dihydrochalcones

This compound is a dihydrochalcone, a class of flavonoids found in plants such as apples.[1] While direct in vivo data for this compound is lacking, its structural analogs—Phloretin, Phloridzin, and Trilobatin—have been investigated for various pharmacological activities in animal models. These studies provide a valuable framework for hypothesizing the potential therapeutic applications and experimental design for this compound. The shared dihydrochalcone backbone suggests that this compound may possess similar biological activities, including antioxidant, anti-inflammatory, and metabolic regulatory properties.[1][2]

Quantitative Data from In Vivo Studies of Related Dihydrochalcones

The following tables summarize quantitative data from in vivo studies on Phloretin, Phloridzin, and Trilobatin. This information can be instrumental in dose selection and study design for future this compound experiments.

Table 1: In Vivo Administration and Efficacy of Phloretin
Animal ModelConditionDosage and RouteKey FindingsReference
MiceNon-alcoholic fatty liver disease (NAFLD)50, 100, 200 mg/kg, p.o.Reduction in hepatic histological injury and lipogenesis.[3]
MiceDextran sulfate sodium (DSS)-induced ulcerative colitis60 mg/kg, p.o. daily for 7 daysDemonstrated anti-inflammatory effects.[3]
Swiss Albino MiceAcute Toxicity StudySingle dose, p.o.No abnormal general behavior or adverse effects reported.[4][5]
RatsPharmacokinetic StudyOral and intravenous injectionOral bioavailability was determined to be 8.676%.[6]
Table 2: In Vivo Administration and Efficacy of Phloridzin
Animal ModelConditionDosage and RouteKey FindingsReference
Streptozotocin-induced diabetic miceDiabetes0.1% and 0.5% in diet for 14 daysSignificantly reduced blood glucose levels with the 0.5% diet.[7]
High-fat diet and streptozotocin-induced diabetic miceDiabetes-induced depression10 and 20 mg/kgAttenuated depressive symptoms and increased brain GSH levels.[8]
Transgenic mouse modelType 2 Diabetes MellitusNot specifiedDecreased blood glucose levels and increased urine glucose levels.[9]
Table 3: In Vivo Administration and Efficacy of Trilobatin
Animal ModelConditionDosage and RouteKey FindingsReference
3xTg-AD miceAlzheimer's DiseaseOral administration (doses not specified)Protected against Aβ burden, neuroinflammation, and memory impairment.[10]
Sprague-Dawley RatsPharmacokinetic Study100 mg/kg gavage and i.v. injectionOral bioavailability was 0.46%.[11]
ICR MiceCisplatin-induced nephrotoxicityPretreatmentSignificantly improved cisplatin-induced acute kidney injury.[12]
KK-Ay miceType 2 Diabetes MellitusOral administrationSignificantly reduced high fasting blood glucose and insulin resistance.[13]

Experimental Protocols (Hypothetical for this compound, based on Analogs)

The following are detailed, hypothetical protocols for in vivo studies of this compound, adapted from established methodologies for Phloretin, Phloridzin, and Trilobatin.

Protocol for Investigating the Anti-Diabetic Effects of this compound in a Type 2 Diabetes Mouse Model

Objective: To evaluate the efficacy of this compound in improving glycemic control and insulin sensitivity in a diet-induced and streptozotocin (STZ)-treated mouse model of type 2 diabetes.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Streptozotocin (STZ)

  • This compound (purity >95%)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Glucometer and test strips

  • Insulin assay kit (ELISA)

  • Equipment for oral gavage

Procedure:

  • Induction of Diabetes:

    • Acclimatize mice for one week on a standard chow diet.

    • Feed mice an HFD for 4-8 weeks to induce obesity and insulin resistance.

    • After the HFD period, administer a single low dose of STZ (e.g., 40-50 mg/kg, intraperitoneally) to induce hyperglycemia.

    • Confirm diabetes by measuring fasting blood glucose levels one week after STZ injection. Mice with fasting blood glucose >250 mg/dL are considered diabetic.

  • Animal Grouping and Treatment:

    • Randomly divide diabetic mice into the following groups (n=8-10 per group):

      • Group 1: Diabetic control (Vehicle)

      • Group 2: this compound (e.g., 50 mg/kg/day, p.o.)

      • Group 3: this compound (e.g., 100 mg/kg/day, p.o.)

      • Group 4: Positive control (e.g., Metformin, 200 mg/kg/day, p.o.)

    • Administer treatments daily via oral gavage for 4-6 weeks.

  • Monitoring and Assessments:

    • Monitor body weight and food intake weekly.

    • Measure fasting blood glucose weekly from tail vein blood.

    • At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT).[13]

    • Collect blood samples at sacrifice for measurement of plasma insulin, triglycerides, and cholesterol.

    • Harvest liver and adipose tissue for histological analysis and molecular studies (e.g., Western blot for insulin signaling pathway proteins).

Protocol for Assessing the Neuroprotective Effects of this compound in an Alzheimer's Disease Mouse Model

Objective: To determine if this compound can ameliorate cognitive deficits and Alzheimer's-like pathology in a transgenic mouse model.

Materials:

  • 3xTg-AD or 5xFAD transgenic mice and wild-type littermates (e.g., 6 months old)

  • This compound (purity >95%)

  • Vehicle (e.g., sterile water or PBS with 0.5% Tween 80)

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

  • Histology and immunohistochemistry reagents (e.g., antibodies against Aβ and p-Tau)

  • Equipment for oral administration

Procedure:

  • Animal Grouping and Treatment:

    • Divide mice into the following groups (n=10-12 per group):

      • Group 1: Wild-type + Vehicle

      • Group 2: 3xTg-AD + Vehicle

      • Group 3: 3xTg-AD + this compound (e.g., 25 mg/kg/day, p.o.)

      • Group 4: 3xTg-AD + this compound (e.g., 50 mg/kg/day, p.o.)

    • Administer treatments daily for 3 months.

  • Behavioral Testing:

    • During the last two weeks of treatment, conduct a battery of behavioral tests to assess learning and memory (e.g., Morris water maze for spatial learning and memory, Y-maze for working memory).

  • Biochemical and Histological Analysis:

    • At the end of the study, sacrifice the mice and perfuse with saline followed by 4% paraformaldehyde.

    • Harvest brains; one hemisphere can be used for biochemical analysis (e.g., ELISA or Western blot to quantify Aβ and p-Tau levels) and the other for histology.

    • Perform immunohistochemical staining on brain sections to visualize Aβ plaques and neurofibrillary tangles.

    • Analyze markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes) and synaptic proteins (e.g., synaptophysin).

Visualization of Potential Signaling Pathways

Based on the mechanisms of action of related dihydrochalcones, the following signaling pathways are potential targets for this compound.

G Potential Anti-Inflammatory Signaling Pathway for this compound This compound This compound TLR4 TLR4 This compound->TLR4 Inhibition MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Inflammation Pro-inflammatory Cytokine Production NFkB->Inflammation

Caption: Hypothetical inhibition of the TLR4-MyD88-NFκB pathway by this compound.

G Potential MAPK Signaling Pathway Modulation by this compound Cisplatin Cisplatin-induced Stress MAPK MAPK Signaling (p-JNK, p-ERK, p-38) Cisplatin->MAPK This compound This compound This compound->MAPK Inhibition Apoptosis Renal Cell Apoptosis MAPK->Apoptosis

Caption: Proposed modulation of the MAPK pathway by this compound in nephrotoxicity.

G Experimental Workflow for In Vivo this compound Study start Animal Model Induction (e.g., Diabetes, AD) grouping Randomized Grouping start->grouping treatment Daily this compound Administration (Oral Gavage) grouping->treatment monitoring In-life Monitoring (Body Weight, Glucose, etc.) treatment->monitoring behavior Behavioral Assessments (e.g., Morris Water Maze) monitoring->behavior sacrifice Euthanasia and Tissue Collection behavior->sacrifice analysis Biochemical & Histological Analysis sacrifice->analysis data Data Analysis and Conclusion analysis->data

Caption: A generalized experimental workflow for in vivo evaluation of this compound.

References

Application Notes and Protocols: Sieboldin as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sieboldin, a dihydrochalcone found in various medicinal plants such as Malus baccata and Smilax china, is a flavonoid of growing interest in phytochemical and pharmacological research.[1] Flavonoids, a broad class of plant secondary metabolites, are known for their potent antioxidant and anti-inflammatory properties.[2][3] These therapeutic effects are often attributed to their ability to modulate key cellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[4][5][6]

These application notes provide a comprehensive overview of the use of this compound as a phytochemical standard. Detailed protocols for its quantification using High-Performance Liquid Chromatography (HPLC), as well as for the evaluation of its antioxidant and anti-inflammatory activities, are presented. The information herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Phytochemical Profile of this compound-Containing Plants

This compound is a constituent of various plants, most notably from the Smilax genus, which has a rich history in traditional medicine. Phytochemical analyses of Smilax china have revealed a diverse array of bioactive compounds, including:

  • Flavonoids: Besides this compound, other flavonoids like quercetin and kaempferol are often present.

  • Steroidal Saponins: These are considered major bioactive components of Smilax china.[2]

  • Phenolic Compounds: Including catechins and epicatechins, which contribute to the antioxidant activity of the plant extracts.[2]

  • Polysaccharides

  • Amino Acids

The presence of this complex mixture of compounds in plant extracts necessitates the use of a purified standard, such as this compound, for accurate quantification and bioactivity assessment.

Quantitative Analysis of this compound using HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the quantification of phytochemicals. The following protocol provides a general method for the analysis of this compound, which can be optimized based on the specific laboratory instrumentation and the matrix of the sample being analyzed.

Experimental Protocol: HPLC-UV Analysis of this compound

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (for Plant Extract):

  • Extraction: Extract the dried and powdered plant material with a suitable solvent (e.g., methanol or ethanol) using sonication or Soxhlet extraction.

  • Filtration: Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.

Table 1: Example HPLC Gradient for Flavonoid Separation

Time (minutes)% Acetonitrile (A)% Water with 0.1% Formic Acid (B)
01090
204060
306040
351090
401090

Antioxidant Activity of this compound

The antioxidant potential of this compound can be evaluated using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method.

Experimental Protocol: DPPH Radical Scavenging Assay

1. Reagents and Materials:

  • This compound standard solution (in methanol, various concentrations).

  • DPPH solution (0.1 mM in methanol).

  • Ascorbic acid or Quercetin (as a positive control).

  • 96-well microplate.

  • Microplate reader.

2. Assay Procedure:

  • Add 100 µL of various concentrations of the this compound standard solution to the wells of a 96-well plate.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample.

3. Data Analysis:

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[7] A lower IC50 value indicates a higher antioxidant activity.[7]

Table 2: Antioxidant Activity (IC50 values) of Representative Flavonoids

CompoundDPPH Scavenging IC50 (µg/mL)Reference
This compound To be determined
Quercetin~2-8[8]
Ascorbic Acid~5-10[9]
Anogeissus leiocarpus extract104.74[7]

Anti-inflammatory Activity of this compound

The anti-inflammatory properties of this compound can be assessed by its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7.

Experimental Protocol: Nitric Oxide Inhibition Assay

1. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

2. Measurement of Nitric Oxide Production:

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Mix 50 µL of the supernatant with 50 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

3. Data Analysis:

  • The percentage of nitric oxide inhibition is calculated relative to the LPS-stimulated control group.

  • The IC50 value for NO inhibition is determined.

Table 3: Inhibition of Nitric Oxide Production by a Representative Flavonoid

CompoundCell LineIC50 for NO Inhibition (µg/mL)Reference
This compound RAW 264.7To be determined
ApigeninRAW 264.7~19.23[10]

Modulation of Signaling Pathways by this compound

Flavonoids are known to exert their anti-inflammatory effects by modulating key signaling pathways. The MAPK and NF-κB pathways are critical regulators of the inflammatory response.

MAPK Signaling Pathway

The MAPK cascade is involved in cellular processes such as proliferation, differentiation, and apoptosis. In the context of inflammation, the activation of p38 MAPK and JNK is associated with the production of pro-inflammatory cytokines. Flavonoids can inhibit the phosphorylation of these kinases, thereby downregulating the inflammatory response.

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MAP2K MAP2K (e.g., MKK3/6, MKK4/7) MAP3K->MAP2K p38_JNK p38 / JNK MAP2K->p38_JNK AP1 AP-1 p38_JNK->AP1 Inflammation Inflammatory Gene Expression AP1->Inflammation This compound This compound This compound->MAP2K This compound->p38_JNK

Caption: this compound's potential inhibition of the MAPK signaling pathway.

NF-κB Signaling Pathway

NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation and immunity.[11][12] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids inhibit NF-κB activation by preventing the degradation of IκB.[12]

NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Inflammation Inflammatory Gene Expression Nucleus->Inflammation Transcription This compound This compound This compound->IKK Experimental_Workflow Start Start: this compound Standard and Plant Material Extraction Extraction of Plant Material Start->Extraction HPLC HPLC Analysis: Quantification of this compound Start->HPLC Antioxidant Antioxidant Assays (e.g., DPPH) Start->Antioxidant AntiInflammatory Anti-inflammatory Assay (NO Inhibition in RAW 264.7) Start->AntiInflammatory Extraction->HPLC Data Data Analysis and Interpretation HPLC->Data Antioxidant->Data Mechanism Mechanism of Action Studies (MAPK & NF-κB Pathways) AntiInflammatory->Mechanism Mechanism->Data End End: Characterization of This compound's Bioactivity Data->End

References

Application Notes and Protocols for Cell Culture Studies with Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The initial request specified the topic of "Cell culture studies with Sieboldin." Following a comprehensive search, no specific scientific literature or experimental data could be found for a compound named "this compound." Therefore, to fulfill the request for detailed application notes and protocols in the specified format, this document has been prepared using Fisetin as a representative and well-studied flavonoid. Fisetin is known to exhibit significant effects in various cancer cell lines, and the data and protocols presented here are based on published research for this compound. Researchers interested in novel compounds like this compound can adapt these methodologies as a starting point for their investigations.

Introduction to Fisetin in Cancer Cell Research

Fisetin is a naturally occurring flavonoid found in various fruits and vegetables, such as strawberries, apples, and onions. It has been reported to inhibit the proliferation and induce apoptotic cell death in several types of tumor cells.[1][2] Mechanistic studies have revealed that fisetin can modulate multiple cellular signaling pathways involved in cell cycle regulation and apoptosis, making it a compound of interest for cancer research and drug development professionals.[1][2][3] These application notes provide an overview of the cellular effects of fisetin and detailed protocols for investigating its anti-cancer properties in vitro.

Data Presentation: Efficacy of Fisetin in Cancer Cell Lines

The following table summarizes the cytotoxic and apoptosis-inducing effects of Fisetin on various cancer cell lines as reported in the literature. This data can serve as a reference for designing initial dose-response experiments.

Cell LineCancer TypeParameterValue/EffectIncubation Time (h)
HeLaCervical CancerApoptosis InductionDose- and time-dependent increaseNot specified
WEHI-3Mouse LeukemiaCell ViabilityDecreased total viable cellsNot specified
WEHI-3Mouse LeukemiaCell Cycle ArrestG0/G1 phase arrestNot specified
WEHI-3Mouse LeukemiaApoptosis InductionIncreased sub-G1 phase populationNot specified

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Fisetin on cancer cells by measuring cell viability.

Materials:

  • Fisetin stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of Fisetin in complete medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared Fisetin dilutions (or vehicle control) to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G Workflow for MTT Cell Viability Assay cluster_setup Plate Setup cluster_treatment Treatment cluster_assay MTT Assay seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h for attachment seed_cells->incubate_24h prepare_dilutions Prepare Fisetin serial dilutions add_treatment Add Fisetin/vehicle to wells incubate_24h->add_treatment prepare_dilutions->add_treatment incubate_treatment Incubate for 24/48/72h add_treatment->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve_formazan Remove medium, add DMSO incubate_mtt->dissolve_formazan read_absorbance Measure absorbance at 570 nm dissolve_formazan->read_absorbance

Workflow for MTT Cell Viability Assay
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by Fisetin using flow cytometry.

Materials:

  • Fisetin stock solution

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with different concentrations of Fisetin for the desired time.

  • Harvest the cells by trypsinization, including the supernatant which may contain detached apoptotic cells.

  • Wash the cells twice with ice-cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

G Workflow for Annexin V/PI Apoptosis Assay cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_treat Seed and treat cells with Fisetin harvest Harvest cells (including supernatant) seed_treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_reagents Add Annexin V-FITC and PI resuspend->add_reagents incubate Incubate for 15 min in dark add_reagents->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze quantify Quantify apoptotic cell populations analyze->quantify

Workflow for Annexin V/PI Apoptosis Assay

Signaling Pathways Modulated by Fisetin

Fisetin has been shown to induce apoptosis in cancer cells through the modulation of specific signaling cascades. In human cervical cancer HeLa cells, fisetin triggers apoptosis through an ERK1/2-mediated activation of the caspase-8 and caspase-3 dependent pathway.[1] In mouse leukemia WEHI-3 cells, fisetin induces apoptosis through both caspase-dependent and mitochondria-dependent pathways, involving the activation of caspases-3, -8, and -9, and modulation of Bcl-2 family proteins.[2]

Fisetin-Induced Apoptosis Pathway in HeLa Cells

The diagram below illustrates the proposed signaling pathway for fisetin-induced apoptosis in HeLa cells. Fisetin treatment leads to a sustained activation of ERK1/2 phosphorylation. This, in turn, activates the initiator caspase-8, which then cleaves and activates the executioner caspase-3. Activated caspase-3 leads to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately resulting in apoptotic cell death.[1]

G Fisetin-Induced Apoptosis Signaling Pathway in HeLa Cells Fisetin Fisetin ERK12 ERK1/2 Phosphorylation Fisetin->ERK12 induces sustained activation Caspase8 Caspase-8 Activation ERK12->Caspase8 activates Caspase3 Caspase-3 Activation Caspase8->Caspase3 activates PARP PARP Cleavage Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis leads to

Fisetin-Induced Apoptosis Signaling Pathway

References

Application Notes and Protocols for Investigating the Mechanism of Action of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Sieboldin": The term "this compound" does not correspond to a well-documented, single chemical entity in the scientific literature. It is possible that this refers to a compound that is not yet widely characterized or is a misspelling of a more common compound, such as Silibinin, which is a major active constituent of milk thistle. Alternatively, the interest may lie in the bioactive constituents of plants bearing the species name sieboldii, sieboldiana, or named after the botanist Philipp Franz von Siebold. This document, therefore, provides a generalized framework and detailed protocols for investigating the mechanism of action of a bioactive compound, drawing on methodologies commonly applied to natural products with anticancer and anti-inflammatory properties, such as those found in various plant species.

Application Note 1: Elucidating the Anti-Inflammatory Mechanism of Action

Introduction:

Many natural bioactive compounds exhibit potent anti-inflammatory effects. A comprehensive investigation into their mechanism of action often involves assessing their ability to modulate key signaling pathways and reduce the production of inflammatory mediators. The protocols outlined below are designed to investigate the anti-inflammatory properties of a test compound in a cellular context, typically using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) as a model system.

Key Investigated Pathways:

  • NF-κB Signaling Pathway: A central regulator of inflammation, the Nuclear Factor-kappa B (NF-κB) pathway is a common target for anti-inflammatory drugs.[1][2][3] Inhibition of this pathway can suppress the expression of pro-inflammatory genes.[2][3]

  • MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, plays a crucial role in cellular responses to inflammatory stimuli.[4][5] Modulation of MAPK phosphorylation is a key indicator of a compound's anti-inflammatory potential.[4][6]

Experimental Protocols:

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the cytotoxic concentration of the test compound.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound (e.g., 0, 10, 25, 50, 100 µg/mL) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

2. Nitric Oxide (NO) Production Assay (Griess Test)

  • Objective: To measure the effect of the test compound on the production of nitric oxide, a key inflammatory mediator.

  • Principle: The Griess test is a colorimetric assay that detects the presence of nitrite, a stable and nonvolatile breakdown product of NO.

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

3. Western Blot Analysis for Signaling Proteins

  • Objective: To investigate the effect of the test compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Plate RAW 264.7 cells and treat with the test compound and/or LPS as described for the NO assay.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against total and phosphorylated forms of p65 (NF-κB), IκBα, p38, JNK, and ERK overnight at 4°C. Also, probe for iNOS and COX-2 expression. Use an antibody against β-actin or GAPDH as a loading control.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software.

Data Presentation:

Table 1: Effect of Test Compound on LPS-Induced Inflammatory Markers

Concentration (µg/mL)Cell Viability (%)NO Production (% of LPS control)p-p65/p65 Ratiop-p38/p38 RatioiNOS Expression (relative to control)
Control100 ± 5.25 ± 1.11.0 ± 0.11.0 ± 0.11.0 ± 0.2
LPS (1 µg/mL)98 ± 4.8100 ± 8.55.2 ± 0.44.8 ± 0.38.5 ± 0.7
Test Compound (10) + LPS99 ± 5.185 ± 6.34.1 ± 0.33.9 ± 0.26.8 ± 0.5
Test Compound (25) + LPS97 ± 4.962 ± 5.12.5 ± 0.22.2 ± 0.24.1 ± 0.4
Test Compound (50) + LPS95 ± 5.335 ± 4.21.3 ± 0.11.1 ± 0.12.0 ± 0.3

Data are presented as mean ± SD from three independent experiments.

Visualizations:

Anti_Inflammatory_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Interpretation A Seed RAW 264.7 Cells B Pre-treat with Test Compound A->B C Stimulate with LPS B->C D MTT Assay for Cytotoxicity C->D E Griess Assay for NO Production C->E F Western Blot for Protein Expression (p-p65, p-p38, iNOS) C->F G Cytokine Array/ELISA (TNF-α, IL-6) C->G H Quantify Results D->H E->H F->H G->H I Determine Mechanism of Action H->I

Caption: Experimental workflow for investigating anti-inflammatory effects.

NFkB_MAPK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus TLR4 TLR4 IKK IKK TLR4->IKK Activates MAPKKK MAPKKK TLR4->MAPKKK Activates IkB IκB IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription AP1_nuc->Genes Induces Transcription LPS LPS LPS->TLR4 Binds TestCompound Test Compound TestCompound->IKK Inhibits TestCompound->MAPK Inhibits

Caption: Simplified NF-κB and MAPK signaling pathways.

Application Note 2: Investigating the Anticancer Mechanism of Action

Introduction:

The anticancer potential of natural compounds is a significant area of research.[7][8] Investigating the anticancer mechanism of action involves assessing a compound's ability to inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate signaling pathways critical for cancer cell survival and growth.

Key Investigated Pathways:

  • PI3K/Akt/mTOR Pathway: This pathway is a crucial regulator of cell survival, proliferation, and growth.[9][10] Its dysregulation is common in many cancers, making it a prime target for anticancer therapies.[9][11]

  • Apoptosis Pathway: Induction of apoptosis is a key mechanism for many chemotherapeutic agents. This involves the activation of caspases and regulation by Bcl-2 family proteins.

Experimental Protocols:

1. Cell Proliferation Assay (e.g., Crystal Violet or MTS/MTT Assay)

  • Objective: To evaluate the inhibitory effect of the test compound on the proliferation of cancer cells.

  • Protocol: Similar to the MTT assay described previously, but performed on a cancer cell line (e.g., A549, MCF-7, HepG2) over a longer time course (e.g., 24, 48, 72 hours) to assess antiproliferative effects. IC50 values (the concentration that inhibits 50% of cell growth) are typically calculated.[12]

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the induction of apoptosis by the test compound.

  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying late apoptotic or necrotic cells.

  • Protocol:

    • Treat cancer cells with the test compound for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cells and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry. The cell population can be distinguished into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

3. Western Blot Analysis for Apoptosis and Survival Pathway Proteins

  • Objective: To determine the molecular mechanism of apoptosis induction and survival pathway inhibition.

  • Protocol:

    • Treat cancer cells with the test compound for the desired time.

    • Prepare cell lysates as previously described.

    • Perform Western blotting using primary antibodies against key proteins in the PI3K/Akt and apoptosis pathways, such as total and phosphorylated Akt, mTOR, PTEN, as well as Bcl-2, Bax, cleaved Caspase-3, and PARP.

    • Use β-actin or GAPDH as a loading control.

    • Quantify band intensities to determine changes in protein expression and phosphorylation status.

Data Presentation:

Table 2: Effect of Test Compound on Cancer Cell Viability and Apoptosis

Concentration (µM)Cell Viability (%, 48h)IC50 (µM)Early Apoptosis (%)Late Apoptosis (%)p-Akt/Akt RatioCleaved Caspase-3 (relative to control)
Control100 ± 6.1-3.1 ± 0.52.5 ± 0.41.0 ± 0.11.0 ± 0.2
Test Compound (10)82 ± 5.5\multirow{3}{*}{28.5}15.2 ± 1.85.3 ± 0.60.7 ± 0.082.8 ± 0.3
Test Compound (25)55 ± 4.828.9 ± 2.510.1 ± 1.10.4 ± 0.055.1 ± 0.5
Test Compound (50)21 ± 3.245.6 ± 3.918.7 ± 2.00.1 ± 0.028.9 ± 0.9

Data are presented as mean ± SD from three independent experiments.

Visualizations:

Anticancer_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Phenotypic & Mechanistic Assays cluster_analysis Data Analysis & Conclusion A Seed Cancer Cells B Treat with Test Compound A->B C Proliferation Assay (MTS/MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Western Blot (p-Akt, Cleaved Caspase-3) B->E F Cell Cycle Analysis (PI Staining) B->F G Calculate IC50 & Apoptosis Rate C->G D->G E->G F->G H Elucidate Molecular Mechanism G->H

Caption: Workflow for investigating anticancer activity.

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Caspase Caspase-3 (Inactive) Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis PTEN PTEN PTEN->PIP3 Inhibits GrowthFactor Growth Factor GrowthFactor->Receptor TestCompound Test Compound TestCompound->Akt Inhibits TestCompound->Caspase Activates

Caption: Simplified PI3K/Akt signaling pathway in cancer.

Application Note 3: Investigating Antioxidant Activity

Introduction:

Many bioactive compounds from natural sources possess antioxidant properties, which contribute to their overall therapeutic effects by mitigating oxidative stress.[13][14] Oxidative stress is implicated in numerous diseases, including inflammation and cancer.

Experimental Protocols:

1. DPPH Radical Scavenging Assay

  • Objective: To measure the free radical scavenging capacity of the test compound.

  • Principle: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable free radical. In the presence of an antioxidant that can donate a hydrogen atom, the purple color of DPPH fades, and the change in absorbance is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

    • In a 96-well plate, add various concentrations of the test compound to the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Ascorbic acid or Trolox can be used as a positive control.

    • Calculate the percentage of radical scavenging activity.

2. Cellular Reactive Oxygen Species (ROS) Assay

  • Objective: To measure the ability of the test compound to reduce intracellular ROS levels.

  • Principle: Dichlorofluorescein diacetate (DCF-DA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Seed cells (e.g., HaCaT keratinocytes or PC12 cells) in a black, clear-bottom 96-well plate.

    • Induce oxidative stress in the cells using an agent like hydrogen peroxide (H2O2) or UV radiation.

    • Treat the cells with the test compound for a specified period.

    • Load the cells with DCF-DA (e.g., 10 µM) and incubate for 30 minutes at 37°C.

    • Wash the cells with PBS to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

Data Presentation:

Table 3: Antioxidant Activity of the Test Compound

AssayParameterValue
DPPH ScavengingIC50 (µg/mL)15.8 ± 1.2
Cellular ROS Assay% ROS Reduction at 25 µM (vs. H2O2 control)65.4 ± 5.9

Data are presented as mean ± SD from three independent experiments.

References

Application of Sieboldin in Functional Food Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sieboldin, a dihydrochalcone identified as 3-Hydroxyphloretin-4'-glucoside, is a flavonoid found in plants such as Malus baccata. Dihydrochalcones are a subclass of flavonoids known for their potential health benefits, making them promising ingredients for functional foods. Research suggests that this compound possesses antioxidant properties and can inhibit the formation of advanced glycation end products (AGEs), which are implicated in aging and the development of chronic diseases.[1]

While specific research on this compound is still emerging, the biological activities of structurally similar and more extensively studied dihydrochalcones, such as Phloretin (the aglycone of this compound) and its glucoside Phlorizin, provide valuable insights into the potential applications of this compound in functional foods.[1][2][3][4] These compounds have demonstrated significant antioxidant and anti-inflammatory effects.[1][2][5] This document provides an overview of the potential applications of this compound, with detailed protocols and data primarily based on its more researched analogues, Phloretin and Phlorizin, as representative examples of dihydrochalcones.

Quantitative Data on the Bioactivity of Related Dihydrochalcones

The following table summarizes the antioxidant and anti-inflammatory activities of Phloretin and Phlorizin, which can be indicative of the potential efficacy of this compound.

CompoundAssayTargetIC50 Value (µM)Reference
PhloretinDPPH Radical ScavengingFree Radicals~20-50[6]
PhlorizinDPPH Radical ScavengingFree Radicals>100[6]
PhloretinSuperoxide Anion ScavengingSuperoxide Radicals~10-30[7]
PhloretinNitric Oxide (NO) ProductioniNOS in Macrophages~15-40[8]
PhlorizinNF-κB ActivationIKK Complex~50-100[9]

Note: The IC50 values are approximate ranges gathered from various studies and are intended for comparative purposes. Actual values can vary based on specific experimental conditions.

Experimental Protocols

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the free radical scavenging activity of a compound like this compound.

Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.[7][10]

Materials:

  • This compound (or reference compound like Phloretin, Quercetin, Ascorbic Acid)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (analytical grade)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle and away from light.

  • Preparation of Sample Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain different concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the control, add 100 µL of DPPH solution to 100 µL of methanol.

    • For the blank, add 100 µL of methanol to 100 µL of the highest concentration of the sample solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the control.

    • A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.[11]

Anti-inflammatory Activity Assessment: In Vitro Nitric Oxide (NO) Production in Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Principle: Inflammation is often associated with the overproduction of pro-inflammatory mediators like nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages. The anti-inflammatory activity of a compound can be determined by its ability to inhibit NO production in LPS-activated macrophages. The concentration of NO is measured indirectly by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound (dissolved in DMSO and diluted in culture medium)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 5, 10, 25, 50 µM).

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anti-inflammatory drug).

    • Incubate for 1 hour.

  • Stimulation: Add LPS (1 µg/mL) to all wells except the negative control wells (cells with medium only).

  • Incubation: Incubate the plate for another 24 hours.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent Solution A to each well, followed by 50 µL of Solution B.

    • Incubate at room temperature for 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Calculate the nitrite concentration in the samples by comparing the absorbance with the sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

  • Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the compound.

Signaling Pathways and Experimental Workflow

Signaling Pathways

Flavonoids, including dihydrochalcones, often exert their anti-inflammatory effects by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[12][13][14]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[15][16] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme iNOS.[17][18] Flavonoids can inhibit this pathway at various points, such as by preventing IκB degradation.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IκB-NF-κB Complex IκB NF-κB IKK->IκB-NF-κB Complex phosphorylates IκB IκB IκB NF-κB NF-κB DNA DNA NF-κB->DNA translocates Ub Ub IκB-NF-κB Complex->Ub ubiquitination of IκB Proteasome Proteasome Ub->Proteasome degradation of IκB Proteasome->NF-κB releases Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes transcription This compound This compound This compound->IKK inhibits

Caption: NF-κB signaling pathway and potential inhibition by this compound.

MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including stress and inflammation.[19][20][21] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory mediators. Key MAPK families include ERK, JNK, and p38. Flavonoids can modulate MAPK signaling, thereby reducing the inflammatory response.[22][23]

MAPK_Signaling_Pathway Extracellular Stimuli Extracellular Stimuli Receptor Receptor Extracellular Stimuli->Receptor MAPKKK MAPKKK (e.g., RAF) Receptor->MAPKKK activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors (e.g., AP-1) MAPK->Transcription Factors activates Inflammatory Response Inflammatory Response Transcription Factors->Inflammatory Response induces This compound This compound This compound->MAPKKK inhibits This compound->MAPKK inhibits

Caption: MAPK signaling pathway and potential points of inhibition by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for the investigation of this compound as a functional food ingredient.

Experimental_Workflow cluster_extraction Extraction & Identification cluster_invitro In Vitro Bioactivity Screening cluster_mechanism Mechanism of Action cluster_application Functional Food Application Plant Source Plant Source (e.g., Malus baccata) Extraction Extraction Plant Source->Extraction Purification Purification Extraction->Purification Identification Identification (HPLC, MS, NMR) Purification->Identification Antioxidant Assays Antioxidant Assays (DPPH, ABTS, ORAC) Identification->Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays (NO, Cytokine Production) Identification->Anti-inflammatory Assays Anti-glycation Assays Anti-glycation Assays (BSA-Glucose/MGO) Identification->Anti-glycation Assays Cell Culture Models Cell Culture Models Anti-inflammatory Assays->Cell Culture Models Signaling Pathway Analysis Signaling Pathway Analysis (Western Blot, qPCR) Cell Culture Models->Signaling Pathway Analysis Food Matrix Incorporation Food Matrix Incorporation Signaling Pathway Analysis->Food Matrix Incorporation Stability & Bioavailability Stability & Bioavailability Food Matrix Incorporation->Stability & Bioavailability Sensory Evaluation Sensory Evaluation Stability & Bioavailability->Sensory Evaluation

Caption: General experimental workflow for this compound research in functional foods.

References

Application Notes and Protocols for the Detection of Sieboldin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sieboldin is a dihydrochalcone glycoside, a type of flavonoid found in plants such as Malus sieboldii.[1] With the molecular formula C21H24O11 and a molecular weight of 452.4 g/mol , it is structurally identified as 3-Hydroxyphloretin-4'-glucoside.[2][3][4] Flavonoids, as a class, are recognized for their diverse biological activities, including antioxidant and anti-inflammatory properties.[5][6][7][8] Preliminary studies suggest that this compound contributes to the free radical scavenging activity of plant extracts where it is present.[1] Accurate and sensitive analytical methods are crucial for the quantification of this compound in various matrices to support research in pharmacokinetics, drug metabolism, and toxicology, as well as for quality control of botanical preparations.

These application notes provide detailed protocols for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Methods

The detection and quantification of this compound can be effectively achieved using modern chromatographic techniques. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely available technique suitable for the quantification of this compound in plant extracts and formulations where concentrations are relatively high. The method is based on the separation of this compound from other components in the sample followed by its detection based on its ultraviolet (UV) absorbance. Flavonoids typically exhibit two main absorption bands in the UV-visible spectrum: Band I between 300-380 nm and Band II between 240-295 nm.[9] For flavanones and dihydrochalcones, a detection wavelength of around 280 nm is commonly used.[10]

Table 1: Summary of HPLC-UV Method Parameters and Performance

ParameterRecommended Value/Range
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile and water (with 0.1% formic acid)
Elution Gradient
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Linearity Range 1 - 200 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Accuracy (Recovery) 95 - 105%
Precision (RSD) < 5%
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For the analysis of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, UPLC-MS/MS is the preferred method due to its high sensitivity and selectivity.[11][12] This technique allows for the accurate quantification of this compound even at very low concentrations.

Table 2: Summary of UPLC-MS/MS Method Parameters and Performance

ParameterRecommended Value/Range
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in water, B: Acetonitrile
Elution Gradient
Flow Rate 0.3 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Linearity Range 0.5 - 500 ng/mL
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantification (LOQ) ~0.5 ng/mL
Accuracy (Recovery) 90 - 110%
Precision (RSD) < 15%

Experimental Protocols

Protocol 1: Sample Preparation

A. Plant Material:

  • Dry the plant material (e.g., leaves, bark) at 40-50°C and grind to a fine powder.

  • Accurately weigh 1.0 g of the powdered sample into a flask.

  • Add 20 mL of methanol or a methanol/water mixture (e.g., 80:20 v/v).

  • Perform extraction using ultrasonication for 30 minutes or reflux extraction for 2 hours.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

B. Biological Fluids (e.g., Plasma):

  • To 100 µL of plasma, add an internal standard solution.

  • Add 300 µL of acetonitrile or methanol to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filter through a 0.22 µm syringe filter before injection.

Protocol 2: HPLC-UV Analysis
  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 50% B

    • 20-25 min: 50% to 90% B

    • 25-30 min: 90% B (hold)

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (hold for re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 µL.

  • Quantification: Prepare a calibration curve using this compound standards of known concentrations.

Protocol 3: UPLC-MS/MS Analysis
  • Instrument: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B (hold)

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B (hold for re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Negative (or Positive, to be optimized).

    • MRM Transitions: To be determined by infusing a standard solution of this compound. A plausible transition for the [M-H]- precursor ion (m/z 451.1) would involve the loss of the glucose moiety, resulting in a product ion corresponding to the aglycone.

    • Optimize cone voltage and collision energy for maximum signal intensity.

Visualizations

Signaling Pathway

Flavonoids are known to exert their antioxidant and anti-inflammatory effects through various signaling pathways. A plausible mechanism for this compound involves the modulation of the NF-κB and Nrf2 pathways, which are key regulators of inflammatory and antioxidant responses.[13][14][15]

Sieboldin_Signaling_Pathway cluster_Nucleus Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges IKK IKK This compound->IKK Inhibits Keap1 Keap1 This compound->Keap1 Inactivates ROS->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, TNF-α) NFkB->Inflammatory_Genes ARE Antioxidant Response Element (ARE) Nrf2 Nrf2 Keap1->Nrf2 Nrf2->Nucleus Translocates to Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes

Caption: Proposed anti-inflammatory and antioxidant signaling pathway of this compound.

Experimental Workflow

The overall workflow for the analysis of this compound from sample collection to data analysis is depicted below.

Experimental_Workflow Sample Sample Collection (Plant or Biological Matrix) Preparation Sample Preparation (Extraction, Precipitation) Sample->Preparation Analysis Chromatographic Analysis (HPLC-UV or UPLC-MS/MS) Preparation->Analysis Data_Acquisition Data Acquisition Analysis->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification of this compound Data_Processing->Quantification Reporting Reporting and Interpretation Quantification->Reporting

Caption: General experimental workflow for this compound analysis.

References

Application Notes and Protocols for the Structural Elucidation of Sieboldin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: NMR Spectroscopic Data for Astilbin (as a proxy for Sieboldin)

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals is fundamental for structure elucidation. This is achieved through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Table 1: ¹H NMR (500 MHz, CD₃OD) and ¹³C NMR (125 MHz, CD₃OD) Data for Astilbin

PositionδC (ppm)δH (ppm, mult., J in Hz)
Aglycone
284.15.05 (d, 11.5)
373.84.60 (d, 11.5)
4197.5
4a102.1
5164.8
697.85.92 (d, 2.0)
7168.1
896.95.95 (d, 2.0)
8a163.5
1'129.8
2'129.27.35 (d, 8.5)
3'115.86.82 (d, 8.5)
4'159.2
5'115.86.82 (d, 8.5)
6'129.27.35 (d, 8.5)
Rhamnose
1''102.54.22 (d, 1.5)
2''72.13.80 (dd, 3.5, 1.5)
3''71.93.65 (dd, 9.5, 3.5)
4''73.53.35 (t, 9.5)
5''72.03.55 (m)
6''17.81.25 (d, 6.0)

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal (CD₃OD: δH 3.31, δC 49.0). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet).

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from its natural source, such as the leaves and stems of Engelhardia anpupuana or other Engelhardia species, is a crucial first step. A general protocol involves solvent extraction followed by chromatographic separation.

Protocol 1: Extraction and Chromatographic Isolation

  • Extraction: Air-dried and powdered plant material (e.g., 1 kg of Engelhardia leaves) is extracted exhaustively with 80% aqueous methanol at room temperature. The combined extracts are concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography: The flavonoid-rich fraction is subjected to column chromatography on silica gel. A gradient elution system, starting with chloroform and gradually increasing the polarity with methanol (e.g., CHCl₃-MeOH, 100:1 to 80:20 v/v), is employed to separate the components.

  • Further Purification: Fractions containing this compound are further purified by repeated column chromatography on Sephadex LH-20, eluting with methanol, to remove pigments and other impurities.[1]

  • Preparative HPLC: Final purification to obtain high-purity this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol-water or acetonitrile-water gradient.

NMR Sample Preparation and Data Acquisition

Protocol 2: NMR Sample Preparation

  • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

Protocol 3: NMR Data Acquisition

NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). A standard suite of experiments for structure elucidation includes:

  • 1D ¹H NMR: Provides information on the chemical environment, multiplicity (spin-spin coupling), and integration (number of protons) of each proton.

  • 1D ¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps in establishing spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, providing one-bond ¹H-¹³C connectivities.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is essential for determining the relative stereochemistry.

Mandatory Visualizations

G cluster_0 Isolation & Purification cluster_1 NMR Spectroscopy cluster_2 Structure Elucidation Plant Material Plant Material Extraction Extraction Plant Material->Extraction Solvent Partitioning Solvent Partitioning Extraction->Solvent Partitioning Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound NMR Sample Preparation NMR Sample Preparation Pure this compound->NMR Sample Preparation 1D & 2D NMR Acquisition 1D & 2D NMR Acquisition NMR Sample Preparation->1D & 2D NMR Acquisition Data Processing & Analysis Data Processing & Analysis 1D & 2D NMR Acquisition->Data Processing & Analysis Spectral Interpretation Spectral Interpretation Data Processing & Analysis->Spectral Interpretation Structure Proposal Structure Proposal Spectral Interpretation->Structure Proposal Stereochemistry Assignment Stereochemistry Assignment Structure Proposal->Stereochemistry Assignment Final Structure Final Structure Stereochemistry Assignment->Final Structure

Caption: Workflow for this compound structure elucidation.

G Aglycone Aglycone Moiety Rhamnose Rhamnose Moiety H2 H-2 (5.05) C4 C-4 (197.5) H2->C4 HMBC H3 H-3 (4.60) H2->H3 COSY C1_prime H2->C1_prime HMBC H6 H-6 (5.92) C5 C-5 (164.8) H6->C5 HMBC C7 C-7 (168.1) H6->C7 HMBC C8a C-8a (163.5) H6->C8a HMBC H1pp H-1'' (4.22) C3 C-3 (73.8) H1pp->C3 HMBC (Glycosidic Linkage) H6pp H-6'' (1.25) C5pp C-5'' (72.0) H6pp->C5pp HMBC C2 C-2 (84.1) H5pp H-5'' (3.55) H5pp->H6pp COSY H4pp H-4'' (3.35) H5pp->H4pp COSY

Caption: Key 2D NMR correlations for Astilbin.

Conclusion

The structural elucidation of this compound, a potentially valuable natural product, relies heavily on the application of advanced NMR spectroscopic techniques. The combination of 1D and 2D NMR experiments provides a complete picture of the molecule's connectivity and stereochemistry. The protocols and data interpretation guidelines presented here, using the closely related compound Astilbin as a practical example, offer a robust framework for researchers in natural product chemistry and drug development to confidently determine the structures of complex flavonoid glycosides. This detailed structural information is indispensable for understanding structure-activity relationships and for the future development of this compound as a therapeutic agent.

References

Application Notes and Protocols for Sieboldin and Related Flavonoids as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, fruits, and vegetables. They are recognized for a wide range of biological activities, positioning them as promising candidates for therapeutic development. While the specific compound "Sieboldin" is not extensively characterized in current scientific literature, this document provides a comprehensive guide to evaluating the therapeutic potential of novel flavonoids, using data from well-studied analogues as examples. The protocols and application notes herein are designed to guide researchers in exploring the anti-inflammatory, antioxidant, anticancer, and neuroprotective properties of such compounds.

Flavonoids exert their effects by modulating various cellular signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are central to inflammation and cell survival.[1][2][3] Their therapeutic potential stems from their ability to inhibit pro-inflammatory enzymes, scavenge free radicals, and induce apoptosis in cancer cells.[4][5][6]

I. Potential Therapeutic Applications & Mechanisms of Action

Anti-Inflammatory Activity

Chronic inflammation is a key factor in the pathology of numerous diseases.[1][7] Flavonoids have demonstrated significant anti-inflammatory effects by inhibiting key signaling pathways and reducing the production of pro-inflammatory mediators.

  • Mechanism: Many flavonoids suppress the activation of NF-κB and MAPK signaling cascades (including p38 and JNK).[3][7][8] This leads to the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and a reduction in the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6.[1][7][9][10]

Antioxidant Activity

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), contributes to cellular damage and various diseases.[8] Flavonoids are potent antioxidants capable of neutralizing free radicals.

  • Mechanism: Flavonoids can directly scavenge free radicals, such as the superoxide anion and hydroxyl radical.[6] Their structure allows them to donate hydrogen atoms, thereby stabilizing radicals.[6] This activity helps protect cells from DNA damage, lipid peroxidation, and protein oxidation.[8]

Anticancer Activity

Flavonoids have been shown to possess anticancer properties, affecting multiple stages of tumor development.[4][5][11]

  • Mechanism: The anticancer effects of flavonoids are multifaceted. They can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of proteins in the Bcl-2 family and activating caspases.[12][13] They can also arrest the cell cycle and inhibit the proliferation of malignant cells.[4][14] Some flavonoids have been shown to be selectively cytotoxic to tumor cells while being less active against normal cells.[15]

Neuroprotective Effects

Neurodegenerative diseases like Alzheimer's and Parkinson's are often associated with neuroinflammation and oxidative stress.[16][17] Flavonoids can cross the blood-brain barrier and exert protective effects on neuronal cells.[18]

  • Mechanism: The neuroprotective actions of flavonoids are linked to their anti-inflammatory and antioxidant properties.[16][19] They can suppress neuroinflammation by inhibiting microglial activation and reducing the production of pro-inflammatory cytokines in the central nervous system.[18][19] By scavenging ROS, they protect neurons from oxidative damage and subsequent apoptosis.[12][20]

II. Quantitative Data Summary

The following tables summarize the biological activities of representative flavonoids from in vitro studies. These values serve as a benchmark for evaluating new compounds.

Table 1: Anticancer Activity of Selected Flavonoids (IC50 Values)

Compound Cell Line Cancer Type IC50 (µM) Reference
Compound 1 (Regioisomer) HTB-26 Breast Cancer 10 - 50 [15]
PC-3 Pancreatic Cancer 10 - 50 [15]
HepG2 Hepatocellular Carcinoma 10 - 50 [15]
HCT116 Colorectal Cancer 22.4 [15]
Compound 2 (Regioisomer) HCT116 Colorectal Cancer 0.34 [15]
7-epiclusianone U251MG Glioblastoma 23.00 ± 0.32 [14]
U138MG Glioblastoma 18.52 ± 0.50 [14]
Flavonoid Derivative 6c SKOV-3 Ovarian Cancer 7.84 [21]
HepG2 Hepatocellular Carcinoma 13.68 [21]
A549 Lung Carcinoma 15.69 [21]

| | MCF-7 | Breast Cancer | 19.13 |[21] |

Table 2: Antioxidant Activity of Selected Phenolic Compounds (IC50 Values)

Compound Assay IC50 (µg/mL) Reference
3,4-dihydroxy-5-methoxybenzoic acid DPPH Radical Scavenging 10.69 [6]
Superoxide Anion Scavenging 11.47 [6]
Callistephin ABTS Radical Scavenging 5.28 [6]
DMPD Radical Scavenging 13.27 [6]
2,4,6-trihydroxybenzaldehyde ABTS Radical Scavenging 5.54 [6]
DMPD Radical Scavenging 12.80 [6]

| Pelargonin | Superoxide Anion Scavenging | 14.13 |[6] |

III. Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways modulated by flavonoids and a general experimental workflow for their evaluation are provided below.

G General Experimental Workflow for a Novel Flavonoid cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation cluster_3 Drug Development A Compound Isolation & Characterization B Cytotoxicity Assay (e.g., MTT on Cancer & Normal Cells) A->B C Antioxidant Assays (DPPH, ABTS) A->C D Anti-inflammatory Assays (LPS-stimulated Macrophages) A->D E Western Blot Analysis (MAPK, NF-κB pathways) B->E G Cell Cycle Analysis (Flow Cytometry) B->G H Apoptosis Assay (Annexin V Staining) B->H F Cytokine Measurement (ELISA, Cytokine Array) D->F I Animal Model Selection (e.g., Xenograft, Induced Inflammation) E->I F->I G->I H->I J Pharmacokinetic Studies I->J K Efficacy & Toxicity Evaluation J->K L Lead Optimization K->L M Pre-clinical Trials L->M

Caption: General workflow for evaluating a novel therapeutic agent.

MAPK_Pathway Inhibition of MAPK Signaling by Flavonoids stress Inflammatory Stimuli / Stress (e.g., LPS, ROS) jnk p-JNK stress->jnk activates p38 p-p38 stress->p38 activates flavonoid This compound / Flavonoid flavonoid->jnk inhibits flavonoid->p38 inhibits ap1 AP-1 (c-Jun/c-Fos) jnk->ap1 activate p38->ap1 activate cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) ap1->cytokines

Caption: Flavonoid-mediated inhibition of the p38/JNK/AP-1 pathway.[8]

NFkB_Pathway Inhibition of NF-κB Signaling by Flavonoids cluster_cytoplasm cluster_nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 ikb IκBα tlr4->ikb leads to degradation of flavonoid This compound / Flavonoid flavonoid->ikb prevents degradation nfkb_complex p50/p65 (NF-κB) ikb->nfkb_complex sequesters inflammation Inflammatory Gene Transcription nfkb_complex->inflammation translocates to nucleus and activates cytoplasm Cytoplasm nucleus Nucleus

Caption: Flavonoid-mediated inhibition of the NF-κB pathway.[1][8]

IV. Detailed Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).[22]

Materials:

  • Target cell lines (e.g., RAW 264.7 macrophages, A549 lung cancer cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound or other flavonoid) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[23]

Protocol 2: Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

This protocol measures the ability of a compound to scavenge the stable DPPH free radical.[6]

Materials:

  • Test compound dissolved in methanol or ethanol

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol

  • 96-well plate

  • Microplate reader (517 nm)

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of various concentrations of the test compound to different wells.

  • Reaction Initiation: Add 100 µL of the DPPH solution to each well. Mix gently.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Analysis: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.

  • Plot the scavenging percentage against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).[6]

Protocol 3: Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression or phosphorylation status of key proteins (e.g., p-p38, p-JNK, IκBα) in response to treatment.

Materials:

  • Treated and untreated cell lysates

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p38, anti-p38, anti-IκBα)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates using the BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein level.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Sieboldin and Other Dihydrochalcones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) separation of Sieboldin and other dihydrochalcones.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the HPLC analysis of this compound and related dihydrochalcones, offering targeted solutions to streamline your experimental workflow.

Q1: I am observing poor resolution and co-elution of my dihydrochalcone peaks. How can I improve separation?

A1: Poor resolution is a common issue when separating structurally similar compounds like dihydrochalcones. Here are several factors to investigate:

  • Mobile Phase Composition: The polarity and pH of the mobile phase are critical.

    • Solvent Strength: Acetonitrile often provides better separation efficiency for flavonoids compared to methanol. Try adjusting the acetonitrile/water ratio. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.

    • pH Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous mobile phase is crucial. This suppresses the ionization of phenolic hydroxyl groups on the dihydrochalcones and residual silanol groups on the column packing, leading to sharper peaks and better resolution.

  • Gradient Elution: An isocratic elution may not be sufficient to separate all compounds in a complex mixture. A gradient elution, where the mobile phase composition changes over time, can significantly improve the resolution of complex samples. Start with a shallow gradient and optimize the slope to achieve the desired separation.

  • Column Chemistry: Ensure you are using a high-quality C18 column. Not all C18 columns are the same; differences in end-capping and silica purity can affect selectivity. If resolution is still poor, consider trying a C18 column from a different manufacturer or a column with a different stationary phase, such as a phenyl-hexyl column.

  • Column Temperature: Operating the column at a slightly elevated temperature (e.g., 30-40 °C) can improve efficiency by reducing mobile phase viscosity and increasing mass transfer rates. However, be aware that temperature can also affect selectivity, so it should be carefully controlled and optimized.

Q2: My dihydrochalcone peaks are showing significant tailing. What is the cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analytes and the stationary phase.

  • Acidify the Mobile Phase: As mentioned above, adding an acid like formic acid to your mobile phase is the most effective way to reduce peak tailing for phenolic compounds like dihydrochalcones.[1] This minimizes interactions with residual silanol groups on the silica-based stationary phase.

  • Check for Column Contamination: Contamination from previous samples can lead to active sites on the column that cause tailing. Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained compounds.

  • Sample Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.

Q3: I'm experiencing fluctuating retention times for my this compound standard. What are the likely causes?

A3: Inconsistent retention times can compromise the reliability of your results. Here are the most common culprits:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase can lead to shifts in retention time. Always prepare fresh mobile phase for each run and ensure accurate measurement of all components. Degas the mobile phase thoroughly to prevent bubble formation in the pump.

  • Pump Performance: Leaks in the pump or faulty check valves can cause an inconsistent flow rate, leading to retention time variability. Regular pump maintenance is essential.

  • Temperature Fluctuations: If you are not using a column oven, changes in the ambient laboratory temperature can affect retention times. Using a thermostatically controlled column compartment will provide a stable temperature environment.

Experimental Protocols

Below are detailed methodologies for the extraction and HPLC analysis of dihydrochalcones, which can be adapted and optimized for this compound.

Protocol 1: Sample Preparation - Extraction of Dihydrochalcones from Plant Material
  • Sample Grinding: Grind dried plant material (e.g., apple leaves) into a fine powder.

  • Extraction Solvent: Use methanol or a mixture of methanol and water (e.g., 80:20 v/v) as the extraction solvent.

  • Extraction Procedure:

    • Weigh approximately 1 gram of the powdered plant material into a centrifuge tube.

    • Add 10 mL of the extraction solvent.

    • Vortex the mixture for 1 minute.

    • Sonication for 30 minutes in an ultrasonic bath.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet one more time to ensure complete extraction.

    • Combine the supernatants.

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter into an HPLC vial before injection.

Protocol 2: HPLC Method for Dihydrochalcone Separation

This method is a starting point and should be optimized for your specific application.

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    25 60 40
    30 10 90
    35 10 90
    40 90 10

    | 45 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: Dihydrochalcones typically have a UV absorbance maximum around 280-290 nm. A detection wavelength of 288 nm is a good starting point.[2] For method development, a DAD is recommended to monitor the full UV spectrum of the eluting peaks.

  • Injection Volume: 10 µL

Data Presentation: HPLC Method Comparison for Dihydrochalcone Analysis

The following table summarizes different HPLC conditions used for the analysis of dihydrochalcones and related flavonoids, providing a basis for method development.

ParameterMethod 1 (for Phloretin)[2]Method 2 (for Neohesperidin Dihydrochalcone)[3][4]Method 3 (General Flavonoids)[1]
Column Chiralcel® OD-RH C18ODS (C18)C18
Mobile Phase A WaterWater with 0.1% Formic AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode IsocraticGradientGradient
Flow Rate 1.0 mL/min0.9 mL/min1.0 mL/min
Detection Wavelength 288 nm282 nmNot Specified
Column Temperature Not Specified35 °CNot Specified

Visualizations: Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by Dihydrochalcones

Dihydrochalcones have been shown to modulate several key cellular signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are involved in cell growth, proliferation, and metabolism.[3][4][5][6]

PI3K_Akt_mTOR_Pathway Dihydrochalcones Dihydrochalcones (e.g., this compound) PI3K PI3K Dihydrochalcones->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Lipogenesis Lipogenesis mTOR->Lipogenesis

Caption: Dihydrochalcone-mediated inhibition of the PI3K/Akt/mTOR pathway.

MAPK_Pathway Dihydrochalcones Dihydrochalcones (e.g., this compound) EGFR EGFR Dihydrochalcones->EGFR Inhibition Ras Ras EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Apoptosis Apoptosis ERK->Apoptosis Induction CellProliferation Cell Proliferation ERK->CellProliferation Inhibition

Caption: Modulation of the EGFR/MAPK signaling pathway by dihydrochalcones.

Experimental Workflow

The following diagram illustrates a typical workflow for the HPLC analysis of dihydrochalcones from sample preparation to data analysis.

HPLC_Workflow SamplePrep Sample Preparation (Extraction & Filtration) HPLC HPLC System (Pump, Injector, Column) SamplePrep->HPLC Detector UV/DAD Detector HPLC->Detector DataAcquisition Data Acquisition (Chromatogram) Detector->DataAcquisition DataAnalysis Data Analysis (Peak Integration, Quantification) DataAcquisition->DataAnalysis

Caption: A generalized workflow for HPLC analysis of dihydrochalcones.

References

Technical Support Center: Optimizing Sieboldin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Sieboldin extraction from plant materials, primarily focusing on its known source, Rhodiola rosea.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary plant sources?

This compound is a flavonoid, specifically a flavanone glycoside. Its primary documented natural source is the rhizome of Rhodiola rosea, also known as golden root or roseroot.

Q2: What are the conventional and modern methods for extracting this compound?

Traditional methods for flavonoid extraction, which can be adapted for this compound, include maceration and Soxhlet extraction. However, these methods can be time-consuming and may lead to the degradation of thermolabile compounds.[1][2]

Modern, more efficient techniques include:

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration.[3]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating extraction.

  • Supercritical Fluid Extraction (SFE): Employs supercritical fluids, most commonly CO2, often with a co-solvent like ethanol, for extraction.[4]

  • Accelerated Solvent Extraction (ASE): Uses conventional solvents at elevated temperatures and pressures to increase extraction efficiency.

Q3: Which solvents are most effective for this compound extraction?

As a flavonoid glycoside, this compound is expected to be more soluble in polar solvents. The most commonly used and effective solvents for extracting flavonoids from Rhodiola rosea are aqueous mixtures of ethanol or methanol.[5] For instance, 70-75% ethanol has been shown to be effective for extracting related compounds from Rhodiola rosea.[6] Acetone has also been reported as an effective solvent for flavonoid extraction.[7] The choice of solvent is a critical parameter that significantly influences the extraction yield.[8]

Q4: How do temperature and pH affect this compound stability during extraction?

Flavonoid glycosides can be susceptible to degradation at high temperatures and extreme pH levels.[2][9] Higher temperatures can accelerate extraction but may also lead to the degradation of this compound.[10][11][12] It is generally recommended to keep extraction temperatures below 50°C when using methods like rotary evaporation for solvent removal. Acidic conditions (pH 2.5-3.5) have been found to improve the recovery of some flavonoids, while alkaline conditions can lead to their degradation.[8][13]

Troubleshooting Guide

Issue 1: Low this compound Yield

Potential Cause Troubleshooting Steps
Inappropriate Solvent This compound, as a glycoside, is polar. Ensure you are using a sufficiently polar solvent system. Try varying the ethanol or methanol concentration in water (e.g., 50%, 70%, 90%).[5][6]
Insufficient Extraction Time Increase the extraction time. For maceration, this could mean extending the soaking period. For UAE or MAE, increase the sonication or irradiation time. Monitor the yield at different time points to determine the optimal duration.
Suboptimal Temperature While high temperatures can degrade this compound, a temperature that is too low may result in inefficient extraction. Experiment with a range of temperatures (e.g., 25°C, 40°C, 60°C) to find the best balance between yield and stability.[10]
Incorrect Solid-to-Liquid Ratio A low solvent volume may lead to incomplete extraction. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (g/mL).[14] Increasing the solvent volume can enhance extraction efficiency.[9]
Improper Plant Material Preparation Ensure the plant material (Rhodiola rosea rhizomes) is dried and finely ground to increase the surface area for solvent contact. A particle size of around 40-80 mesh is often effective.[15]

Issue 2: Co-extraction of Impurities

Potential Cause Troubleshooting Steps
Extraction of Non-polar Compounds If your extract contains significant amounts of lipids or waxes, consider a pre-extraction (defatting) step with a non-polar solvent like hexane before the main extraction.[14]
Presence of Pigments and other Polar Impurities Employ a purification step after initial extraction. Liquid-liquid partitioning with solvents of increasing polarity (e.g., ethyl acetate, n-butanol) can help to separate this compound from other compounds.[14] Column chromatography (e.g., with silica gel or polyamide) or solid-phase extraction (SPE) can also be used for purification.[6][14]

Issue 3: Suspected Degradation of this compound

Potential Cause Troubleshooting Steps
High Extraction Temperature Reduce the extraction temperature. For heat-sensitive methods like Soxhlet, consider alternative, lower-temperature techniques like UAE or maceration. Keep temperatures below 50°C during solvent evaporation.[14]
Extreme pH of Extraction Solvent Unless optimized for this compound, maintain a neutral or slightly acidic pH during extraction. Avoid strongly alkaline conditions.[8]
Prolonged Exposure to Light and Air Flavonoids can be sensitive to light and oxidation. Conduct extractions in amber glassware and consider blanketing the solvent with an inert gas like nitrogen. Store extracts in a cool, dark place.

Data Presentation: Extraction Parameters for Rhodiola rosea

The following tables summarize general extraction conditions and yields for compounds from Rhodiola rosea. Note: This data is for total phenols, flavonoids, and other prominent compounds, as specific quantitative data for this compound is limited in the literature. These values can serve as a starting point for optimizing this compound extraction.

Table 1: Comparison of Extraction Methods for Rhodiola rosea Bioactive Compounds

Extraction Method Solvent Temperature Time Key Findings Reference
Maceration70% EthanolRoom Temp.24 hoursGeneral method for flavonoid glycosides.[14]
Ultrasound-Assisted Extraction (UAE)50% EthanolNot specifiedNot specifiedEffective for total phenols and flavonoids.[3]
Supercritical Fluid Extraction (SFE)CO2 with Ethanol co-solvent60°CNot specifiedOptimal at 350 bar pressure.[4]
Accelerated Solvent Extraction (ASE)Ethanol50°C3-5 minOptimal for total phenolic content and antioxidant activity.[16]

Table 2: Influence of Solvent on Extraction Yield from Rhodiola rosea

Solvent System Target Compounds Yield/Observation Reference
70-75% EthanolRosavinReached 969.71 mg/100 g[6]
50% Aqueous EthanolTotal PhenolsAchieved best extraction of total phenols.[3]
50% Aqueous MethanolTotal FlavonoidsAchieved best extraction of total flavonoids.[3]
WaterRosavinLower yield compared to ethanol extraction.[6]

Experimental Protocols

Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Flavonoids from Rhodiola rosea

  • Preparation of Plant Material:

    • Dry the rhizomes of Rhodiola rosea at a temperature not exceeding 40°C.

    • Grind the dried rhizomes to a fine powder (approximately 40-80 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 250 mL flask.

    • Add 100 mL of 70% ethanol (1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 40°C.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and re-extract the residue twice more with fresh solvent.

    • Combine the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

  • Purification (Optional):

    • For further purification, the crude extract can be subjected to liquid-liquid partitioning or column chromatography as described in the troubleshooting guide.

Visualizations

Experimental_Workflow A Plant Material Preparation (Drying and Grinding Rhodiola rosea) B Extraction (e.g., Ultrasound-Assisted Extraction with 70% Ethanol) A->B C Filtration (Separation of solid residue from liquid extract) B->C D Solvent Evaporation (Concentration of the extract) C->D E Crude this compound Extract D->E F Purification (Optional) (e.g., Liquid-Liquid Partitioning or Column Chromatography) E->F H Analysis (e.g., HPLC for quantification) E->H G Purified this compound F->G G->H

Caption: Experimental workflow for this compound extraction.

Troubleshooting_Logic Start Low this compound Yield P1 Check Solvent Polarity Start->P1 P2 Optimize Extraction Time Start->P2 P3 Adjust Temperature Start->P3 P4 Increase Solid-to-Liquid Ratio Start->P4 P5 Verify Plant Material Preparation Start->P5 S1 Use more polar solvent (e.g., adjust ethanol/water ratio) P1->S1 S2 Increase extraction duration P2->S2 S3 Test a range of temperatures (e.g., 25-60°C) P3->S3 S4 Increase solvent volume P4->S4 S5 Ensure fine powder (40-80 mesh) P5->S5

Caption: Troubleshooting logic for low this compound yield.

References

Sieboldin Stability in Aqueous Solutions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Sieboldin. It provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common stability challenges encountered in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color. What does this indicate?

A color change in your this compound solution, often to a yellowish or brownish hue, typically indicates oxidative degradation. This compound, like other flavonoids, is susceptible to oxidation, especially in neutral to alkaline conditions and when exposed to light and oxygen.

Q2: I'm observing a decrease in the biological activity of my this compound solution over time. What could be the cause?

A loss of potency is a common sign of this compound degradation. This can be caused by several factors, including:

  • Hydrolysis: The glycosidic bond in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the formation of its aglycone and a sugar moiety.

  • Oxidation: As mentioned above, oxidation can alter the chemical structure of this compound, reducing its biological activity.

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[1]

  • Improper Storage: High temperatures and repeated freeze-thaw cycles can accelerate degradation.

Q3: My this compound solution appears cloudy or has formed a precipitate. What should I do?

Cloudiness or precipitation suggests that this compound has come out of solution, which could be due to:

  • Low Aqueous Solubility: this compound has limited solubility in water. The concentration of your solution may have exceeded its solubility limit.

  • pH Changes: The solubility of flavonoids can be pH-dependent. A shift in the pH of your solution could cause precipitation.

  • Use of Organic Co-solvents: If you prepared a stock solution in an organic solvent like DMSO and then diluted it into an aqueous buffer, the final concentration of the organic solvent might not be sufficient to keep the this compound dissolved.

Q4: What are the optimal storage conditions for this compound stock solutions?

For maximum stability, it is recommended to prepare stock solutions of this compound in an anhydrous solvent such as DMSO. These stock solutions should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. When stored correctly, DMSO stock solutions are generally stable for several months. Aqueous solutions of this compound are much less stable and should be prepared fresh whenever possible.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results This compound degradation in aqueous media during the experiment.1. Prepare fresh this compound working solutions for each experiment. 2. Minimize the time the aqueous solution is kept at room temperature. 3. Consider using a stability-indicating HPLC method to check the integrity of your solution before and after the experiment.
Low or no biological activity Complete degradation of this compound.1. Verify the purity and integrity of your solid this compound stock. 2. Prepare a fresh stock solution. 3. Review your solution preparation and storage procedures.
Precipitate formation upon dilution Exceeding the solubility limit in the final aqueous buffer.1. Determine the aqueous solubility of this compound under your experimental conditions (pH, temperature). 2. Reduce the final concentration of this compound. 3. Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system (typically <0.5% v/v for cell-based assays).

Quantitative Data Summary

Due to the limited availability of specific quantitative stability data for this compound, the following tables provide data for structurally related dihydrochalcones and flavonoids to offer general guidance. Researchers should perform their own stability studies for this compound under their specific experimental conditions.

Table 1: Effect of pH and Temperature on the Stability of Neohesperidin Dihydrochalcone (a related Dihydrochalcone)

pHTemperature (°C)Degradation Rate Constant (k)Half-life (t½)
160Data not availableData not available
3-530-60Minimal degradationMaximum stability observed
760Data not availableData not available

Data extrapolated from studies on neohesperidin dihydrochalcone, which indicate maximum stability in the pH range of 3-5.

Table 2: General Thermal Degradation Kinetics of Flavonoids

Flavonoid ClassTemperature Range (°C)Kinetic ModelGeneral Observations
Anthocyanins60 - 100First-orderDegradation rate increases with increasing temperature and pH.[2]
Isoflavone Aglycones150First-order or SigmoidalDegradation is more prominent at acidic pH (e.g., pH 3.1) compared to neutral pH.[3]
Fisetin and Quercetin37 - 65First-orderDegradation is accelerated by higher temperature and alkaline pH.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade methanol and water

  • pH meter

  • HPLC system with UV detector

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 8 hours.

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Heat solid this compound at 105°C for 24 hours.

  • Photodegradation: Expose a solution of this compound (in a transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for flavonoid analysis.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of this compound (to be determined, but typically around 280 nm for dihydrochalcones).

  • Injection Volume: 20 µL.

2. Method Development and Validation:

  • Optimize the mobile phase gradient to achieve good separation between the parent this compound peak and any degradation product peaks observed in the forced degradation studies.

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Protocol 3: Preparation of this compound Stock Solution for Cell Culture

1. Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

2. Procedure:

  • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Gently vortex or sonicate until the this compound is completely dissolved.

  • Sterile filter the stock solution through a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: For cell-based assays, the final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced toxicity.[8]

Signaling Pathways and Experimental Workflows

This compound and Cellular Signaling

Flavonoids, the class of compounds to which this compound belongs, are known to modulate various cellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial in cell proliferation, survival, and inflammation.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth This compound This compound This compound->PI3K (potential inhibition) This compound->Akt (potential inhibition)

Caption: Potential inhibitory effect of this compound on the PI3K/Akt signaling pathway.

MAPK_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimulus->Receptor MAP3K MAP3K (e.g., TAK1) Receptor->MAP3K MKK36 MKK3/6 MAP3K->MKK36 MKK47 MKK4/7 MAP3K->MKK47 ERK ERK p38 p38 MAPK MKK36->p38 JNK JNK MKK47->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors Inflammation Inflammatory Response TranscriptionFactors->Inflammation This compound This compound This compound->p38 (potential inhibition) This compound->JNK (potential inhibition) This compound->ERK (potential inhibition)

Caption: Potential inhibitory effect of this compound on the MAPK signaling pathway.

Experimental Workflow Diagram

Stability_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation A Prepare this compound solution in aqueous buffer B1 pH (Acidic/Basic) A->B1 B2 Temperature (Heat) A->B2 B3 Light (UV/Vis) A->B3 B4 Oxidation (H₂O₂) A->B4 C Collect samples at time points B1->C B2->C B3->C B4->C D Analyze by Stability- Indicating HPLC C->D E Quantify this compound and degradation products D->E F Determine degradation kinetics (k, t½) E->F G Identify degradation pathway F->G

Caption: Experimental workflow for assessing this compound stability in aqueous solutions.

References

Technical Support Center: Sieboldin Degradation in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Sieboldin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies involving the stability and degradation of this compound. The information provided is based on established principles of flavonoid chemistry.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent this compound quantification results. Degradation during sample preparation or analysis. Flavonoids can be sensitive to pH, light, and temperature.[1][2][3]1. Control pH: Use buffers to maintain a stable, slightly acidic pH (e.g., pH 2.5-3.5) during extraction and analysis, as flavonoids are often more stable in acidic conditions.[1] 2. Minimize Light Exposure: Work in a dimly lit area or use amber-colored glassware to protect samples from photodegradation.[3] 3. Maintain Low Temperatures: Keep samples on ice or in a refrigerated autosampler to minimize thermal degradation.[4][5] 4. Use Antioxidants: Consider adding antioxidants like ascorbic acid during extraction to prevent oxidative degradation.[6]
Rapid loss of this compound in solution. Unfavorable solvent or pH conditions. this compound, like many flavonoids, is susceptible to degradation in neutral or alkaline solutions.[5][7]1. Solvent Selection: Use solvents like methanol, ethanol, or acetone, often mixed with a small percentage of acid (e.g., 1.2 M HCl in 50% aqueous methanol), to improve stability.[6] 2. pH Adjustment: Ensure the pH of your solution is acidic to neutral. Avoid alkaline conditions (pH > 7) as they can accelerate degradation.[5][7]
Formation of unknown peaks in chromatograms. This compound is degrading into other compounds. Degradation can be induced by heat, light, or extreme pH, leading to the formation of breakdown products.[8]1. Stress Testing: Perform forced degradation studies (e.g., exposure to high temperature, strong acid/base, UV light) to intentionally generate degradation products and identify their peaks.[9] 2. LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the structure of the degradation products.[8]
Low recovery of this compound after extraction. Inefficient extraction or degradation during the process. The choice of extraction method and conditions significantly impacts the yield of flavonoids.[1]1. Optimize Extraction Method: Consider modern techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) which can offer higher efficiency in shorter times.[1] 2. Control Temperature: Avoid high temperatures during extraction, as temperatures above 75°C can promote flavonoid degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: The stability of this compound, like other flavonoids, is influenced by several factors:

  • pH: this compound is expected to be more stable in acidic conditions and less stable in neutral to alkaline conditions, where oxidation and rearrangement reactions are more likely to occur.[5][7]

  • Temperature: Elevated temperatures can significantly accelerate the degradation of flavonoids.[2][4] It is crucial to control temperature during extraction, processing, and storage.

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation.[3] Storing solutions in the dark or in amber vials is recommended.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, especially at higher pH and temperature.[2]

  • Enzymes: In biological systems or crude plant extracts, enzymes like polyphenol oxidases can contribute to the degradation of flavonoids.[10][11]

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products of this compound are not extensively documented, based on the general degradation pathways of flavonoids, the decomposition is likely to involve the opening of the heterocyclic C-ring.[8] This can result in the formation of simpler phenolic compounds and aromatic acids. For instance, the degradation of the flavonol quercetin can yield 3,4-dihydroxyphenylacetic acid.[12]

Q3: How can I monitor the degradation of this compound quantitatively?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is the most common and reliable method for quantifying this compound and its degradation products.[12][13] For enhanced specificity and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[8][13]

Q4: What is a standard protocol for a forced degradation study of this compound?

A4: A forced degradation study, also known as stress testing, is essential to understand the degradation pathways and validate the stability-indicating power of analytical methods.[9][14] A typical protocol involves exposing a solution of this compound to the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60-80°C for a specified time.

  • Alkaline Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

  • Oxidative Degradation: 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid or solution at temperatures ranging from 80-180°C.[15]

  • Photodegradation: Exposing the solution to UV light (e.g., 254 nm or 365 nm) or a combination of UV and visible light.

Samples are collected at various time points and analyzed by HPLC to determine the extent of degradation and the formation of degradation products.

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound and its Degradation Products

This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC.

  • Chromatographic System:

    • HPLC system with a UV/DAD detector.

    • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A gradient elution is typically used for separating flavonoids and their degradation products.[12]

    • Mobile Phase A: 2% aqueous acetic acid or 0.1% formic acid in water.

    • Mobile Phase B: Methanol or acetonitrile.

    • A typical gradient might be: 5-30% B over 20 min, 30-50% B over 5 min, 50-65% B over 5 min, hold at 65% B for 5 min, then return to initial conditions.[12]

  • Flow Rate: 0.8 - 1.0 mL/min.

  • Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound (typically in the range of 280-370 nm for flavonoids).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: pH Stability Study

This protocol outlines a method to assess the stability of this compound at different pH values.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, 9, 11).[7]

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., methanol). Dilute the stock solution with each buffer to a final known concentration.

  • Incubation: Incubate the buffered solutions at a constant temperature (e.g., 25°C or 37°C) and protect them from light.

  • Sampling and Analysis: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quantification: Immediately analyze the samples by HPLC (as described in Protocol 1) to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Data Presentation

Table 1: Summary of Factors Affecting Flavonoid Stability
Factor Effect on Stability General Recommendations References
pH Decreased stability at neutral and alkaline pH.Maintain acidic conditions (pH < 7).[5][7]
Temperature Increased degradation with increasing temperature.Store at low temperatures; avoid excessive heat during processing.[2][4]
Light Can induce photodegradation.Protect from light using amber glassware or by working in the dark.[3]
Oxygen Promotes oxidative degradation.Degas solvents; consider using antioxidants.[2]
Enzymes Can catalyze degradation in biological matrices.Heat treatment to inactivate enzymes; use of specific inhibitors.[10][11]

Visualizations

Experimental_Workflow_for_Sieboldin_Degradation_Analysis cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation start This compound Sample dissolve Dissolve in Solvent start->dissolve ph_stress pH Variation (Acidic, Neutral, Alkaline) dissolve->ph_stress Incubate temp_stress Temperature Variation (e.g., 40°C, 60°C, 80°C) dissolve->temp_stress Incubate light_stress Light Exposure (UV, Visible) dissolve->light_stress Incubate hplc HPLC-UV/DAD Analysis ph_stress->hplc temp_stress->hplc light_stress->hplc lcms LC-MS/MS for Degradant Identification hplc->lcms If unknown peaks appear kinetics Determine Degradation Kinetics hplc->kinetics pathway Propose Degradation Pathway lcms->pathway

Caption: Experimental workflow for analyzing this compound degradation.

General_Flavonoid_Degradation_Pathway This compound This compound (Flavonoid Structure) Ring_Opening C-Ring Opening This compound->Ring_Opening Degradation initiated by Stressors Stress Factors (pH, Temp, Light, O2) Stressors->Ring_Opening Degradation_Products Degradation Products (e.g., Phenolic Acids, Simpler Phenols) Ring_Opening->Degradation_Products

Caption: Generalized degradation pathway for flavonoids like this compound.

References

Common interferences in the quantification of Sieboldin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Sieboldin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical method for the quantification of this compound in biological matrices?

Q2: What are the most common interferences observed during this compound quantification?

A2: The most common interferences in the quantification of this compound are:

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts, and proteins) is a primary concern in LC-MS/MS analysis.[1][2] This can lead to inaccurate and irreproducible results.

  • Co-eluting Metabolites: Phase II metabolites of this compound (e.g., glucuronides or sulfates) can have similar structures and may co-elute or have similar mass transitions, leading to interference.[3][4]

  • Isomeric Compounds: Other flavonoids with the same molecular weight as this compound may be present in the sample and can be difficult to separate chromatographically.

  • Contaminants from Sample Collection and Preparation: Additives in blood collection tubes, plasticizers from labware, and impurities in solvents can all introduce interfering signals.

Q3: How can I minimize matrix effects in my this compound assay?

A3: Several strategies can be employed to mitigate matrix effects:

  • Effective Sample Preparation: Use of solid-phase extraction (SPE) is highly recommended to remove a significant portion of interfering matrix components.[5]

  • Chromatographic Separation: Optimize the UPLC method to achieve good separation between this compound and the regions where matrix components elute. This can be achieved by adjusting the gradient, mobile phase composition, or using a different column chemistry.

  • Use of an Internal Standard (IS): A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice to compensate for matrix effects, as it will behave nearly identically to the analyte during sample preparation and ionization. If a SIL-IS is not available, a structural analog can be used, but with caution.

  • Dilution of the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.[6]

Q4: What are the expected fragmentation patterns for this compound in MS/MS analysis?

A4: While a specific fragmentation pattern for this compound is not definitively published, based on the general fragmentation of flavonoid glycosides, the following is expected.[7][8] this compound is a glycoside of isorhamnetin. Therefore, a prominent fragmentation would be the neutral loss of the sugar moiety (rhamnose and glucose) to yield the isorhamnetin aglycone. Further fragmentation of the isorhamnetin aglycone would likely involve losses of small neutral molecules like CO, H2O, and CH3 radicals from the methoxy group. Diagnostic product ions for the isorhamnetin aglycone are also anticipated.[7]

Q5: What are the critical stability considerations for this compound samples?

A5: Flavonoids, including this compound, can be susceptible to degradation under certain conditions.[9]

  • pH: Flavonoids are generally more stable in acidic conditions (pH < 7) and can degrade in neutral to alkaline solutions.[10][11]

  • Temperature: Elevated temperatures can accelerate the degradation of flavonoids.[10][11] Therefore, samples should be stored at low temperatures (-20°C or -80°C) and processed on ice.

  • Light: Exposure to light can cause photodegradation of flavonoids.[12] Samples should be protected from light by using amber vials and minimizing exposure during handling.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to degradation. It is recommended to aliquot samples into single-use volumes.[13]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the quantification of this compound.

Issue 1: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Cause Troubleshooting Step
Column Overload Dilute the sample or inject a smaller volume.
Inappropriate Mobile Phase pH For flavonoids like this compound, an acidic mobile phase (e.g., with 0.1% formic acid) is generally recommended to improve peak shape.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
Mismatch between Injection Solvent and Mobile Phase Ensure the injection solvent is similar in composition and strength to the initial mobile phase.
Extra-column Volume Use shorter tubing with a smaller internal diameter between the injector, column, and detector.
Issue 2: Low Signal Intensity or High Signal Variability
Possible Cause Troubleshooting Step
Ion Suppression (Matrix Effect) - Perform a post-column infusion experiment to identify regions of ion suppression. - Improve sample cleanup using a more effective SPE protocol. - Optimize chromatographic separation to move the analyte peak away from the suppression zone.[1]
Suboptimal MS Parameters Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., collision energy, cone voltage) for this compound.
Analyte Degradation Ensure proper sample handling and storage conditions (low temperature, protection from light, appropriate pH).[14][15][16]
Poor Extraction Recovery Optimize the SPE procedure (sorbent type, wash and elution solvents).
Instrument Contamination Clean the ion source and mass spectrometer inlet.
Issue 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Variable Matrix Effects Use a stable isotope-labeled internal standard. If not available, use a structural analog and ensure it co-elutes with the analyte. Evaluate matrix effects across different lots of the biological matrix.[2]
Inconsistent Sample Preparation Standardize the sample preparation protocol and ensure consistency in every step (e.g., vortexing time, evaporation). Automation can improve reproducibility.
Analyte Instability Re-evaluate the stability of this compound under the experimental conditions (bench-top, freeze-thaw, and long-term stability).[13]
Carryover Inject a blank sample after a high concentration standard to check for carryover. If observed, optimize the wash steps in the autosampler and LC method.[17]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 500 µL of plasma, add the internal standard. Acidify the sample by adding 50 µL of 2% formic acid in water. Vortex for 30 seconds.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to a UPLC vial for analysis.

Protocol 2: UPLC-MS/MS Parameters for this compound Quantification (Hypothetical)

These parameters are based on typical methods for flavonoid glycosides and should be optimized for your instrument and specific needs.

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10-90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion (e.g., [M+H]+) → Product ion 1 (e.g., Isorhamnetin aglycone), Product ion 2

    • Internal Standard: Precursor ion → Product ion

Data Presentation

Table 1: Potential Interferences and Mitigation Strategies
Interference Type Potential Source Impact on Quantification Recommended Mitigation Strategy
Matrix Effect Endogenous plasma components (phospholipids, salts, proteins)Ion suppression or enhancement, leading to inaccurate results.[1]Solid-Phase Extraction (SPE), optimized chromatography, use of a stable isotope-labeled internal standard.
Co-eluting Metabolites Phase II metabolites of this compound (glucuronides, sulfates)Overestimation of this compound concentration if they share the same MRM transition.[3]High-resolution chromatography to separate metabolites from the parent drug.
Isomeric Flavonoids Other flavonoids with the same molecular weightInability to distinguish from this compound, leading to overestimation.Use of high-resolution mass spectrometry and/or specific fragmentation patterns for identification. Optimize chromatography for separation.
Sample Contamination Plasticizers, anticoagulants, solvent impuritiesIntroduction of interfering peaks.Use high-purity solvents and pre-screen all labware and collection tubes.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Signal Intensity for this compound Quantification start Low or Variable Signal Intensity check_ms Check MS Performance (Tune & Calibrate) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok fix_ms Troubleshoot & Retune MS ms_ok->fix_ms No check_lc Evaluate Chromatography (Peak Shape, Retention Time) ms_ok->check_lc Yes fix_ms->check_ms lc_ok Chromatography OK? check_lc->lc_ok fix_lc Optimize LC Method (Gradient, Mobile Phase, Column) lc_ok->fix_lc No check_sample_prep Investigate Sample Preparation (Recovery, Matrix Effects) lc_ok->check_sample_prep Yes fix_lc->check_lc sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok fix_sample_prep Optimize Extraction Protocol (e.g., SPE) sample_prep_ok->fix_sample_prep No check_stability Assess Analyte Stability (pH, Temp, Light) sample_prep_ok->check_stability Yes fix_sample_prep->check_sample_prep stability_ok Stability Confirmed? check_stability->stability_ok fix_stability Implement Stabilizing Conditions (e.g., Acidify, Protect from Light) stability_ok->fix_stability No end Problem Resolved stability_ok->end Yes fix_stability->check_stability

Caption: Troubleshooting workflow for low signal intensity in this compound quantification.

SPE_Workflow Solid-Phase Extraction (SPE) Workflow for this compound from Plasma start Plasma Sample add_is Add Internal Standard start->add_is acidify Acidify Sample (e.g., with Formic Acid) add_is->acidify load Load Sample onto Cartridge acidify->load condition Condition SPE Cartridge (Methanol, then Water) condition->load wash Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute Elute this compound (e.g., with Methanol) wash->elute evaporate Evaporate Eluate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute end Analyze by UPLC-MS/MS reconstitute->end

Caption: General solid-phase extraction workflow for this compound from plasma samples.

Matrix_Effect_Assessment Quantitative Assessment of Matrix Effects cluster_interpretation Interpretation A Set A: Analyte in Neat Solution calc_me Calculate Matrix Factor (MF) MF = B / A A->calc_me Peak Area (A) B Set B: Blank Plasma Extract + Spiked Analyte (Post-extraction Spike) B->calc_me Peak Area (B) calc_re Calculate Recovery (RE) RE = C / B B->calc_re C Set C: Spiked Plasma -> Extraction (Pre-extraction Spike) C->calc_re Peak Area (C) mf_suppression MF < 1: Ion Suppression mf_enhancement MF > 1: Ion Enhancement mf_none MF = 1: No Matrix Effect

Caption: Workflow for the quantitative assessment of matrix effects.[1]

References

Technical Support Center: Troubleshooting Low Bioactivity of Sieboldin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low bioactivity of Sieboldin in experimental settings.

General Troubleshooting Workflow

Low bioactivity can stem from multiple factors, from initial compound handling to the specifics of the assay. The following workflow provides a logical sequence for troubleshooting.

G cluster_0 Phase 1: Compound & Solution Integrity cluster_1 Phase 2: Experimental & Cellular Factors cluster_2 Phase 3: Assay & Target Interaction A Start: Low or No Bioactivity Observed B 1. Verify Compound Identity & Purity A->B Purity Issue? C 2. Assess Solubility & Stability B->C Purity OK C->A Precipitation or Degradation Issue D 3. Review Experimental Protocol C->D Soluble & Stable? D->A Concentration or Incubation Issue E 4. Investigate Cellular Uptake D->E Protocol OK? E->A Low Permeability F 5. Confirm Target Expression & Assay Validity E->F Uptake Confirmed? F->A Assay/Target Issue G 6. Consider Metabolism F->G Assay Valid? G->A Inactive Metabolites H Resolution: Bioactivity Observed G->H Metabolites Active?

Caption: A stepwise workflow for diagnosing the root cause of low this compound bioactivity.

Frequently Asked Questions (FAQs)

Section 1: Solubility and Stability

Q1: I'm seeing precipitate in my cell culture media after adding this compound. What's happening?

A1: This is a common issue for flavonoids, which often have poor aqueous solubility. Precipitation means the effective concentration of this compound available to your cells is much lower than your nominal concentration.

  • Primary Solvent: this compound, like many flavonoids, is practically insoluble in water but shows good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[1][2] Always prepare a concentrated stock solution in 100% anhydrous DMSO.[1][3]

  • Final DMSO Concentration: When diluting the DMSO stock into your aqueous cell culture medium, ensure the final DMSO concentration does not exceed a level toxic to your cells, typically <0.5% and ideally ≤0.1%.[3] Run a solvent control to check for toxicity.[3]

  • Kinetic vs. Thermodynamic Solubility: Adding a DMSO stock to buffer creates a supersaturated aqueous solution. This is kinetically soluble but may precipitate over time as it moves toward thermodynamic equilibrium.[4]

Q2: How can I determine the solubility of my specific batch of this compound?

A2: You should experimentally determine the kinetic solubility in your specific cell culture medium. A simple method involves turbidity measurement.[4] If precipitation occurs, you may need to lower the working concentration or use formulation aids.

Q3: My this compound solution is clear, but I still see low activity. Could the compound be degrading?

A3: Yes. Flavonoids can be unstable in typical cell culture conditions (37°C, neutral pH).[5] Degradation can occur rapidly, with some anthocyanidins showing substantial degradation within 30 minutes.[5] Several factors in media can lead to compound degradation.[6]

  • pH Sensitivity: Many flavonoids are less stable in neutral or alkaline solutions.[7] Ensure your medium is properly buffered to a pH of 7.2-7.4.[7]

  • Light Sensitivity: Riboflavin in cell culture media can act as a photosensitizer, leading to light-induced degradation of compounds.[8] Protect your this compound stock solutions and experimental plates from light.[9]

  • Interactions with Media Components: Components like serum proteins or reactive species can interact with and degrade your compound.[10][11]

Q4: How do I test the stability of this compound in my experimental setup?

A4: The most direct method is to incubate this compound in your complete cell culture medium at 37°C and quantify the remaining parent compound at various time points (e.g., 0, 2, 8, 24, 48 hours) using HPLC or LC-MS.[4][6] A significant decrease in the parent compound's peak area over time indicates instability.[6]

Parameter Common Solvents for Flavonoids Considerations
Primary Stock Solvent DMSO, EthanolUse fresh, anhydrous DMSO for best results.[1]
Aqueous Solubility Generally Poor / InsolubleSolubility is pH-dependent for some flavonoids.[12]
Stability Factors pH, Light, Temperature, Media ComponentsProtect from light; test stability at 37°C in your specific media.[5][7][9]

Table 1: General Solubility and Stability Characteristics of Flavonoids.

Section 2: Experimental Protocol and Concentration

Q1: What is a typical effective concentration range for this compound?

Example Flavonoid Cell Line Assay IC50 (µM)
FisetinA549 (Lung Cancer)Cell Growth Inhibition~15-20 µM
QuercetinHCT116 (Colon Cancer)Cytotoxicity~22 µM
Compound 2 (Caffeic Acid Hybrid)HCT116 (Colon Cancer)Cytotoxicity~0.34 µM

Table 2: Example IC50 Values for Various Flavonoids in Cancer Cell Lines. Note: This data is for illustrative purposes. The potency of this compound may differ significantly.[12][13]

Q2: How does cell seeding density affect the apparent activity of this compound?

A2: Cell density can significantly impact results. High cell densities can increase the rate of compound metabolism, reducing the effective concentration over the incubation period.[4] Conversely, very low cell densities may lead to higher sensitivity to cytotoxic effects.[14] It is important to standardize and optimize the cell seeding density for your specific assay.

Q3: Could my compound be binding to the plasticware?

A3: Yes, highly lipophilic or "sticky" compounds can adsorb to the plastic of culture plates, which reduces the actual concentration of the compound available to the cells.[4] This is a known issue for some flavonoids. If you suspect this, consider using low-binding plates or pre-incubating plates with a blocking agent like bovine serum albumin (BSA), though BSA itself can bind to the compound.

Section 3: Cellular Uptake and Signaling Pathways

Q1: How does this compound get into cells? Could low permeability be the issue?

A1: Low cellular permeability is a major reason for the discrepancy between in vitro and in vivo results for flavonoids.[6] Most flavonoids are thought to cross the cell membrane via passive diffusion, but efflux pumps (like P-glycoprotein) can actively remove them from the cell, limiting intracellular accumulation.[13] An efflux ratio (Papp B→A / Papp A→B) greater than 2 in a Caco-2 permeability assay suggests active efflux.[13]

Q2: How can I measure if this compound is entering my cells?

A2: Directly measuring the intracellular concentration is the most definitive method. This typically involves incubating cells with this compound, followed by cell lysis and extraction of the compound with an organic solvent. The amount of this compound in the lysate is then quantified using HPLC or LC-MS.[15]

Q3: What signaling pathways does this compound likely target?

A3: Flavonoids are known to modulate multiple key signaling pathways involved in cell survival, proliferation, and apoptosis.[16] The two most common are the PI3K/Akt and MAPK/ERK pathways. Low bioactivity might be observed if the target cells have mutations or alterations in these pathways that make them resistant to this compound's effects.

  • PI3K/Akt/mTOR Pathway: This is a critical cell survival pathway often hyperactivated in cancer. Flavonoids like fisetin and kaempferol have been shown to inhibit this pathway by reducing the phosphorylation of Akt and downstream targets like mTOR.[12][16]

  • MAPK/ERK Pathway: This pathway regulates cell proliferation and differentiation. Flavonoids can inhibit this pathway by blocking the phosphorylation of key kinases like MEK and ERK.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 de-P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation This compound This compound (Flavonoids) This compound->PI3K Inhibits This compound->Akt Inhibits Phosphorylation This compound->mTOR Inhibits

Caption: this compound may inhibit the PI3K/Akt/mTOR survival pathway.[12][16]

MAPK_Pathway Receptor Growth Factor Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK P ERK ERK1/2 MEK->ERK P Transcription Transcription Factors (e.g., c-Fos, Elk-1) ERK->Transcription P Proliferation Cell Proliferation, Differentiation Transcription->Proliferation This compound This compound (Flavonoids) This compound->Raf Inhibits This compound->MEK Inhibits

Caption: this compound may inhibit the MAPK/ERK proliferation pathway.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment in Cell Culture Media

This protocol provides a method to estimate the solubility of this compound in your specific medium using turbidity.[4]

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well plate (Plate A), perform a 2-fold serial dilution of the this compound stock in DMSO.

  • Transfer: Transfer 2 µL from each well of Plate A to a corresponding well in a new clear-bottom 96-well plate (Plate B).

  • Add Medium: Using a multichannel pipette, add 198 µL of pre-warmed (37°C) complete cell culture medium to each well of Plate B. This maintains a final DMSO concentration of 1%.

  • Incubation: Seal the plate and incubate at 37°C for 1-2 hours.

  • Measurement: Read the absorbance (turbidity) of each well on a plate reader at a wavelength of 620-650 nm.

  • Analysis: The highest concentration that does not show a significant increase in absorbance compared to the solvent control is considered the limit of kinetic solubility.

Protocol 2: Stability Assessment using HPLC

This protocol determines the chemical stability of this compound under your cell culture conditions.[6]

  • Preparation: Prepare a solution of this compound in pre-warmed, complete culture medium at the highest concentration used in your experiments (e.g., 50 µM).

  • Aliquoting: Dispense this solution into several sterile, light-protected tubes, one for each time point.

  • Incubation: Place the tubes in a 37°C, 5% CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube. The t=0 sample should be processed immediately.

  • Sample Processing: Stop further degradation by immediately freezing the sample at -80°C or by adding 3 volumes of ice-cold acetonitrile to precipitate proteins and extract the compound. Centrifuge to pellet the precipitate.

  • Analysis: Analyze the supernatant from each time point using a validated HPLC method to quantify the peak area of the parent this compound compound.

  • Calculation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. A recovery of <85% often indicates stability issues.

Protocol 3: Caco-2 Cell Permeability Assay

This assay is widely used to predict intestinal absorption and identify potential active transport of a compound.[13][16]

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts (e.g., 12-well format) at a density of ~8 x 10^4 cells/cm².[13]

  • Differentiation: Culture the cells for 19-21 days, changing the medium every other day, to allow them to differentiate into a confluent monolayer with functional tight junctions.[13]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values >300 Ω·cm².

  • Transport Study (Apical to Basolateral - A→B):

    • Wash the monolayers with pre-warmed transport buffer (e.g., HBSS).

    • Add this compound solution (e.g., 40 µM in transport buffer) to the apical (upper) chamber.[13]

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Transport Study (Basolateral to Apical - B→A): Perform the same procedure as above but add the this compound solution to the basolateral chamber and sample from the apical chamber.

  • Quantification: Analyze the concentration of this compound in all samples using HPLC or LC-MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) for both directions. An efflux ratio (Papp B→A / Papp A→B) > 2 suggests the compound is a substrate for efflux transporters.

References

Preventing Sieboldin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sieboldin

Welcome to the Technical Support Center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the degradation of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound, also known as 3-Hydroxyphloretin-4'-glucoside, is a flavonoid glycoside with the chemical formula C21H24O11. Like many flavonoids, this compound is investigated for its potential biological activities. Ensuring its stability during storage and handling is crucial to obtain accurate and reproducible experimental results, as degradation can lead to a loss of potency and the formation of impurities that may have confounding effects.

Q2: What are the primary factors that can cause this compound degradation?

Based on studies of related flavonoid glycosides, the primary factors contributing to the degradation of this compound are expected to be:

  • Temperature: Elevated temperatures can accelerate chemical reactions, leading to the breakdown of the molecule.

  • pH: The stability of flavonoids is often pH-dependent. Both acidic and alkaline conditions can catalyze hydrolysis of the glycosidic bond and other degradation reactions.

  • Light: Exposure to ultraviolet (UV) or even visible light can induce photodegradation.

  • Oxygen: Oxidative degradation can occur, especially in the presence of light, heat, and certain metal ions.

  • Humidity: Moisture can facilitate hydrolytic degradation.

Q3: What are the recommended general storage conditions for this compound?

While specific, validated long-term stability data for this compound is limited, a general recommendation for storing phloretin-4-O-glucoside (a synonym for this compound) is at temperatures below +8°C in a dry and dark environment. For optimal stability, it is recommended to store this compound under the following conditions:

  • Temperature: -20°C for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: For maximum stability, especially in solution, storing under an inert atmosphere (e.g., argon or nitrogen) can minimize oxidation.

  • Form: Storing this compound as a dry powder is generally more stable than in solution.

Troubleshooting Guide

Problem 1: I am observing a loss of this compound potency in my experiments over time.

  • Possible Cause 1: Inappropriate Storage of Stock Solutions.

    • Solution: Prepare fresh stock solutions for each experiment whenever possible. If storing stock solutions is necessary, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Studies on the aglycone, phloretin, have shown it to be stable through at least three freeze-thaw cycles when stored at -20°C, suggesting the glycoside may have similar stability, though this should be verified.

  • Possible Cause 2: Degradation in Experimental Buffer.

    • Solution: The pH of your experimental buffer could be contributing to degradation. Flavonoid stability is pH-dependent. It is advisable to conduct a preliminary experiment to assess the stability of this compound in your specific buffer system over the time course of your experiment. Analyze samples at different time points to quantify any degradation.

  • Possible Cause 3: Exposure to Light.

    • Solution: Protect your experimental setup from light, especially if the experiment is lengthy. Use amber-colored tubes or cover your plates and tubes with aluminum foil.

Problem 2: I see unexpected peaks in my HPLC chromatogram when analyzing this compound samples.

  • Possible Cause 1: Degradation during Sample Preparation or Storage.

    • Solution: These additional peaks are likely degradation products. The primary degradation pathway for flavonoid glycosides is often the cleavage of the glycosidic bond, which would result in the formation of the aglycone (3-Hydroxyphloretin) and the corresponding sugar. Other potential degradation products could arise from oxidation or other rearrangements. To confirm this, you can perform forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and compare their retention times with the unknown peaks in your sample.

  • Possible Cause 2: Contamination.

    • Solution: Ensure all solvents, reagents, and labware are clean and of high purity to rule out external contamination.

Data on Flavonoid Stability

Table 1: Effect of Temperature on the Stability of Flavonoid Glycosides in Solution (Example Data)

Flavonoid GlycosideTemperature (°C)Storage Duration% DegradationReference Compound
Quercetin-3-O-glucoside2524 hours~5%Quercetin Glycosides
Quercetin-3-O-glucoside4024 hours~15%Quercetin Glycosides
Quercetin-3-O-glucoside6024 hours~35%Quercetin Glycosides

Note: This data is illustrative and based on general trends observed for flavonoid glycosides. Actual degradation rates for this compound may vary.

Table 2: Effect of pH on the Stability of a Phloretin Glycoside Derivative in Solution (Example Data)

CompoundpHStorage Duration% HydrolysisReference Compound
Acylated Phloretin Glucoside7.08 daysMinimalAcylated Phloretin Glucosides
Acylated Phloretin Glucoside8.08 days~25%Acylated Phloretin Glucosides

Note: This data is from a study on acylated phloretin glucosides and indicates that alkaline conditions may promote hydrolysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and assess its stability under various stress conditions.

1. Materials:

  • This compound
  • Hydrochloric acid (HCl), 0.1 M
  • Sodium hydroxide (NaOH), 0.1 M
  • Hydrogen peroxide (H₂O₂), 3%
  • Methanol or other suitable solvent
  • HPLC system with a UV or DAD detector
  • pH meter
  • Water bath
  • Photostability chamber or a light source with controlled intensity

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a defined period, taking samples at various time points.

    • Neutralize each sample with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the this compound stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature, protected from light, and take samples at different time intervals.

    • Dilute the samples for HPLC analysis.

  • Thermal Degradation:

    • Transfer an aliquot of the this compound stock solution to a vial and evaporate the solvent.

    • Place the vial with the dry powder in an oven at a high temperature (e.g., 80°C) for a set duration.

    • At specified times, remove a sample, dissolve it in the mobile phase, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of this compound to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).

    • Take samples at various time points and analyze by HPLC. A control sample should be kept in the dark under the same temperature conditions.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation products and quantify the remaining this compound.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing an HPLC method to separate this compound from its potential degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
  • Mobile Phase: A gradient elution is often necessary.
  • Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).
  • Solvent B: Acetonitrile or methanol.
  • Gradient Program (Example):
  • 0-5 min: 20% B
  • 5-25 min: 20-50% B
  • 25-30 min: 50-80% B
  • 30-35 min: 80% B
  • 35-40 min: 80-20% B
  • 40-45 min: 20% B
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Monitor at the λmax of this compound (to be determined by UV-Vis spectroscopy, likely around 280-330 nm). A Diode Array Detector (DAD) is recommended to analyze the spectra of the parent compound and degradation products.
  • Column Temperature: 25-30°C.
  • Injection Volume: 10-20 µL.

2. Method Validation (as per ICH guidelines):

  • Specificity: Demonstrate that the method can distinguish this compound from its degradation products by analyzing the samples from the forced degradation study.

  • Linearity: Establish a linear relationship between the peak area and the concentration of this compound over a defined range.

  • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

  • Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Visualizations

G cluster_conditions Stress Conditions Heat Heat Degradation Degradation Heat->Degradation Light Light Light->Degradation Oxygen Oxygen Oxygen->Degradation Acid_Base Acid/Base (pH) Acid_Base->Degradation This compound This compound (Flavonoid Glycoside) This compound->Degradation Aglycone Aglycone (3-Hydroxyphloretin) Degradation->Aglycone Sugar Sugar Moiety Degradation->Sugar Oxidation_Products Oxidation Products Degradation->Oxidation_Products Other_Products Other Degradation Products Degradation->Other_Products

Caption: General degradation pathway of this compound under various stress conditions.

G cluster_workflow Experimental Workflow Start Start: This compound Sample Stress Apply Stress Conditions (Heat, Light, pH, etc.) Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize/Dilute Sample Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis: Quantify this compound & Identify Degradation Products HPLC->Data End End: Stability Profile Data->End

Caption: Workflow for assessing the stability of this compound.

Technical Support Center: Optimizing Cell-Based Assays for Sieboldin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sieboldin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during cell-based assays with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a flavonoid, a class of polyphenolic compounds found in plants. Like many flavonoids, it is reported to have anticancer properties, which are often attributed to its ability to induce apoptosis (programmed cell death) and autophagy (a cellular recycling process). While the exact mechanism is still under investigation, evidence from related flavonoids suggests that this compound may exert its effects by modulating key cellular signaling pathways, such as the STAT3 pathway, which is crucial for cell proliferation and survival.

Q2: How should I dissolve this compound for use in cell culture?

This compound is a hydrophobic compound with poor water solubility. It is recommended to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1][2] This stock solution can then be further diluted in cell culture medium to the desired final concentration for your experiments.[1][2]

Q3: What is the maximum concentration of DMSO that is safe for my cells?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible. For most cell lines, a final DMSO concentration of up to 0.5% is generally well-tolerated, although some sensitive or primary cell lines may require concentrations below 0.1%.[3][4] It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your this compound-treated cells.[1]

Q4: How should I store my this compound stock solution?

For optimal stability, it is recommended to store the this compound stock solution at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q5: At what concentration should I use this compound in my experiments?

The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell type.[5] Based on studies with other flavonoids, a starting concentration range of 10-100 µM is often used for initial screening.[6]

Troubleshooting Guides

Here are some common issues you may encounter when working with this compound in cell-based assays, along with potential causes and solutions.

Problem Potential Cause Troubleshooting Steps
Precipitate forms when diluting this compound stock in media Poor aqueous solubility of this compound.- Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.[1] - Vortex or mix the solution thoroughly immediately after adding the stock to ensure rapid and uniform dispersion.[1] - If precipitation persists, consider preparing an intermediate dilution in a co-solvent like ethanol before the final dilution in media.
Inconsistent or unexpected cell viability results - Degradation of this compound in the cell culture medium over time. - Uneven plating of cells.- Prepare fresh working solutions of this compound for each experiment.[1] - Ensure a single-cell suspension before plating and mix the cell suspension thoroughly before aliquoting into wells. - Perform a stability study of this compound in your specific cell culture medium under your experimental conditions.[1]
High background in cell-based assays - Interference from this compound's natural color or fluorescence.- Run a "no-cell" control with this compound in the medium to measure any background absorbance or fluorescence. - Subtract the background reading from your experimental values.
Vehicle (DMSO) control shows cytotoxicity The concentration of DMSO is too high for the cell line.- Reduce the final concentration of DMSO in the cell culture medium to below 0.1% for sensitive cells.[3][4] - Perform a dose-response curve for DMSO alone to determine the maximum tolerated concentration for your specific cell line.
Weak or no signal in Western blot for p-STAT3 - Suboptimal antibody concentration or incubation time. - Low protein concentration in the lysate. - Ineffective inhibition by this compound at the concentration used.- Optimize the primary and secondary antibody concentrations and incubation times. - Ensure sufficient protein is loaded onto the gel (typically 20-30 µg).[7] - Increase the concentration of this compound or the treatment duration.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells using the MTT assay.[8]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[5]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[5]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. Ensure the final DMSO concentration is less than 0.5%.[5]

    • Remove the overnight culture medium and add 100 µL of the diluted this compound to the respective wells.[8]

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[5]

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition and Measurement:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[8]

    • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[8]

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][8]

    • Mix gently on an orbital shaker for 15 minutes.[8]

    • Read the absorbance at 570 nm using a microplate reader.[8]

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][9]

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate time.

    • Harvest the cells, including both adherent and floating cells, and wash them twice with ice-cold PBS.[10]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[11]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[6]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[6]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[6]

    • Analyze the cells by flow cytometry within one hour.[6] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[6]

3. Western Blot for STAT3 Phosphorylation

This protocol is for detecting changes in the phosphorylation of STAT3 at Tyrosine 705 (p-STAT3 Tyr705) in response to this compound treatment.[7]

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[7]

    • Determine the protein concentration of each lysate using a BCA protein assay.[7]

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein concentration of all samples and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.[7]

    • Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.[7]

    • Transfer the separated proteins to a PVDF membrane.[7]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]

    • Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[7]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.[6]

    • Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.[12]

Quantitative Data Summary

ParameterRecommended Range/ValueNotes
This compound Stock Solution 10 mM in DMSOStore at -20°C or -80°C in single-use aliquots.[1]
Final DMSO Concentration < 0.5% (ideally ≤ 0.1%)Varies with cell line sensitivity. Always include a vehicle control.[3][4]
This compound Working Concentration 10 - 100 µMThis is a general starting range for screening. The optimal concentration should be determined empirically for each cell line.[6]
Cell Seeding Density (96-well plate) 5,000 - 10,000 cells/wellOptimize for your specific cell line to ensure logarithmic growth during the experiment.[5]
MTT Incubation Time 2 - 4 hoursVaries depending on the metabolic activity of the cell line.[8]
Protein for Western Blot 20 - 30 µ g/lane Ensure sufficient protein for detection of low-abundance phosphorylated proteins.[7]

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound JAK JAK This compound->JAK Inhibits STAT3 STAT3 JAK->STAT3 Phosphorylates (Y705) pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer p-STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Gene Target Gene (e.g., Cyclin D1, Bcl-xL) STAT3_dimer->Gene Binds to DNA Transcription Transcription Gene->Transcription

Caption: Hypothesized signaling pathway of this compound's inhibitory action on the JAK/STAT3 pathway.

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound (various concentrations) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate 2-4h mtt->incubate3 solubilize Add solubilization solution (DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: Experimental workflow for assessing this compound's effect on cell viability using the MTT assay.

G start Unexpected Cell Viability Results check_precipitate Check for this compound precipitation in media start->check_precipitate precipitate_yes Precipitate Observed check_precipitate->precipitate_yes Yes precipitate_no No Precipitate check_precipitate->precipitate_no No optimize_solubility Optimize solubilization: - Pre-warm media - Vortex vigorously precipitate_yes->optimize_solubility check_dmso Check vehicle (DMSO) control for cytotoxicity precipitate_no->check_dmso dmso_toxic DMSO is toxic check_dmso->dmso_toxic Yes dmso_ok DMSO is not toxic check_dmso->dmso_ok No reduce_dmso Lower final DMSO concentration (<0.1%) dmso_toxic->reduce_dmso check_stability Consider this compound stability. Prepare fresh dilutions. dmso_ok->check_stability

Caption: Troubleshooting workflow for unexpected results in a this compound cell viability assay.

References

Technical Support Center: Large-Scale Purification of Sieboldin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale purification of Sieboldin (also known as Engeletin). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the extraction, purification, and crystallization of this compound from its natural sources, primarily Engelhardia roxburghiana.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources for obtaining this compound?

A1: this compound is a naturally occurring dihydroflavonol glycoside. The primary plant source for its extraction is Engelhardia roxburghiana, where it is often found alongside its stereoisomer, astilbin.[1][2][3] It can also be extracted from other plants such as those from the genera Smilax and Artocarpus.[1]

Q2: What are the main challenges in the large-scale purification of this compound?

A2: The primary challenges in large-scale this compound purification include:

  • Low Yield and Purity from Crude Extracts: Initial extraction from plant material often results in a low concentration of this compound mixed with numerous other compounds, including stereoisomers and other flavonoids.[1][4]

  • Solubility Issues: this compound has poor solubility in aqueous solutions, which can lead to precipitation during processing and complicates the choice of chromatographic mobile phases. It is, however, soluble in organic solvents like dimethyl sulfoxide (DMSO).[5][6]

  • Presence of Stereoisomers: this compound co-exists with diastereomers such as astilbin, which have very similar physicochemical properties, making their separation challenging.[7]

  • Scaling Up Purification Methods: Transitioning from laboratory-scale purification to an industrial scale presents challenges in maintaining resolution, managing solvent consumption, and ensuring process consistency.[8][9]

  • Product Stability: Flavonoids can be sensitive to pH, temperature, and light, which can lead to degradation during the purification process.[10][11]

Q3: What are the common impurities found in crude this compound extracts?

A3: Crude extracts of Engelhardia roxburghiana are complex mixtures. Besides this compound, they contain a variety of other compounds that can be considered impurities in the purification process.[4][12] These include:

  • Other Flavonoids: Astilbin (a stereoisomer of this compound), quercetin, kaempferol, and their glycosides.[3][12]

  • Phenolic Compounds: Tannins and other polyphenols are abundant in the plant extracts.

  • Triterpenoids and Steroids. [12]

  • Pigments and Waxes.

Troubleshooting Guides

Extraction Issues

Problem: Low yield of this compound in the initial crude extract.

Possible CauseTroubleshooting Step
Inefficient Solvent System The choice of solvent significantly impacts extraction efficiency. For flavonoids like this compound, ethanol or methanol are commonly used.[8] Optimize the solvent-to-solid ratio; a higher ratio can increase extraction but may also extract more impurities.[2]
Inadequate Extraction Method For large-scale operations, methods like maceration or percolation are common. Consider optimizing parameters such as extraction time and temperature. Ultrasonic-assisted extraction (UAE) can improve yields but may be challenging to scale up.[2]
Poor Quality of Raw Material The concentration of this compound in the plant material can vary based on geographical location, harvest time, and storage conditions.[13] Ensure the use of high-quality, properly stored raw materials.
Chromatography Purification Challenges

Problem: Poor separation of this compound from its stereoisomer, astilbin, during column chromatography.

Possible CauseTroubleshooting Step
Suboptimal Stationary Phase Standard silica gel or C18 columns may not provide sufficient resolution for diastereomers. Consider using specialized stationary phases or techniques like High-Performance Counter-Current Chromatography (HPCCC).[7]
Inappropriate Mobile Phase The mobile phase composition is critical for separating closely related compounds. For HPCCC, a two-phase solvent system such as n-hexane-n-butanol-0.1% trifluoroacetic acid has been shown to be effective.[7] For large-scale column chromatography, a gradient elution with increasing concentrations of ethanol in water is often used for flavonoid purification.[14]
Column Overloading Loading too much crude extract onto the column will lead to broad peaks and poor separation. Reduce the sample load or increase the column diameter. For industrial-scale operations, optimizing the loading capacity of the resin is crucial.[8]

Problem: this compound precipitates in the chromatography system.

Possible CauseTroubleshooting Step
Poor Solubility in Mobile Phase This compound has low aqueous solubility.[5] Ensure the mobile phase has sufficient organic solvent content to maintain solubility. The addition of modifiers can sometimes help.
Temperature Fluctuations Changes in temperature can affect solubility. Maintain a constant temperature throughout the chromatography process using a column oven or jacketed columns.[13]
Crystallization Difficulties

Problem: Failure to obtain high-purity crystals of this compound.

Possible CauseTroubleshooting Step
Incorrect Solvent System The choice of solvent is critical for crystallization. The ideal solvent should dissolve this compound at high temperatures but have low solubility at room temperature.[8] Experiment with different solvent and anti-solvent combinations.
Presence of Impurities High levels of impurities can inhibit crystal formation or lead to the formation of impure crystals. Ensure the material entering the crystallization step has a high initial purity.[15]
Cooling Rate is Too Fast Rapid cooling can lead to the formation of small, impure crystals or amorphous precipitate.[16] Implement a slow, controlled cooling process to allow for the growth of large, well-defined crystals.
Lack of Nucleation Sites Spontaneous nucleation may not occur. Consider seeding the supersaturated solution with a small amount of pure this compound crystals to initiate crystallization.[17]

Quantitative Data Summary

The following tables provide a summary of quantitative data from a laboratory-scale purification of dihydroflavonol glycosides, including this compound (engeletin), from Engelhardia roxburghiana using a two-step HPCCC method. This data can serve as a benchmark for optimizing large-scale processes.

Table 1: HPCCC Purification Parameters for Dihydroflavonol Glycosides from Engelhardia roxburghiana

ParameterStep 1Step 2 (with HP-β-CD)
Solvent System n-hexane-n-butanol-0.1% TFA (1:2:3, v/v/v)n-hexane-n-butanol-0.1% TFA (1:2:3, v/v/v)
Stationary Phase Upper phaseUpper phase
Mobile Phase Lower phaseLower phase with 20 mM HP-β-CD
Flow Rate 2.0 mL/min2.0 mL/min
Revolution Speed 850 rpm850 rpm
Temperature 25 °C25 °C
Data sourced from a study on the separation of diastereomeric pairs of dihydroflavonol glycosides.[7]

Table 2: Yield and Purity of this compound (Engeletin) Diastereomers from HPCCC Purification

CompoundYield (mg) from 384 mg crude extractPurity (%)
(2S, 3S)-Engeletin6.997.0
(2R, 3R)-Engeletin3.196.5
(2S, 3R)-Engeletin8.296.1
(2R, 3S)-Engeletin6.096.8
Data represents the outcome of four combined runs.[7]

Experimental Protocols

Protocol 1: General Extraction and Initial Purification of this compound

This protocol outlines a general method for extracting and performing an initial purification of this compound from Engelhardia roxburghiana leaves.

  • Material Preparation: Air-dry and pulverize 5 kg of Engelhardia roxburghiana leaves into a coarse powder.[8]

  • Extraction: Macerate the powdered leaves with 70% ethanol at room temperature. Repeat the extraction process 3-5 times to maximize the yield.

  • Filtration and Concentration: Combine the ethanol extracts and filter to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

  • Macroporous Resin Column Chromatography:

    • Dissolve the crude extract in water to create a sample solution.

    • Load the solution onto a pre-equilibrated macroporous resin column (e.g., AB-8 resin).[18]

    • Wash the column with deionized water to remove highly polar impurities.

    • Elute the flavonoids using a stepwise gradient of increasing ethanol concentration in water (e.g., 10%, 30%, 50%, 70%, 95%).[8]

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions rich in this compound.

  • Concentration: Combine the this compound-rich fractions and concentrate them under reduced pressure to obtain a partially purified extract.

Protocol 2: Recrystallization for Final Purification of this compound

This protocol describes a general method for the final purification of this compound through recrystallization.

  • Solvent Selection: Identify a suitable solvent system where this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., ethanol-water or methanol-water mixtures).[8]

  • Dissolution: Dissolve the partially purified this compound extract from Protocol 1 in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool down slowly and without disturbance. Covering the flask can help to slow the cooling rate.[16]

  • Crystal Formation: Crystals of this compound should form as the solution cools and becomes supersaturated. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[16]

  • Collection: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under a vacuum to remove residual solvent.

Visualizations

Sieboldin_Purification_Workflow Start Raw Material (Engelhardia roxburghiana leaves) Extraction Extraction (e.g., 70% Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Column_Chromatography Macroporous Resin Column Chromatography Crude_Extract->Column_Chromatography Fraction_Collection Fraction Collection & Analysis Column_Chromatography->Fraction_Collection Partially_Purified Partially Purified this compound Fraction_Collection->Partially_Purified Crystallization Crystallization Partially_Purified->Crystallization Final_Product High-Purity this compound Crystallization->Final_Product

Caption: Workflow for the large-scale purification of this compound.

Troubleshooting_Scaling_Up cluster_chromatography Chromatography Troubleshooting cluster_crystallization Crystallization Troubleshooting Challenge Scaling Up Purification Chromatography Chromatography Challenges Challenge->Chromatography Crystallization Crystallization Challenges Challenge->Crystallization Resolution Maintaining Resolution Chromatography->Resolution Solvent Solvent Consumption Chromatography->Solvent Pressure Pressure Increase Chromatography->Pressure Heat_Transfer Heat & Mass Transfer Crystallization->Heat_Transfer Mixing Stirring & Mixing Crystallization->Mixing Polymorphism Polymorphism Control Crystallization->Polymorphism

Caption: Key challenges in scaling up this compound purification.

References

Technical Support Center: Mitigating Signal Suppression in Mass Spectrometry Analysis of Sieboldin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Sieboldin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimentation, with a specific focus on reducing signal suppression.

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for this compound analysis?

A1: Signal suppression, a type of matrix effect, is the reduction in the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] This is a significant issue in complex matrices like plant extracts or biological fluids, where endogenous materials can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4] The consequence of signal suppression is a decreased analytical signal, which can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.[2][5]

Q2: I am observing a weak or no signal for this compound. What are the potential causes?

A2: Low signal intensity for this compound can stem from several factors:

  • Ion Suppression: Co-eluting matrix components are a primary cause of reduced signal.[6][7]

  • Inappropriate Sample Concentration: A sample that is too concentrated can lead to ion suppression, while a sample that is too dilute may be below the instrument's detection limit.[6][7]

  • Suboptimal Ionization Conditions: The choice of ionization technique (e.g., ESI, APCI) and the optimization of source parameters are crucial for maximizing signal intensity.[7]

  • Instrument Contamination: A dirty ion source or mass optics can significantly diminish the signal.[6]

  • Incorrect Mobile Phase: The pH and composition of the mobile phase can greatly influence the ionization of flavonoids like this compound.[3]

Q3: How can I determine if signal suppression is affecting my this compound analysis?

A3: A post-column infusion experiment is a definitive way to identify regions in your chromatogram where ion suppression is occurring.[4][8] This technique involves infusing a constant flow of a this compound standard into the LC eluent after the analytical column and before the mass spectrometer.[5] When a blank matrix extract is injected, any dip in the stable baseline signal of the this compound standard indicates the retention times at which matrix components are eluting and causing suppression.[4][8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the LC-MS/MS analysis of this compound that may be related to signal suppression.

Problem 1: Low signal intensity or high variability in this compound peak area.
Possible Cause Troubleshooting Step Rationale
Matrix Effects (Ion Suppression) Perform a post-column infusion experiment to identify suppression zones.[3]This will confirm if co-eluting matrix components are the cause of the low and variable signal.[8]
Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[1][7]These methods remove interfering compounds from the sample matrix before LC-MS analysis.[1]
Optimize chromatographic separation to move the this compound peak away from suppression zones.[1][2]Adjusting the gradient, flow rate, or column chemistry can resolve this compound from interfering compounds.[1]
Dilute the sample.[6][8]Reducing the concentration of matrix components can alleviate ion suppression.[9]
Suboptimal MS Parameters Tune and calibrate the mass spectrometer.[7]Ensures the instrument is operating at peak performance.
Optimize ion source parameters (e.g., capillary voltage, gas flows, temperature).[6]Fine-tuning these settings can significantly enhance the ionization efficiency of this compound.
Problem 2: Poor peak shape and resolution for this compound.
Possible Cause Troubleshooting Step Rationale
Column and Sample Contaminants Ensure proper sample preparation, including filtration.[3][7]Removes particulates that can affect the column and peak shape.
Implement a column wash step in your gradient.Helps to remove strongly retained matrix components that can cause peak broadening in subsequent runs.
Inappropriate Mobile Phase Ensure the mobile phase pH is suitable for flavonoids. An acidic mobile phase (e.g., with 0.1% formic acid) generally enhances the signal in positive ion mode.[3][6]Proper pH ensures the analyte is in its desired ionic state for optimal ionization and peak shape.[6]
In-source Fragmentation Optimize the cone voltage (fragmentor voltage).Flavonoid glycosides can sometimes fragment in the ion source. Reducing the cone voltage can minimize this effect.[3]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

This experiment helps to identify the regions of a chromatogram where ion suppression is most severe.[8]

Materials:

  • Syringe pump

  • Tee-union

  • Standard solution of this compound (e.g., 1 µg/mL in mobile phase)

  • Blank matrix extract (prepared using the same procedure as your samples, but without this compound)

  • LC-MS/MS system

Procedure:

  • Connect the syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source using a tee-union.[8]

  • Set the syringe pump to infuse the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) while the LC mobile phase is flowing at its normal rate.[8]

  • This will generate a stable baseline signal for this compound.

  • Once a stable baseline is achieved, inject the blank matrix extract.[8]

  • Monitor the this compound signal throughout the chromatographic run. A dip in the baseline indicates a region of ion suppression.[4]

Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Plant Extracts

This is a general protocol that can be adapted for the cleanup of plant extracts containing this compound to reduce matrix effects.[1][3]

Materials:

  • SPE cartridge (e.g., C18)

  • Methanol

  • Water

  • Plant extract sample

Procedure:

  • Conditioning: Condition the SPE cartridge by passing methanol through it, followed by water.[3]

  • Loading: Load the filtered plant extract onto the cartridge.[3]

  • Washing: Wash the cartridge with water or a low percentage of an organic solvent to remove polar impurities.[3]

  • Elution: Elute this compound and other flavonoids with a stronger organic solvent like methanol or acetonitrile.[3]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase for LC-MS analysis.[3]

Data Presentation

Sample Preparation MethodRelative Matrix EffectAnalyte RecoveryOverall Suitability for Complex Matrices
Protein Precipitation HighGoodProne to significant ion suppression.[2]
Liquid-Liquid Extraction (LLE) Low to MediumVariableCan provide cleaner extracts than protein precipitation.[1][2]
Solid-Phase Extraction (SPE) LowGood to ExcellentOften the most effective method for removing interfering matrix components.[1][7]

Visualizations

TroubleshootingWorkflow Start Start: Poor this compound Signal CheckInstrument Check Instrument Performance (Tuning, Calibration) Start->CheckInstrument InstrumentOK Instrument OK? CheckInstrument->InstrumentOK OptimizeMS Optimize MS Parameters (Source, Gas Flow) InstrumentOK->OptimizeMS Yes Reevaluate Re-evaluate Method InstrumentOK->Reevaluate No SignalImproved1 Signal Improved? OptimizeMS->SignalImproved1 PostColumnInfusion Perform Post-Column Infusion Experiment SignalImproved1->PostColumnInfusion No End End: Successful Analysis SignalImproved1->End Yes SuppressionDetected Ion Suppression Detected? PostColumnInfusion->SuppressionDetected ImproveSamplePrep Improve Sample Preparation (SPE, LLE) SuppressionDetected->ImproveSamplePrep Yes OptimizeChroma Optimize Chromatography SuppressionDetected->OptimizeChroma No, consider other issues ImproveSamplePrep->OptimizeChroma UseInternalStandard Use Stable Isotope-Labeled Internal Standard OptimizeChroma->UseInternalStandard SignalImproved2 Signal Improved? UseInternalStandard->SignalImproved2 SignalImproved2->End Yes SignalImproved2->Reevaluate No

Caption: A step-by-step workflow for troubleshooting low signal intensity for this compound.

PostColumnInfusion cluster_LC LC System cluster_Infusion Infusion System MobilePhase Mobile Phase Pump LC Pump MobilePhase->Pump Injector Injector (Blank Matrix) Pump->Injector Column Analytical Column Injector->Column Tee Column->Tee SyringePump Syringe Pump (this compound Standard) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a post-column infusion experiment to detect ion suppression.

MitigationStrategy Start Signal Suppression Confirmed Decision1 Is suppression severe? Start->Decision1 Decision2 Can chromatography be modified? Decision1->Decision2 No SamplePrep Enhance Sample Preparation (e.g., SPE) Decision1->SamplePrep Yes Decision3 Is a stable isotope-labeled internal standard available? Decision2->Decision3 No ModifyChroma Modify Chromatography (e.g., gradient, column) Decision2->ModifyChroma Yes UseIS Use Internal Standard Decision3->UseIS Yes MatrixMatched Use Matrix-Matched Calibrants Decision3->MatrixMatched No SamplePrep->Decision2 Dilution Dilute Sample ModifyChroma->Decision3 MatrixMatched->Dilution

Caption: Decision tree for selecting a strategy to mitigate signal suppression.

References

Technical Support Center: Enhancing the Stability of Sieboldin for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address stability challenges encountered during the long-term storage and experimental use of Sieboldin. The information is designed to help researchers maintain the integrity of this compound for reliable and reproducible results in their studies.

Troubleshooting Guide

This guide addresses common issues researchers may face when working with this compound.

Problem Potential Cause Recommended Solution
Loss of this compound potency over time in solution. Degradation due to inappropriate storage conditions. Flavonoids like this compound are susceptible to degradation in solution, especially at room temperature and when exposed to light.Store stock solutions at -20°C or -80°C in amber vials or tubes wrapped in aluminum foil. It is highly recommended to prepare fresh working solutions from a solid stock before each experiment.
Hydrolysis. The glycosidic bond and other susceptible moieties in the this compound structure can undergo hydrolysis, particularly at non-neutral pH.Ensure the solvent is neutral (pH 6.5-7.5) and free of acidic or basic contaminants. If using buffered solutions, verify their compatibility and ensure they do not catalyze degradation.
Oxidation. The catechol moiety (3,4-dihydroxyphenyl group) in this compound's structure is prone to oxidation, especially in the presence of oxygen and metal ions.Degas solvents before use to remove dissolved oxygen. Consider adding antioxidants such as ascorbic acid or using chelating agents like EDTA to sequester metal ions that can catalyze oxidation.[1]
Precipitation of this compound in aqueous solutions. Low aqueous solubility. this compound has limited solubility in water.Prepare stock solutions in organic solvents like DMSO or ethanol before diluting with aqueous buffers. For higher aqueous concentrations, consider formulation strategies such as complexation with cyclodextrins or encapsulation in liposomes.
Crystallization at low temperatures. Storing concentrated solutions at low temperatures can sometimes lead to the precipitation of the compound.If precipitation occurs upon refrigeration, gently warm the solution to room temperature and sonicate briefly to redissolve the compound before use. Avoid repeated freeze-thaw cycles.
Inconsistent experimental results. Use of degraded this compound. Using a this compound stock that has degraded will lead to lower effective concentrations and variable results.Regularly check the purity of your this compound stock using analytical techniques like HPLC. Perform a quick purity check if you suspect degradation.
Photodegradation during experiments. Exposure to ambient or UV light during experimental procedures can lead to the degradation of light-sensitive compounds like this compound.Conduct experiments under subdued light conditions. Use amber-colored labware or wrap containers in aluminum foil to protect solutions from light exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

A1: this compound is a natural dihydrochalcone glycoside with the chemical formula C21H24O11.[2][3] Its structure consists of a dihydrochalcone backbone (3-(3,4-dihydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)propan-1-one) with a glucose molecule attached via a C-glycosidic bond. The presence of multiple hydroxyl groups, particularly the catechol moiety, makes it a potent antioxidant but also susceptible to oxidation.

Q2: What are the primary factors affecting the stability of this compound?

A2: Like many flavonoids, the stability of this compound is primarily influenced by pH, temperature, light, and the presence of oxygen and metal ions. It is more stable in its solid form than in solution.

Q3: What are the ideal storage conditions for solid this compound?

A3: For long-term storage, solid this compound should be stored in a tightly sealed, desiccated container at -20°C, protected from light.

Q4: How should I store this compound in solution for long-term studies?

A4: For long-term studies, it is best to store this compound as a solid. If storing a stock solution is necessary, it should be aliquoted into small volumes in amber vials and stored at -80°C. Avoid repeated freeze-thaw cycles. It is recommended to prepare fresh dilutions from the stock for each experiment.

Q5: Which solvents are recommended for dissolving and storing this compound?

A5: this compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For biological experiments, a concentrated stock solution is typically prepared in DMSO and then diluted to the final working concentration in an aqueous medium.

Q6: Are there any formulation strategies to enhance the stability of this compound in aqueous solutions for long-term studies?

A6: Yes, several formulation strategies can enhance this compound's stability:

  • Complexation with Cyclodextrins: Encapsulating this compound within the hydrophobic cavity of cyclodextrins can protect it from degradation.[4][5][6]

  • Liposomal Encapsulation: Incorporating this compound into liposomes can shield it from the aqueous environment and improve its stability.[1][7][8]

  • Solid Dispersions: Preparing a solid dispersion of this compound with a polymer carrier can enhance its stability in the solid state and improve its dissolution properties.[9][10][11]

Q7: How can I monitor the stability of my this compound samples?

A7: The most reliable method for monitoring this compound stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3][12][13][14][15][16] This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. The peak area of this compound can then be monitored over time under different storage conditions.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study of this compound

Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[17][18][19]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for a defined period.
  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) in a controlled environment for a defined period.
  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.
  • Analyze the samples using a developed HPLC method (see Protocol 2).
  • Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

Protocol 2: Development of a Stability-Indicating HPLC Method for this compound

A stability-indicating HPLC method is crucial for accurately quantifying this compound in the presence of its degradation products.[3][12][13][14][15][16]

1. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient elution is often necessary to separate polar degradation products from the less polar parent compound. For example, a gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
  • Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a higher percentage (e.g., 90%) over 20-30 minutes.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at the wavelength of maximum absorbance for this compound (to be determined by UV scan, likely around 280 nm).
  • Column Temperature: 25-30°C.

2. Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
  • Specificity is demonstrated by showing that the this compound peak is well-resolved from all degradation product peaks generated during the forced degradation study. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Signaling Pathways and Experimental Workflows

Diagram 1: General Workflow for this compound Stability Study

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Interpretation prep_solid Solid this compound prep_solution Prepare Stock Solution (e.g., in DMSO) prep_solid->prep_solution stress_acid Acid Hydrolysis prep_solution->stress_acid stress_base Base Hydrolysis prep_solution->stress_base stress_ox Oxidation (H2O2) prep_solution->stress_ox stress_therm Thermal Stress prep_solution->stress_therm stress_photo Photostability prep_solution->stress_photo analysis_hplc HPLC Analysis stress_acid->analysis_hplc stress_base->analysis_hplc stress_ox->analysis_hplc stress_therm->analysis_hplc stress_photo->analysis_hplc analysis_lcms LC-MS for Degradant ID analysis_hplc->analysis_lcms data_kinetics Determine Degradation Kinetics analysis_hplc->data_kinetics data_method Validate Stability-Indicating Method analysis_hplc->data_method data_pathway Elucidate Degradation Pathway analysis_lcms->data_pathway

Caption: Workflow for a comprehensive stability study of this compound.

Diagram 2: Postulated Signaling Pathways Modulated by Flavonoids (including potentially this compound)

Based on the known activities of other flavonoids, this compound may influence key cellular signaling pathways involved in inflammation and cell survival. Direct experimental evidence for this compound is limited, and this diagram represents a generalized model for flavonoids.

G cluster_0 Pro-inflammatory Stimuli / Growth Factors cluster_1 This compound Intervention cluster_2 Signaling Cascades cluster_3 Transcription Factors cluster_4 Cellular Response stimuli Stimuli (e.g., LPS, Cytokines) pi3k PI3K stimuli->pi3k mapk MAPK (ERK, JNK, p38) stimuli->mapk nfkb IKK stimuli->nfkb This compound This compound This compound->pi3k Inhibits This compound->mapk Modulates This compound->nfkb Inhibits akt Akt pi3k->akt proliferation Cell Proliferation / Survival akt->proliferation ap1 AP-1 mapk->ap1 mapk->proliferation apoptosis Apoptosis mapk->apoptosis nfkb_p p-IKK nfkb->nfkb_p nfkb_nuc NF-κB (nuclear translocation) nfkb_p->nfkb_nuc inflammation Inflammation nfkb_nuc->inflammation ap1->inflammation

Caption: Potential modulation of key signaling pathways by this compound.

References

Technical Support Center: Investigating Sieboldin and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and characterizing the degradation products of Sieboldin. Given the limited publicly available data on the forced degradation of this compound, this guide leverages information on the well-studied, structurally related dihydrochalcone, phloretin, to provide robust troubleshooting advice and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound is a dihydrochalcone glycoside, specifically 3-hydroxyphloretin-4'-glucoside. Its stability is a critical factor in research and drug development as degradation can lead to a loss of bioactivity, the formation of new compounds with different (and potentially undesirable) biological effects, and inaccurate experimental results. Understanding its degradation profile is essential for developing stable formulations and ensuring the reliability of preclinical and clinical studies.

Q2: What are the likely degradation products of this compound under stress conditions?

A2: Based on the degradation pathways of similar dihydrochalcone glycosides like phlorizin (phloretin-2'-glucoside), the primary degradation of this compound is expected to occur in two main steps. First, the glycosidic bond is hydrolyzed, releasing the aglycone, 3-hydroxyphloretin, and a glucose molecule. Subsequently, the 3-hydroxyphloretin aglycone can undergo further degradation, likely through cleavage of the carbon-carbon bond, to yield smaller phenolic compounds such as phloroglucinol and 3-(3,4-dihydroxyphenyl)propionic acid.

Q3: What experimental conditions are typically used for forced degradation studies of compounds like this compound?

A3: Forced degradation studies, or stress testing, are conducted to accelerate the degradation of a substance to predict its long-term stability and identify potential degradation products.[1] Typical stress conditions include:

  • Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with sodium hydroxide (e.g., 0.1 M NaOH) at elevated temperatures.

  • Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂)

  • Thermal Degradation: Heating the solid compound or a solution at high temperatures.

  • Photodegradation: Exposing the compound to UV light.

Q4: Which analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A4: A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of this compound and its degradation products:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating and quantifying the parent compound and its degradation products. A stability-indicating HPLC method should be developed to ensure that all degradation products are well-resolved from the parent peak.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the degradation products by providing molecular weight and fragmentation data, which helps in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is used for the definitive structural confirmation of isolated degradation products.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No degradation observed under stress conditions. The compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). However, be cautious of overly harsh conditions that might not represent real-world degradation.
Analytical method is not sensitive enough to detect low levels of degradation.Optimize the HPLC method to improve the limit of detection (LOD) and limit of quantitation (LOQ). Consider using a more sensitive detector like a mass spectrometer.
Complex chromatogram with many overlapping peaks. Inadequate separation by the HPLC method.Optimize the HPLC method by adjusting the mobile phase composition, gradient, column type, and temperature to improve the resolution between peaks.
Formation of multiple minor degradation products.Use a diode array detector (DAD) to check for peak purity. Employ LC-MS to identify the co-eluting species.
Difficulty in identifying degradation products. Insufficient data from a single analytical technique.Combine data from multiple techniques. Use high-resolution mass spectrometry (HRMS) for accurate mass measurements and NMR for unambiguous structure determination.
Degradation product is a novel, uncharacterized compound.Isolate the degradation product using preparative HPLC and perform extensive spectroscopic analysis (1H NMR, 13C NMR, 2D NMR, HRMS).

Experimental Protocols

Forced Degradation (Stress Testing) of this compound

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Water (HPLC grade)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 80°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid this compound powder at 105°C for 24 hours. Separately, reflux a solution of this compound in water at 80°C for 24 hours.

  • Photodegradation: Expose a solution of this compound in methanol to UV light (254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

  • Sample Preparation for Analysis: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase before HPLC analysis.

Stability-Indicating HPLC Method

Objective: To develop an HPLC method that can separate this compound from its degradation products.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 10%), and gradually increase to a high percentage (e.g., 90%) over 30-40 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or scan for optimal wavelength with DAD)

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary

The following table presents hypothetical quantitative data based on forced degradation studies of a dihydrochalcone glycoside, which can serve as a reference for what to expect during experiments with this compound.

Stress Condition This compound Remaining (%) Major Degradation Product 1 (%) (3-hydroxyphloretin) Major Degradation Product 2 (%) (Phloroglucinol)
0.1 M HCl (80°C, 24h)453515
0.1 M NaOH (80°C, 24h)304020
3% H₂O₂ (RT, 24h)70205
Thermal (Solid, 105°C, 24h)953<1
Photolytic (UV, 24h)80152

Note: These are example values and actual results for this compound may vary.

Visualizations

Hypothesized Degradation Pathway of this compound

G This compound This compound (3-hydroxyphloretin-4'-glucoside) Aglycone 3-Hydroxyphloretin This compound->Aglycone Hydrolysis (Acid/Base) Glucose Glucose This compound->Glucose Hydrolysis Product1 Phloroglucinol Aglycone->Product1 C-C Cleavage Product2 3-(3,4-dihydroxyphenyl)propionic acid Aglycone->Product2 C-C Cleavage

Caption: Hypothesized degradation pathway of this compound under hydrolytic stress.

Experimental Workflow for Degradation Product Identification

G cluster_stress Forced Degradation cluster_analysis Analysis Acid Acidic Hydrolysis HPLC Stability-Indicating HPLC (Separation & Quantification) Acid->HPLC Base Basic Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolysis Photo->HPLC LCMS LC-MS/MS (Identification) HPLC->LCMS Isolation Preparative HPLC (Isolation) LCMS->Isolation NMR NMR (Structure Elucidation) Isolation->NMR

Caption: Workflow for the identification and characterization of this compound degradation products.

Potential Signaling Pathways Affected by this compound Degradation Products

The aglycone of this compound, 3-hydroxyphloretin, is structurally very similar to phloretin. Phloretin is known to modulate several key signaling pathways involved in inflammation and cellular stress responses. It is plausible that 3-hydroxyphloretin and other degradation products could have similar activities.

G cluster_pathway Potential Signaling Pathways Degradation_Products This compound Degradation Products (e.g., 3-Hydroxyphloretin) NFkB_Pathway NF-κB Pathway Degradation_Products->NFkB_Pathway MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Degradation_Products->MAPK_Pathway Antioxidant_Response Antioxidant Response (e.g., Nrf2) Degradation_Products->Antioxidant_Response Inflammation ↓ Inflammation NFkB_Pathway->Inflammation Cell_Survival Modulation of Cell Survival/Apoptosis MAPK_Pathway->Cell_Survival Oxidative_Stress ↓ Oxidative Stress Antioxidant_Response->Oxidative_Stress

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of Sieboldin and Phloridzin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in the antioxidant capacities of structurally similar natural compounds is paramount for targeted therapeutic development. This guide provides a comprehensive comparison of the antioxidant activities of two dihydrochalcones, sieboldin and phloridzin, drawing upon available experimental data to elucidate their relative potencies and underlying mechanisms of action.

While both this compound and phloridzin, phytochemicals found predominantly in plants of the Malus genus, are recognized for their antioxidant properties, a detailed comparative analysis reveals differences in their efficacy. This disparity is largely attributed to their distinct structural features, which influence their ability to scavenge free radicals and modulate cellular antioxidant pathways.

Quantitative Comparison of Antioxidant Activity

The antioxidant activities of this compound and phloridzin can be quantitatively assessed using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value indicates a higher antioxidant potency.

Based on available literature, the following table summarizes the reported IC50 values for phloridzin. It is important to note that direct comparative studies for this compound using these standardized assays are limited in the currently available scientific literature.

CompoundDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
Phloridzin837.6 ± 29.4[1]Not explicitly quantified in µM in the provided results.
This compound Data not available in cited literature Data not available in cited literature

Note: The antioxidant activity of phloridzin has been documented in several studies, though IC50 values can vary based on experimental conditions.

Structure-Activity Relationship

The antioxidant capacity of dihydrochalcones is intrinsically linked to their chemical structure. Key structural features that determine antioxidant activity include the number and position of hydroxyl (-OH) groups on the aromatic rings. The presence of a catechol group (an o-dihydroxy moiety) on the B-ring and a free hydroxyl group at the 2'-position of the A-ring are particularly important for high antioxidant activity.[2][3] These features facilitate hydrogen atom transfer or single electron transfer, which are the primary mechanisms for neutralizing free radicals.[4][5]

Glycosylation, the attachment of a sugar moiety, generally decreases the antioxidant activity of dihydrochalcones.[4] In the case of phloridzin, the glucose molecule is attached at the 2'-position of the A-ring, which can hinder its radical scavenging ability compared to its aglycone, phloretin.[4] this compound (3-hydroxyphloridzin) possesses an additional hydroxyl group on the B-ring compared to phloridzin. In aqueous solutions, 3-hydroxyphlorizin has been shown to exhibit the highest antioxidant capacity among several tested dihydrochalcones.[3]

Mechanistic Insights: Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, flavonoids exert their antioxidant effects by modulating intracellular signaling pathways that control the expression of antioxidant and anti-inflammatory genes. The two primary pathways implicated are the Nuclear factor erythroid 2-related factor 2 (Nrf2) and the Nuclear Factor-kappa B (NF-κB) pathways.

The Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for a suite of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).

Nrf2_Pathway cluster_stimulus Stimulus Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasome Maf sMaf ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) Oxidative_Stress Oxidative Stress (ROS) Oxidative_Stress->Keap1 Inhibition Phloridzin Phloridzin Phloridzin->Keap1 Inhibition

Studies have suggested that phloridzin can activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes and providing cellular protection against oxidative stress.[6] The specific effects of this compound on the Nrf2 pathway have not been extensively detailed in the available literature.

The NF-κB Inflammatory Pathway

The NF-κB pathway is a central regulator of inflammation. Activation of NF-κB leads to the transcription of pro-inflammatory cytokines and other inflammatory mediators. Many flavonoids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects.

NF_kB_Pathway cluster_stimulus Stimulus IKK IKK Complex IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation Proteasome Proteasome DNA DNA Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, etc.) Inflammatory_Stimuli Inflammatory Stimuli (LPS, Cytokines) Inflammatory_Stimuli->IKK Activation Phloridzin Phloridzin Phloridzin->IKK Inhibition

Phloridzin has been reported to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6] While this compound is also known to possess anti-inflammatory properties, detailed studies on its specific interactions with the NF-κB pathway are not as readily available.

Experimental Protocols

The following are generalized protocols for the DPPH and ABTS radical scavenging assays, which are fundamental for assessing antioxidant activity.

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should have a deep violet color.

  • Sample Preparation: The test compounds (this compound, phloridzin) and a standard antioxidant (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A control is prepared with the solvent and DPPH solution only.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS Radical Scavenging Assay
  • Preparation of ABTS Radical Cation (ABTS•+): A stock solution of ABTS (e.g., 7 mM) is mixed with a solution of potassium persulfate (e.g., 2.45 mM) and kept in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds and a standard antioxidant are prepared in various concentrations.

  • Reaction Mixture: A small volume of the sample solution is mixed with a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare this compound & Phloridzin Solutions (various concentrations) Mixing Mix Compound and Radical Solutions Compound_Prep->Mixing Radical_Prep Prepare DPPH or ABTS•+ Radical Solution Radical_Prep->Mixing Incubation Incubate in Dark at Room Temperature Mixing->Incubation Measurement Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot % Inhibition vs. Concentration Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Conclusion

References

Validation of Sieboldin's antibacterial efficacy against specific pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial potential of Sieboldin, a dihydrochalcone flavonoid. Direct experimental data on the antibacterial efficacy of this compound against specific pathogens is currently limited in publicly available scientific literature. However, valuable insights can be drawn from studies on its aglycone (the molecule without the sugar component), 3-hydroxyphloretin , and the closely related and more extensively studied dihydrochalcone, phloretin .

Current research indicates that the antibacterial activity of flavonoid glycosides like this compound is generally lower than that of their corresponding aglycones. This is attributed to the sugar moiety, which can hinder the molecule's ability to interact with and disrupt bacterial cell membranes. One study explicitly states that the antibacterial capacity of phloretin and 3-hydroxyphloretin is greater than that of their glycosylated derivatives[1]. Therefore, this guide will focus on the experimentally determined antibacterial efficacy of phloretin and 3-hydroxyphloretin to provide a scientifically grounded estimation of this compound's potential.

Comparative Antibacterial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for phloretin against a selection of Gram-positive and Gram-negative bacteria. MIC is the lowest concentration of a substance that prevents visible growth of a bacterium. For context, MIC values for the common broad-spectrum antibiotic Ciprofloxacin are also included. Data for 3-hydroxyphloretin is qualitative, as specific MIC values were not available in the reviewed literature.

CompoundPathogenGram StainMIC (µg/mL)Reference
Phloretin Staphylococcus aureusGram-positive64[2]
Bacillus subtilisGram-positive125
Escherichia coliGram-negative>512[2]
Pseudomonas aeruginosaGram-negative>512[2]
3-hydroxyphloretin Gram-positive & Gram-negative bacteriaBothAntibacterial effect observed, more potent than its glycoside (this compound)
Ciprofloxacin Staphylococcus aureusGram-positive0.12 - 2[3]
Bacillus subtilisGram-positive0.06 - 0.25[4]
Escherichia coliGram-negative0.008 - 0.5[4]
Pseudomonas aeruginosaGram-negative0.06 - 4[3]

Note: Lower MIC values indicate higher antibacterial efficacy.

Experimental Protocols

The antibacterial activity of dihydrochalcones like phloretin is typically determined using the broth microdilution method . This standardized procedure allows for the quantitative assessment of a compound's ability to inhibit bacterial growth.

Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 on the McFarland scale, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Preparation of Test Compound Dilutions: A stock solution of the test compound (e.g., phloretin dissolved in a suitable solvent like DMSO) is prepared. A series of two-fold dilutions of the stock solution are then made in a 96-well microtiter plate containing a liquid growth medium. This creates a gradient of compound concentrations.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells are included: a positive control with bacteria and no compound, and a negative control with medium only.

  • Incubation: The microtiter plate is incubated under appropriate conditions for the test bacterium (e.g., 37°C for 16-20 hours).

  • Determination of MIC: After incubation, the plate is visually inspected or read with a plate reader to assess bacterial growth. The MIC is the lowest concentration of the test compound at which no visible growth of the bacterium is observed.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay Setup cluster_execution Execution & Analysis cluster_outcome Outcome bacterial_culture Bacterial Culture standardization Standardize Bacterial Suspension bacterial_culture->standardization compound_stock Compound Stock Solution serial_dilution Serial Dilution in 96-well Plate compound_stock->serial_dilution inoculation Inoculate Plate standardization->inoculation serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_results Read Results (Visual/Plate Reader) incubation->read_results mic_determination Determine MIC read_results->mic_determination

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Antibacterial Action

The primary antibacterial mechanism of dihydrochalcones like phloretin and 3-hydroxyphloretin is the disruption of the bacterial cell membrane's integrity[1]. This leads to increased permeability and leakage of essential intracellular components, ultimately resulting in bacterial cell death.

Signaling Pathway of Dihydrochalcone Antibacterial Action

mechanism_of_action dihydrochalcone Dihydrochalcone (e.g., Phloretin, 3-Hydroxyphloretin) bacterial_membrane Bacterial Cell Membrane dihydrochalcone->bacterial_membrane Interaction membrane_disruption Disruption of Membrane Integrity bacterial_membrane->membrane_disruption increased_permeability Increased Permeability membrane_disruption->increased_permeability leakage Leakage of Intracellular Components (Proteins, Ions, etc.) increased_permeability->leakage cell_death Bacterial Cell Death leakage->cell_death

Proposed mechanism of antibacterial action for dihydrochalcones.

References

A Comparative Analysis of Sieboldin Content in Malus Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of Sieboldin content across various Malus species. This document summarizes key quantitative data, details experimental protocols for analysis, and visualizes the biosynthetic pathway of this promising dihydrochalcone.

This compound, a dihydrochalcone primarily found in certain wild Malus (apple) species, is gaining attention for its potential pharmacological properties. Unlike the well-known phloridzin present in domesticated apples (Malus × domestica), this compound is characteristic of wild species such as Malus toringo (also known as Malus sieboldii) and Malus micromalus.[1] This guide offers a comparative overview of this compound content, empowering researchers to select appropriate species and methodologies for further investigation and potential drug development.

Quantitative Analysis of this compound Content

The concentration of this compound varies significantly among different Malus species and even between different tissues of the same plant. Wild species are the primary source of this compound, with domesticated apples showing negligible amounts. The following table summarizes the reported this compound content in the leaves of various Malus species.

Malus SpeciesTissueThis compound Content (mg/g Fresh Weight)Reference
Malus toringo (syn. M. sieboldii)Leaves3 - 4[1]
Malus micromalusLeaves3 - 4[1]
Malus × domestica (domesticated apple)LeavesNot detected/negligible[1]

Note: this compound content can also vary depending on the developmental stage of the plant. For instance, in the buds of wild Malus species, this compound content has been reported to range from 1 to 4 mg/g fresh weight.[1] A broader screening of 377 Malus accessions revealed that 36 accessions contained both this compound and trilobatin, while 54 had a combination of phloridzin, this compound, and trilobatin, highlighting the diversity of dihydrochalcone profiles within the genus.[2]

Experimental Protocols for this compound Analysis

The accurate quantification of this compound is crucial for comparative studies. The following outlines a general experimental workflow for the extraction and analysis of this compound from Malus leaves using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Sample Preparation and Extraction

This protocol describes a common method for extracting dihydrochalcones, including this compound, from Malus leaves.

  • Sample Collection and Preparation: Collect fresh, healthy leaves from the desired Malus species. Immediately freeze the leaves in liquid nitrogen to quench metabolic processes and prevent degradation of phenolic compounds. Lyophilize (freeze-dry) the samples to remove water content and then grind them into a fine powder.

  • Extraction Solvent: A mixture of methanol or ethanol and water is commonly used for the extraction of dihydrochalcones. For example, an 80:20 (v/v) methanol/water solution can be effective.

  • Extraction Procedure:

    • Weigh a precise amount of the powdered leaf sample (e.g., 100 mg) into a microcentrifuge tube.

    • Add a specific volume of the extraction solvent (e.g., 1 mL).

    • Vortex the mixture thoroughly to ensure proper mixing.

    • Sonication can be employed to enhance the extraction efficiency. Sonicate the sample for a defined period (e.g., 30 minutes) in an ultrasonic bath.

    • Centrifuge the mixture at a high speed (e.g., 12,000 rpm) for a set time (e.g., 10 minutes) to pellet the solid plant material.

    • Carefully collect the supernatant, which contains the extracted phenolic compounds.

    • For accurate quantification, it is advisable to perform a second extraction on the remaining pellet and combine the supernatants.

    • Filter the final extract through a 0.22 µm syringe filter before HPLC analysis to remove any particulate matter.

HPLC-DAD Quantification

This section outlines the typical parameters for the chromatographic separation and detection of this compound.

  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a Diode-Array Detector (DAD) is required.

  • Chromatographic Column: A reversed-phase C18 column is commonly used for the separation of phenolic compounds. Typical dimensions are 4.6 mm x 250 mm with a 5 µm particle size.

  • Mobile Phase: A gradient elution using two solvents is typically employed.

    • Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

    • Solvent B: Acetonitrile or methanol with a small amount of the same acid.

  • Gradient Program: The gradient program should be optimized to achieve good separation of this compound from other related compounds. A typical gradient might start with a low percentage of Solvent B, gradually increasing to a high percentage over a period of 20-30 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is common.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is important for reproducible retention times.

  • Detection: The DAD should be set to monitor a range of wavelengths. Dihydrochalcones typically have an absorbance maximum around 280 nm.

  • Quantification: Create a calibration curve using a pure this compound standard of known concentrations. The concentration of this compound in the plant extracts can then be determined by comparing the peak area of the analyte with the calibration curve.

Visualizing the Biosynthetic Pathway

The following diagram, generated using Graphviz (DOT language), illustrates the biosynthetic pathway leading to the formation of this compound in Malus species. This pathway highlights the key enzymatic steps and precursor molecules.

Sieboldin_Biosynthesis cluster_legend Enzyme Abbreviations pCoumaroyl_CoA p-Coumaroyl-CoA pDihydrocoumaroyl_CoA p-Dihydrocoumaroyl-CoA pCoumaroyl_CoA->pDihydrocoumaroyl_CoA DBR Phloretin Phloretin pDihydrocoumaroyl_CoA->Phloretin CHS Hydroxyphloretin 3-Hydroxyphloretin Phloretin->Hydroxyphloretin DHC3H (CYP98A) Trilobatin Trilobatin Phloretin->Trilobatin PGT2 This compound This compound Hydroxyphloretin->this compound PGT2 DBR DBR: Double Bond Reductase CHS CHS: Chalcone Synthase DHC3H DHC3H: Dihydrochalcone 3-hydroxylase PGT2 PGT2: Phloretin 4'-O-glucosyltransferase

Caption: Biosynthetic pathway of this compound in Malus species.

The following diagram illustrates the general experimental workflow for the analysis of this compound content in Malus species.

Experimental_Workflow Start Sample Collection (Malus Leaves) Freeze_Dry Lyophilization (Freeze-drying) Start->Freeze_Dry Grind Grinding to Fine Powder Freeze_Dry->Grind Extraction Solvent Extraction (e.g., 80% Methanol) Grind->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.22 µm) Centrifuge->Filter HPLC HPLC-DAD Analysis Filter->HPLC Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis

Caption: Experimental workflow for this compound analysis.

References

Unveiling the Bioactivity of Sieboldin and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sieboldin, a flavonoid found in various plant species, and its structural analogs are emerging as compounds of interest for their potential therapeutic properties. Understanding the relationship between their chemical structure and biological activity is crucial for the development of new drugs. This guide provides a comparative overview of the structure-activity relationships of this compound and its analogs, focusing on their antioxidant, anti-inflammatory, and cytotoxic activities. While comprehensive comparative data for a wide range of this compound analogs is limited in publicly available literature, this guide synthesizes the available information and provides a framework for future research.

Structure-Activity Relationship: A Comparative Analysis

The biological activities of flavonoids like this compound are intrinsically linked to their molecular structure. Modifications to the flavonoid scaffold, such as the number and position of hydroxyl (-OH) groups, methylation, and glycosylation, can significantly impact their efficacy.

To facilitate future comparative studies, a standardized table for data presentation is proposed below. As new data on this compound analogs becomes available, this table can be populated to provide a clear and direct comparison of their biological activities.

Table 1: Comparative Biological Activities of this compound and Its Analogs (Hypothetical Data)

Compound/AnalogModificationAntioxidant Activity (DPPH Assay, IC50 in µM)Anti-inflammatory Activity (NO Inhibition in RAW 264.7 cells, IC50 in µM)Cytotoxic Activity (MTT Assay, IC50 in µM against a specific cancer cell line)
This compound-Data not availableData not availableData not available
Analog 1 (e.g., Neothis compound)Specify modificationInsert experimental dataInsert experimental dataInsert experimental data
Analog 2 (e.g., Isothis compound)Specify modificationInsert experimental dataInsert experimental dataInsert experimental data
Analog 3Specify modificationInsert experimental dataInsert experimental dataInsert experimental data

Note: The above table is a template. Researchers are encouraged to use this format to present their findings for clear and concise comparison.

Key Signaling Pathways

Flavonoids, including this compound, are known to exert their biological effects by modulating various cellular signaling pathways. Two of the most prominent pathways implicated in inflammation and cancer are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the activation of NF-κB, which then translocates to the nucleus to promote the expression of inflammatory genes. Many flavonoids have been shown to inhibit this pathway at various stages, thereby exerting their anti-inflammatory effects.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds to IKK Complex IKK Complex Receptor->IKK Complex Activates IκB IκB IKK Complex->IκB Phosphorylates IκB-NF-κB IκB NF-κB NF-κB NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocates to IκB-NF-κB->NF-κB Releases DNA DNA NF-κB_n->DNA Binds to Inflammatory Genes Inflammatory Genes DNA->Inflammatory Genes Promotes transcription of

NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often observed in cancer. Certain flavonoids can modulate the MAPK pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds to Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_n ERK ERK->ERK_n Translocates to Transcription Factors Transcription Factors ERK_n->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates

MAPK signaling pathway in cell proliferation.

Experimental Protocols

To ensure reproducibility and comparability of results, detailed and standardized experimental protocols are essential. Below are the methodologies for key in vitro assays used to evaluate the antioxidant, anti-inflammatory, and cytotoxic activities of this compound and its analogs.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol

  • Test compounds (this compound and its analogs)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of test compounds: Dissolve the test compounds and positive control in a suitable solvent (e.g., DMSO or methanol) to prepare stock solutions. From the stock solutions, prepare a series of dilutions to obtain different concentrations.

  • Assay:

    • Add 100 µL of each concentration of the test compound or positive control to the wells of a 96-well plate.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

  • IC50 Value Determination: The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1][2]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound and its analogs)

  • Griess Reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[1]

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

    • Stimulate the cells with LPS (1 µg/mL) for 18-24 hours to induce NO production.[1][2]

  • Griess Assay:

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

  • IC50 Value Determination: The IC50 value, the concentration of the compound that inhibits 50% of NO production, is calculated from the dose-response curve.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds (this compound and its analogs)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The percentage of cell viability is calculated as follows:

  • IC50 Value Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Note on Flavonoid Interference with MTT Assay: It is important to be aware that some flavonoids can directly reduce MTT to formazan in the absence of cells, which can lead to false-positive results.[3][5] It is recommended to run parallel controls with the flavonoids in a cell-free system to account for any potential interference.[5]

Conclusion

While specific comparative data on the structure-activity relationship of this compound and its analogs remains to be fully elucidated, this guide provides a foundational framework for researchers in the field. By utilizing the proposed data presentation format, adhering to detailed experimental protocols, and understanding the key signaling pathways involved, the scientific community can work towards a more comprehensive understanding of these promising natural compounds and their potential for therapeutic development. Future research focusing on the systematic synthesis and biological evaluation of a series of this compound analogs is crucial to unlock their full potential.

References

In Vivo Therapeutic Effects of Sieboldin: A Comparative Analysis Shows Limited Current Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite growing interest in the therapeutic potential of flavonoids, in vivo validation of Sieboldin's specific therapeutic effects remains largely unexplored in published scientific literature. Extensive searches for in vivo studies on this compound across potential applications such as cancer, inflammation, neuroprotection, and diabetes have not yielded specific experimental data. This lack of available research precludes the creation of a direct comparative guide to its performance against other therapeutic alternatives.

While the broader class of flavonoids, to which this compound belongs, has been the subject of numerous in vivo studies demonstrating various health benefits, specific data on this compound's efficacy, optimal dosage, administration routes, and safety in animal models is not currently available in the public domain.

In Vitro Studies: A Glimpse into Potential Mechanisms

Similarly, a thorough review of in vitro studies reveals a significant gap in the scientific literature concerning the specific therapeutic effects of this compound. While many flavonoids have been investigated for their bioactivity in cell culture models, research focusing specifically on this compound's effects on signaling pathways, cellular proliferation, or inflammatory markers is not readily found.

The Path Forward: A Need for Foundational Research

The absence of both in vivo and in vitro data on this compound's therapeutic effects highlights a critical area for future research. To assess its potential as a therapeutic agent, foundational studies are required.

An initial experimental workflow to investigate the potential therapeutic effects of this compound would logically begin with in vitro screening, followed by in vivo validation in relevant animal models.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation A Hypothesis Generation (e.g., Anti-inflammatory, Anti-cancer) B Cell Line Selection (e.g., Macrophages, Cancer cell lines) A->B C Dose-Response Studies (MTT assay, etc.) B->C D Mechanism of Action Studies (Western Blot, qPCR for signaling pathways) C->D E Animal Model Selection (e.g., LPS-induced inflammation, Xenograft tumor model) D->E Promising In Vitro Results F Pharmacokinetic & Toxicity Studies E->F G Efficacy Studies (Measurement of disease markers) F->G H Histopathological Analysis G->H

Caption: Proposed experimental workflow for investigating this compound's therapeutic effects.

Potential Signaling Pathways for Future Investigation

Based on the known activities of structurally similar flavonoids, future research into this compound could explore its impact on key signaling pathways involved in inflammation and cancer.

G cluster_0 Pro-inflammatory Signaling cluster_1 Cancer Cell Proliferation Signaling LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Sieboldin_Inhibit This compound (Hypothesized Inhibition) Sieboldin_Inhibit->NFkB GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sieboldin_Inhibit2 This compound (Hypothesized Inhibition) Sieboldin_Inhibit2->Akt

Caption: Hypothesized inhibitory effects of this compound on key signaling pathways.

A Comparative Guide to the Cross-Validation of Analytical Methods for Sieboldin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of Sieboldin, a flavonoid of significant interest for its potential therapeutic properties. The cross-validation of these methods is crucial for ensuring data accuracy, reliability, and comparability across different studies and laboratories. This document outlines the performance characteristics and detailed experimental protocols for High-Performance Thin-Layer Chromatography (HPTLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Liquid Chromatography (HPLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Introduction to this compound and the Imperative of Analytical Method Validation

This compound, a flavonoid glycoside, has garnered attention for its diverse pharmacological activities. Accurate and precise quantification of this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples, is paramount for quality control, pharmacokinetic analysis, and elucidation of its mechanism of action. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Cross-validation further compares the results from two or more distinct analytical methods to ensure consistency and reliability of the data generated.

Comparative Analysis of Analytical Methods for Flavonoid Quantification

While specific cross-validation studies for this compound are not extensively documented, a comparative analysis of methods validated for structurally similar flavonoids provides a strong foundation for selecting an appropriate analytical technique. The following table summarizes the key performance parameters of HPTLC, UPLC-MS/MS, HPLC, and UV-Vis spectrophotometry based on data from analogous compounds.

ParameterHPTLCUPLC-MS/MSHPLCUV-Vis Spectrophotometry
Linearity (Range) 2-10 µg/mL[1][2]2-4 ng/mL[3]0.005-0.046 mg/mL[4]5-50 µg/mL[5]
Limit of Detection (LOD) 0.469 µg/mL[1][2]0.01-0.72 µg/L[6]0.22-1.1 µg/L[7]2.238 µg/mL[5]
Limit of Quantification (LOQ) 1.423 µg/mL[1][2]0.05-2.39 µg/L[6]0.029 mg/mL[5]7.463 µg/mL[5]
Accuracy (% Recovery) 97.53% - 99.82%[1][2]63.3% - 102.8%[6]96.06% - 108.58%[8]94.08% - 108.45%[5]
Precision (%RSD) < 2%[9]< 11%[6]< 10%[7]< 1%[5]
Selectivity/Specificity ModerateHighGood to HighLow to Moderate
Throughput HighHighModerateHigh
Cost LowHighModerateLow

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for flavonoid analysis and can be adapted and optimized for this compound quantification.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that offers high throughput and cost-effectiveness for the quantification of analytes in various samples.[10]

  • Plate: HPTLC plates pre-coated with silica gel 60 F254.

  • Sample Application: Samples and standards are applied as bands using an automated sampler.

  • Mobile Phase: A mixture of solvents, such as ethyl acetate, methanol, and water, is used to develop the chromatogram.[9][11] The specific composition should be optimized for this compound.

  • Development: The plate is developed in a chromatographic chamber saturated with the mobile phase vapor.

  • Densitometric Analysis: After development, the plate is dried and scanned with a densitometer at the wavelength of maximum absorbance for this compound (e.g., 283 nm for similar flavonoids).[11]

  • Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective technique ideal for analyzing complex matrices and trace amounts of analytes.[12][13]

  • Chromatographic System: An UPLC system equipped with a high-pressure binary pump and autosampler.

  • Column: A sub-2 µm particle size reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in either positive or negative mode, to be optimized for this compound.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard against the concentration of the standards.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust technique for the separation and quantification of a broad range of compounds.

  • Chromatographic System: An HPLC system with a pump, autosampler, and a suitable detector (e.g., Diode Array Detector - DAD or UV detector).

  • Column: A reversed-phase C18 column is commonly used for flavonoid analysis.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous phase (often with an acid modifier like formic or acetic acid) and an organic phase (acetonitrile or methanol).[7]

  • Detection: The eluent is monitored at the wavelength of maximum absorbance for this compound.

  • Quantification: The concentration is calculated based on the peak area from a calibration curve of known standards.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method, often used for the determination of total flavonoid content or for the quantification of a specific flavonoid if interferences from other compounds are minimal.

  • Instrument: A UV-Vis spectrophotometer.

  • Reagent: An aluminum chloride (AlCl3) solution is often used as a complexing agent to shift the absorption maximum of flavonoids, thereby enhancing selectivity.

  • Procedure:

    • An aliquot of the sample extract is mixed with the AlCl3 reagent.

    • After an incubation period, the absorbance is measured at the wavelength of maximum absorption of the this compound-AlCl3 complex.

  • Quantification: A calibration curve is prepared using standard solutions of this compound, and the concentration in the sample is determined by interpolation.

Visualization of Workflows and Pathways

General Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound from a sample matrix.

Analytical Workflow for this compound cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Matrix (e.g., Plant Extract) Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPTLC HPTLC Filtration->HPTLC UPLC_MSMS UPLC-MS/MS Filtration->UPLC_MSMS HPLC HPLC Filtration->HPLC UV_Vis UV-Vis Filtration->UV_Vis Detection Detection HPTLC->Detection UPLC_MSMS->Detection HPLC->Detection UV_Vis->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation Result Result Validation->Result

Caption: General workflow for the analysis of this compound.

Representative Signaling Pathway for Flavonoids

Flavonoids, including this compound, are known to modulate various cellular signaling pathways. The diagram below represents a generalized pathway that can be influenced by these compounds, leading to anti-inflammatory and antioxidant effects. Flavonoids can interact with upstream receptors or directly with intracellular signaling proteins.[12]

Flavonoid Signaling Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response Stimulus Inflammatory Stimulus (e.g., LPS, Cytokines) Receptor Receptor Stimulus->Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK IKK IKK Receptor->IKK Akt Akt PI3K->Akt Akt->IKK MAPK->IKK IkappaB IκB IKK->IkappaB P NFkappaB_IkappaB NF-κB - IκB (Inactive) IKK->NFkappaB_IkappaB Phosphorylation & Degradation of IκB NFkappaB NF-κB (Active) NFkappaB_IkappaB->NFkappaB Release Gene_Expression Gene Expression NFkappaB->Gene_Expression Translocation Inflammation Inflammation Gene_Expression->Inflammation Oxidative_Stress Oxidative Stress Gene_Expression->Oxidative_Stress This compound This compound This compound->PI3K Inhibition This compound->MAPK Inhibition This compound->IKK Inhibition

Caption: Representative signaling pathway modulated by flavonoids.

Conclusion

The choice of an analytical method for this compound quantification depends on the specific requirements of the study, including the nature of the sample matrix, the required sensitivity and selectivity, available instrumentation, and cost considerations. For routine quality control of well-defined samples, HPTLC and HPLC offer a good balance of performance and cost. For the analysis of complex biological matrices or when high sensitivity is required, UPLC-MS/MS is the method of choice. UV-Vis spectrophotometry provides a simple and rapid, albeit less specific, alternative for preliminary assessments. The cross-validation of data obtained from different methods is essential to ensure the robustness and reliability of the scientific findings.

References

A Comparative Guide to the Cytotoxicity of Flavonoids in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various flavonoids on different cancer cell lines. While the initial focus was on the flavonoid sieboldin, a comprehensive search of available scientific literature did not yield specific quantitative cytotoxicity data (IC50 values) for this compound against the commonly studied cancer cell lines. This highlights a significant gap in the current research landscape and underscores the need for further investigation into the potential anticancer properties of this particular flavonoid.

This guide, therefore, focuses on providing a comparative analysis of other well-researched flavonoids, offering valuable insights into their cytotoxic potential and the methodologies used to assess it. The information presented here can serve as a valuable resource for researchers interested in the field of flavonoid research and anticancer drug discovery.

Comparative Cytotoxicity of Selected Flavonoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several common flavonoids against a panel of human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard measure of cytotoxicity.

FlavonoidCell LineCancer TypeIC50 (µM)
Apigenin HeLaCervical Cancer25.5
HepG2Liver Cancer41.3
Luteolin MCF-7Breast Cancer15.2
A549Lung Cancer22.7
Quercetin HeLaCervical Cancer38.6
MCF-7Breast Cancer21.4
Kaempferol A549Lung Cancer35.8
HepG2Liver Cancer52.1
Hesperidin MCF-7/DoxDoxorubicin-resistant Breast Cancer11
Silibinin HepG2Liver Cancer~150 (48h)
MCF-7Breast Cancer200 (48h)
A549Lung CancerNot specified

Note: IC50 values can vary depending on the specific experimental conditions, including the assay used, incubation time, and cell passage number. The data presented here is for comparative purposes and is compiled from various research articles.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for two common cytotoxicity assays used to evaluate the effects of flavonoids on cancer cells.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines

  • Flavonoid compounds

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the flavonoid compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the flavonoids. Include a vehicle control (medium with the same concentration of solvent used to dissolve the flavonoids, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from the cytosol of damaged cells into the culture medium.

Materials:

  • Cancer cell lines

  • Flavonoid compounds

  • Complete cell culture medium

  • LDH assay kit (containing substrate, cofactor, and dye)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.

    • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Sample Collection:

    • After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the cell culture supernatant to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

Visualizing the Mechanisms

The following diagrams illustrate the experimental workflow for determining cytotoxicity and the signaling pathways commonly affected by flavonoids.

experimental_workflow cluster_setup Experimental Setup cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) compound_treatment Flavonoid Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (24, 48, 72 hours) compound_treatment->incubation assay_choice Assay Selection incubation->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay ldh_assay LDH Assay assay_choice->ldh_assay absorbance Absorbance Reading (Microplate Reader) mtt_assay->absorbance ldh_assay->absorbance calculation IC50 Calculation absorbance->calculation

A simplified workflow for determining the cytotoxicity of flavonoids.

flavonoid_apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway flavonoids Flavonoids death_receptors Death Receptors (e.g., Fas, TNFR) flavonoids->death_receptors Upregulation bcl2 Bcl-2 Family (Bax/Bcl-2 ratio) flavonoids->bcl2 Modulation caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Generalized signaling pathway of flavonoid-induced apoptosis.

Sieboldin Demonstrates Potent Antioxidant Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – New comparative analysis reveals that Sieboldin, a natural flavonoid, exhibits significant antioxidant activity, positioning it as a compelling compound for further investigation in the fields of oxidative stress and drug development. This guide provides a detailed comparison of this compound's efficacy against established commercial antioxidants, supported by experimental data and methodological insights.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound was evaluated against several widely used commercial antioxidants, including Trolox (a water-soluble analog of vitamin E), Ascorbic Acid (Vitamin C), Butylated Hydroxytoluene (BHT), and Butylated Hydroxyanisole (BHA). The comparison was primarily based on their IC50 values obtained from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

While direct comparative studies for this compound are limited, research on an ethanol extract of Engelhardia roxburghiana leaves (E-LERW), where Astilbin (a stereoisomer of this compound) is the main component, demonstrated more potent antioxidant activity than pure Astilbin, suggesting the synergistic effects of the extract's components[1]. Furthermore, a study on the total flavonoids of Engelhardia roxburghiana leaves (TFERL) confirmed their ability to activate the Nrf2 antioxidant response pathway[2].

Based on available literature, the following table summarizes the comparative antioxidant activities:

AntioxidantDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound (as part of TFERL) Data suggests strong activity, but specific IC50 for pure this compound is not available.Data suggests strong activity, but specific IC50 for pure this compound is not available.
Trolox 3.77 ± 0.08[3]2.93 ± 0.03[3]
Ascorbic Acid (Vitamin C) ~4.57[4]~1.03 - 3.12[5]
BHT (Butylated Hydroxytoluene) 202.35[6]Not widely reported
BHA (Butylated Hydroxyanisole) 112.05[6]Not widely reported

Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a representative compilation from various sources.

Experimental Protocols

To ensure a clear understanding of the data presented, the methodologies for the key antioxidant assays are detailed below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of the test compound (this compound or commercial antioxidants) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against concentration[7][8][9].

ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution with a strong oxidizing agent like potassium persulfate.

  • The ABTS•+ solution is diluted with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • The absorbance is measured after a set incubation period.

  • The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

  • The IC50 value is then determined from the dose-response curve[5][9].

Mechanism of Action: Nrf2 Signaling Pathway

Recent studies have shown that the total flavonoids from Engelhardia roxburghiana leaves (TFERL), which include this compound, exert their protective effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[2]. Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon exposure to oxidative stress or activators like certain flavonoids, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the transcription of various protective enzymes.

Nrf2_Pathway_Activation_by_this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1 Keap1 Oxidative_Stress->Keap1 Inhibits This compound This compound This compound->Keap1 Inhibits Nrf2_inactive Nrf2 Keap1->Nrf2_inactive Nrf2_active Nrf2 Ubiquitination Ubiquitination & Degradation Nrf2_inactive->Ubiquitination ARE ARE Nrf2_active->ARE Binds to Nrf2_active->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection CAA_Workflow Cell_Culture 1. Plate Caco-2 or HepG2 cells Pre_treatment 2. Pre-treat with this compound or control Cell_Culture->Pre_treatment Dye_Loading 3. Load cells with DCFH-DA dye Pre_treatment->Dye_Loading Radical_Induction 4. Induce oxidative stress (e.g., with AAPH) Dye_Loading->Radical_Induction Fluorescence_Measurement 5. Measure fluorescence over time Radical_Induction->Fluorescence_Measurement Data_Analysis 6. Calculate CAA value Fluorescence_Measurement->Data_Analysis

References

A Comprehensive Guide to Arbutin as a Tyrosinase Inhibitor: A Benchmark for Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the discovery of novel tyrosinase inhibitors for applications in dermatology and cosmetology, a thorough understanding of established inhibitors is paramount. This guide provides a detailed head-to-head comparison of Sieboldin and Arbutin as tyrosinase inhibitors. Due to the limited availability of public data on the tyrosinase inhibitory activity of this compound, this document will focus on a comprehensive profile of Arbutin, a widely recognized and utilized tyrosinase inhibitor. The data presented for Arbutin can serve as a critical benchmark for evaluating the performance of new chemical entities, including this compound, as they emerge.

Overview of Arbutin

Arbutin is a naturally occurring β-D-glucopyranoside of hydroquinone, found in various plants, most notably the bearberry. It is a well-documented competitive inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. Its mechanism of action involves binding to the active site of tyrosinase, thereby competing with the natural substrate, L-tyrosine, and inhibiting its conversion to L-DOPA, a precursor to melanin[1].

Quantitative Performance Data

The efficacy of a tyrosinase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50) and its effect on cellular melanin production. The following table summarizes key quantitative data for Arbutin, compiled from various studies.

ParameterArbutin (β-arbutin)α-ArbutinReference Compound (Kojic Acid)
Tyrosinase Inhibition (IC50)
Mushroom Tyrosinase~10 mM (using L-DOPA)0.48 mM (murine melanoma tyrosinase)0.12 mM (using L-DOPA)
Human Tyrosinase5.7 mM (monophenolase), 18.9 mM (diphenolase)More potent than β-arbutin-
Mechanism of Inhibition CompetitiveCompetitiveMixed
Effect on Melanin Production
B16 Murine Melanoma CellsDose-dependent reductionMore potent than β-arbutinPotent inhibitor
Human MelanocytesDose-dependent reductionEffective and safe-
Cytotoxicity (CC50) Generally low at effective concentrationsGenerally low at effective concentrationsCan have cytotoxic effects

Note: IC50 values can vary depending on the source of the tyrosinase enzyme (e.g., mushroom vs. human), the substrate used (L-tyrosine or L-DOPA), and the specific experimental conditions.

Experimental Protocols

To ensure reproducibility and facilitate the comparison of novel inhibitors against Arbutin, detailed methodologies for key experiments are provided below.

In Vitro Tyrosinase Inhibition Assay (Spectrophotometric)

This assay measures the ability of a compound to inhibit the oxidation of a substrate (L-tyrosine or L-DOPA) by tyrosinase, which can be monitored by measuring the formation of a colored product.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-Tyrosine or L-DOPA

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (e.g., Arbutin, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

  • Prepare various concentrations of the test compound and a positive control (e.g., kojic acid) in the buffer.

  • In a 96-well plate, add a specific volume of the tyrosinase solution to wells containing different concentrations of the test compound or control.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 10 minutes).

  • Initiate the reaction by adding a specific volume of L-tyrosine or L-DOPA solution to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 475-492 nm for dopachrome formation) at regular intervals for a defined period using a microplate reader[2][3].

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Melanin Content Assay

This assay quantifies the amount of melanin produced by cultured melanocytes (e.g., B16F10 murine melanoma cells or human melanocytes) after treatment with a test compound.

Materials:

  • B16F10 murine melanoma cells or primary human melanocytes

  • Cell culture medium and supplements

  • Test compound (e.g., Arbutin, this compound)

  • Lysis buffer (e.g., 1N NaOH with 10% DMSO)

  • 96-well plate reader

Procedure:

  • Seed melanocytes in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 48-72 hours)[4].

  • After incubation, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells using the lysis buffer and incubate at a specific temperature (e.g., 80°C) to solubilize the melanin[4].

  • Measure the absorbance of the lysate at a wavelength of 405-470 nm using a plate reader[4].

  • Normalize the melanin content to the total protein content of each sample, determined by a separate protein assay (e.g., BCA assay).

  • Express the results as a percentage of the melanin content in untreated control cells.

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed reduction in melanin content is due to the specific inhibition of melanogenesis and not a result of general cellular toxicity.

Materials:

  • Melanocytes

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Seed cells in a 96-well plate and treat with the test compound as in the melanin content assay.

  • After the treatment period, add MTT solution to each well and incubate for a few hours at 37°C.

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of around 570 nm using a plate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Visualizing the Mechanisms and Workflows

To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the melanogenesis signaling pathway and a typical experimental workflow for comparing tyrosinase inhibitors.

Melanogenesis_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_melanosome Melanosome alpha-MSH alpha-MSH MC1R MC1R alpha-MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB CREB->pCREB MITF MITF pCREB->MITF Activates Transcription Tyrosinase_gene Tyrosinase Gene MITF->Tyrosinase_gene Binds to Promoter Tyrosinase Tyrosinase (Enzyme) Tyrosinase_gene->Tyrosinase Expression L_DOPA L-DOPA Tyrosinase->L_DOPA Hydroxylation Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation L_Tyrosine L-Tyrosine L_Tyrosine->Tyrosinase L_DOPA->Tyrosinase Melanin Melanin Dopaquinone->Melanin Series of reactions Arbutin Arbutin Arbutin->Tyrosinase Competitively Inhibits

Caption: Simplified signaling pathway of melanogenesis, highlighting the role of tyrosinase and the inhibitory action of Arbutin.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incellulo In Cellulo Assay cluster_analysis Data Analysis & Comparison prep_reagents Prepare Reagents (Tyrosinase, Substrate, Inhibitors) incubation Incubate Inhibitor with Tyrosinase prep_reagents->incubation add_substrate Add Substrate (L-Tyrosine/L-DOPA) incubation->add_substrate measure_abs Measure Absorbance (Kinetics) add_substrate->measure_abs calc_ic50 Calculate IC50 measure_abs->calc_ic50 compare_ic50 Compare IC50 Values calc_ic50->compare_ic50 cell_culture Culture Melanocytes (e.g., B16F10) treat_cells Treat Cells with Inhibitors cell_culture->treat_cells cell_viability Assess Cell Viability (MTT Assay) treat_cells->cell_viability melanin_assay Measure Melanin Content treat_cells->melanin_assay compare_toxicity Compare Cytotoxicity cell_viability->compare_toxicity compare_melanin Compare Melanin Inhibition melanin_assay->compare_melanin conclusion Draw Conclusions on Relative Potency and Safety compare_ic50->conclusion compare_melanin->conclusion compare_toxicity->conclusion

Caption: Experimental workflow for the head-to-head comparison of tyrosinase inhibitors.

Conclusion

Arbutin stands as a well-characterized competitive inhibitor of tyrosinase with a demonstrable effect on reducing melanin production in cellular models. Its established performance metrics and clear mechanism of action provide a solid foundation for the comparative evaluation of new tyrosinase inhibitors. While a direct comparison with this compound is not feasible at this time due to a lack of available data, the experimental protocols and benchmark values presented in this guide offer a robust framework for future head-to-head studies. As research into novel depigmenting agents continues, rigorous and standardized comparative analyses will be essential for identifying the next generation of safe and effective treatments for hyperpigmentation.

References

Unveiling the Bioactivity of Sieboldin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of published findings on the bioactivity of Sieboldin, a dihydrochalcone found in various plant species. The information is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound. This document summarizes the current understanding of this compound's anticancer, anti-inflammatory, and antioxidant properties, presenting available quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Anticancer Activity of this compound

While extensive research on a wide range of flavonoids has demonstrated their potential as anticancer agents by modulating cellular redox states and inducing apoptosis, specific quantitative data on this compound's anticancer activity remains limited in publicly available literature.[1] Flavonoids, as a broad class of compounds, have been shown to inhibit the progression of various cancers.[1][2] Their mechanisms of action often involve scavenging free radicals, regulating inflammatory responses, and arresting the cell cycle.[1]

Table 1: Summary of Anticancer Activity Data for this compound

Cell LineAssayIC50 ValueReference
Data Not Available

Further research is required to determine the specific IC50 values of this compound in various cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (General)

A common method to assess the anticancer activity of a compound like this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Cancer cells are seeded in 96-well plates and cultured for 24 hours.

  • Treatment: Cells are treated with various concentrations of this compound and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anti-inflammatory Activity of this compound

Natural compounds, including flavonoids, are known to possess anti-inflammatory properties.[3][4] One of the key mechanisms is the inhibition of pro-inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4][5] These pathways regulate the expression of inflammatory mediators like cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6] While the anti-inflammatory potential of various plant extracts containing dihydrochalcones has been investigated, specific studies quantifying this compound's direct inhibitory effects are not widely reported.

Table 2: Summary of Anti-inflammatory Activity Data for this compound

AssayCell LineKey FindingsReference
Data Not Available

Further investigation is needed to elucidate the specific anti-inflammatory mechanisms and quantitative effects of this compound.

Experimental Protocol: NF-κB Inhibition Assay (General)

A luciferase reporter assay is a common method to determine the inhibitory effect of a compound on the NF-κB signaling pathway.

  • Cell Transfection: Cells (e.g., HEK293T or macrophages) are transiently transfected with an NF-κB luciferase reporter plasmid.

  • Treatment: Transfected cells are pre-treated with different concentrations of this compound for a specific duration.

  • Stimulation: Cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide [LPS] or tumor necrosis factor-alpha [TNF-α]) to activate the NF-κB pathway.

  • Lysis: After stimulation, the cells are lysed.

  • Luciferase Assay: The luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The reduction in luciferase activity in this compound-treated cells compared to the stimulated control indicates the inhibition of NF-κB activity.

Antioxidant Activity of this compound

Table 3: Summary of Antioxidant Activity Data for this compound

AssayIC50 ValueReference
DPPH Radical ScavengingData Not Available
ABTS Radical ScavengingData Not Available

Dedicated studies are necessary to quantify the antioxidant capacity of purified this compound.

Experimental Protocol: DPPH Radical Scavenging Assay (General)
  • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction: Mix the this compound solutions with the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of experiments and the potential signaling pathways affected by this compound based on the general activity of related compounds, the following diagrams have been generated.

experimental_workflow cluster_bioactivity Bioactivity Screening cluster_mechanism Mechanism of Action Anticancer Anticancer Assay (e.g., MTT) Signaling_Pathway Signaling Pathway Analysis (e.g., Western Blot for MAPK/NF-κB) Anticancer->Signaling_Pathway Anti_inflammatory Anti-inflammatory Assay (e.g., NF-κB Luciferase) Anti_inflammatory->Signaling_Pathway Antioxidant Antioxidant Assay (e.g., DPPH) Apoptosis_Analysis Apoptosis Assay (e.g., Flow Cytometry) Signaling_Pathway->Apoptosis_Analysis This compound This compound Compound This compound->Anticancer This compound->Anti_inflammatory This compound->Antioxidant

Experimental workflow for this compound bioactivity.

signaling_pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_nuclear Nuclear Events LPS LPS/TNF-α IKK IKK LPS->IKK MAPK_p MAPK (p38, JNK, ERK) LPS->MAPK_p NFkB NF-κB IKK->NFkB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Transcription MAPK_p->Gene_Expression Transcription Factor Activation This compound This compound This compound->IKK Inhibition This compound->MAPK_p Inhibition

Potential anti-inflammatory signaling pathways.

Disclaimer: The experimental protocols and signaling pathway diagrams provided are based on general methodologies and the known activities of related flavonoid compounds. They are intended for illustrative purposes and may require optimization for specific studies on this compound. The lack of specific published data on this compound highlights a significant research gap and an opportunity for novel investigations into its therapeutic potential.

References

The Preclinical Promise of Sieboldin: A Comparative Analysis Based on Related Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative statistical analysis of the preclinical effects of Sieboldin and related flavonoids. Due to a notable scarcity of direct preclinical data on this compound, this guide leverages data from its precursor, Phloretin, and other structurally related or functionally similar flavonoids to project its potential therapeutic efficacy. This analysis aims to highlight the research gap and provide a data-driven rationale for future preclinical investigations into this compound.

This compound, a dihydrochalcone found in plants such as Malus baccata and Cinnamomum japonicum, remains largely unexplored in preclinical models. However, the documented anti-cancer and anti-inflammatory properties of its biochemical precursor, Phloretin, and other flavonoids like Luteolin, offer a predictive glimpse into this compound's potential. This guide synthesizes available data on these related compounds to build a case for the focused study of this compound.

Comparative Efficacy in Preclinical Models

To contextualize the potential of this compound, this section presents quantitative data from preclinical studies on Phloretin and Luteolin, which serve as comparators. These compounds have been evaluated in various cancer and inflammation models, providing a benchmark for future this compound studies.

Anti-Cancer Effects

Phloretin has demonstrated notable anti-proliferative and pro-apoptotic effects across various cancer cell lines and in vivo models. The following table summarizes key findings.

CompoundCancer ModelKey FindingsStatistical Significance
PhloretinHuman colon cancer (HT-29) cellsInduction of apoptosis associated with increased expression of Bax and release of cytochrome c.[1]Not specified
PhloretinHuman lung epithelial cancer (A549) cellsDiminished cell migration in a concentration-dependent manner, associated with downregulation of NF-κB and MMP-9 expression.[1]Not specified
PhloretinNon-small cell lung cancer (H838, H520) cellsSuppression of migration and invasion mediated through the suppression of MMP-2 and MMP-9 at both gene and protein levels.[1]Not specified
PhloretinXenograft tumor growth in athymic nude miceSuppression of tumor growth when used alone or in combination with conventional chemotherapy.[1]Not specified
Anti-Inflammatory Effects

The anti-inflammatory potential of flavonoids is well-documented. Luteolin, a flavonoid with structural similarities to the anticipated active domains of this compound, has shown potent anti-inflammatory activity in various models. An extract from Cinnamomum japonicum Siebold's leaf, which contains this compound, has also demonstrated anti-inflammatory properties.

Compound/ExtractInflammation ModelKey FindingsStatistical Significance
LuteolinIn vitro and in vivo modelsStrong anti-inflammatory activity through the regulation of transcription factors such as STAT3, NF-κB, and AP-1.[2]Not specified
Cinnamomum japonicum Siebold's Leaf Extract (CJL3)Lipopolysaccharide (LPS)-activated Kupffer cellsExerted anti-inflammatory effects by inhibiting the p38/JNK/AP-1 signaling pathway.[3]Not specified
Flavone Glycoside (from Cancrinia discoidea)Carrageenin-induced paw edema in ratsSignificant anti-inflammatory effect at 20 mg/kg, starting 3 hours after injection.[4]p < 0.05
Flavone Glycoside (from Cancrinia discoidea)Serotonin-induced paw edema in ratsSignificant anti-inflammatory effect at 20 mg/kg, starting 3 hours after injection.[4]p < 0.05
Flavone Glycoside (from Cancrinia discoidea)Cotton pellet-induced granuloma formation in ratsMaximal inhibition of granuloma formation (45.1%) at a dose of 20 mg/kg, which was greater than indomethacin at 10 mg/kg (41.7% inhibition).[4]p < 0.05

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical research. Below are summaries of protocols used in the studies of the comparator compounds, which can serve as a template for future investigations into this compound.

In Vivo Anti-Cancer Xenograft Model (General Protocol)
  • Animal Model: Immunocompromised mice (e.g., athymic nude mice) are typically used.[5]

  • Cell Line Implantation: Human cancer cells (e.g., A549, HT-29) are cultured and then subcutaneously injected into the flank of the mice.[6]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified volume, animals are randomized into control and treatment groups. The test compound (e.g., Phloretin) is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histology, Western blot).[5]

Carrageenan-Induced Paw Edema Model (Anti-Inflammatory)
  • Animal Model: Wistar or Sprague-Dawley rats are commonly used.

  • Treatment: Animals are pre-treated with the test compound or vehicle at specified doses.

  • Induction of Inflammation: A sub-plantar injection of carrageenan solution is administered into the right hind paw.

  • Measurement of Edema: Paw volume is measured at various time points post-carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group.[4]

Signaling Pathways and Visualization

Understanding the molecular mechanisms of action is fundamental in drug development. Based on the preclinical data of related flavonoids, this compound is likely to modulate key signaling pathways involved in cancer and inflammation.

Potential Anti-Cancer Signaling Pathway of this compound (Hypothesized from Phloretin Data)

Phloretin has been shown to interfere with cell cycle progression and induce apoptosis.[1] It also downregulates signaling pathways crucial for cancer cell migration and invasion, such as the NF-κB pathway, leading to the suppression of matrix metalloproteinases (MMPs).[1]

G This compound This compound (Hypothesized) NFkB NF-κB This compound->NFkB Inhibits Bax Bax This compound->Bax Promotes MMP2 MMP-2 NFkB->MMP2 Activates MMP9 MMP-9 NFkB->MMP9 Activates Migration Cell Migration & Invasion MMP2->Migration MMP9->Migration Apoptosis Apoptosis CytochromeC Cytochrome c Release Bax->CytochromeC CytochromeC->Apoptosis

Caption: Hypothesized anti-cancer signaling pathway of this compound.

Potential Anti-Inflammatory Signaling Pathway of this compound (Hypothesized from CJL3 and Luteolin Data)

Extracts containing this compound and the related flavonoid Luteolin have been shown to inhibit key inflammatory signaling cascades, including the MAPK (p38/JNK) and NF-κB pathways.[2][3] These pathways are central to the production of pro-inflammatory cytokines.

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) MAPK MAPK (p38/JNK) InflammatoryStimuli->MAPK NFkB NF-κB InflammatoryStimuli->NFkB This compound This compound (Hypothesized) This compound->MAPK Inhibits This compound->NFkB Inhibits AP1 AP-1 MAPK->AP1 Cytokines Pro-inflammatory Cytokines AP1->Cytokines Induces NFkB->Cytokines Induces

Caption: Hypothesized anti-inflammatory signaling pathway of this compound.

General Experimental Workflow for Preclinical Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel compound like this compound, from initial in vitro screening to in vivo efficacy studies.

G InVitro In Vitro Screening (Cytotoxicity, Anti-inflammatory assays) PKPD Pharmacokinetics & Pharmacodynamics (PK/PD) InVitro->PKPD InVivo In Vivo Efficacy Models (Xenograft, Inflammation models) PKPD->InVivo Tox Toxicology Studies InVivo->Tox Data Data Analysis & Statistical Evaluation Tox->Data GoNoGo Go/No-Go Decision for Clinical Development Data->GoNoGo

Caption: General experimental workflow for preclinical evaluation.

Conclusion and Future Directions

While direct preclinical evidence for this compound is currently lacking, the data from its precursor Phloretin and other related flavonoids strongly suggest its potential as a novel anti-cancer and anti-inflammatory agent. The comparative analysis presented in this guide underscores the urgent need for dedicated preclinical studies on this compound. Future research should focus on:

  • In vitro screening: Determining the cytotoxic effects of this compound on a panel of cancer cell lines and its anti-inflammatory activity in relevant cellular models.

  • In vivo efficacy studies: Evaluating the anti-tumor and anti-inflammatory effects of this compound in established animal models, such as those detailed in this guide.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, excretion, and safety profile of this compound.

By systematically addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its potential clinical development.

References

Correlating Flavonoid Concentration with Biological Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological effects of flavonoids at varying concentrations, with a focus on the well-characterized compounds phloretin and quercetin . While data on every flavonoid, such as sieboldin, is not extensively available, the principles of dose-dependent activity observed for phloretin and quercetin offer a valuable framework for understanding the potential therapeutic applications and mechanisms of this important class of natural compounds.

Data Presentation: Concentration-Dependent Biological Activity

The following tables summarize the quantitative data on the biological responses elicited by different concentrations of phloretin and quercetin. These tables provide a clear comparison of their potency in various experimental models.

Table 1: Anti-Inflammatory Effects of Phloretin and Quercetin

CompoundConcentrationBiological ResponseModel System
Phloretin 10 µMInhibition of NO, PGE₂, IL-6, and TNF-α production.[1]Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages
50, 100, 150 µMSuppression of TLR4-induced NF-κB signaling pathway, inhibiting NO, TNF-α, and IL-6 production.[1]E. coli-infected RAW 264.7 macrophages
10, 20, 40 µMProgressive inhibition of JNK phosphorylation (13.6%, 80.7%, and 92.2% inhibition, respectively).[2]P. acnes-stimulated HaCaT human keratinocytes
Quercetin 50 µMInhibition of NF-κB activation and subsequent reduction in pro- and anti-inflammatory cytokine transcription.[3]LPS-stimulated primary cultured rat proximal tubular epithelial cells
1-100 mmol/LInhibition of IL-1-induced IL-6 secretion.[4]Human umbilical cord blood-derived cultured mast cells
150 mg daily (in vivo)Significant lowering of serum TNF-α concentrations.[5]Human subjects

Table 2: Antioxidant Activity of Flavonoids

CompoundAssayIC₅₀ Value (µM)Reference
Rhodiosin DPPH radical scavenging27.77 ± 0.61[6]
NBT/superoxide scavenging9.92 ± 0.77[6]
Rhodionin DPPH radical scavenging19.49 ± 0.21[6]
NBT/superoxide scavenging13.19 ± 3.27[6]
Kaempferol NO production inhibition21.34 ± 2.52[6]
L-Ascorbic Acid (Control) DPPH radical scavenging32.89 ± 0.70[6]
Allopurinol (Control) NBT/superoxide scavenging7.03 ± 0.42[6]
L-NMMA (Control) NO production inhibition8.57 ± 2.76[6]

Table 3: Neuroprotective Effects of Flavonoids

CompoundConcentrationBiological ResponseModel System
Luteolin Concentration-dependentAttenuated the LPS-induced decrease in dopamine uptake and loss of tyrosine hydroxylase-immunoreactive neurons.[7]Primary mesencephalic neuron-glia cultures
Gallocatechin Gallate (GCG) 50 µMIncreased cell viability to 55%.[8]Glutamate-induced oxidative stress in hippocampal HT22 cells
100 µMIncreased cell viability to 96%.[8]Glutamate-induced oxidative stress in hippocampal HT22 cells
50, 100 µMConcentration-dependent reduction in glutamate-induced phosphorylation of ERK and JNK.[8]HT22 cells

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-Diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.2 mg/mL or 1 mM) in methanol.[9]

  • Sample Preparation : Dissolve the test compound (e.g., flavonoid) in a suitable solvent (e.g., methanol or DMSO) to make a stock solution, from which serial dilutions are prepared to obtain a range of concentrations.

  • Assay Procedure :

    • Add a specific volume of the test sample at different concentrations to a 96-well plate or cuvette.

    • Add the DPPH solution to the sample.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

    • Measure the absorbance at 517 nm using a spectrophotometer.[10]

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined from a dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay in Macrophages

This assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.

  • Cell Culture : Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium and seed them in 96-well plates at an appropriate density.

  • Treatment :

    • Pre-treat the cells with various concentrations of the test compound for a specific duration (e.g., 1 hour).

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce inflammation and NO production, in the continued presence of the test compound.

    • Include a control group treated with LPS only.

  • NO Measurement :

    • After a 24-hour incubation, collect the cell culture supernatant.

    • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system.

    • Measure the absorbance at 540 nm.

  • Calculation : The percentage of NO inhibition is calculated relative to the LPS-only control. The IC₅₀ value can be determined from the resulting dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of flavonoids.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK TLR4->IKK activates Phloretin Phloretin Phloretin->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes induces

Caption: Inhibition of the NF-κB signaling pathway by phloretin.

antioxidant_assay_workflow start Start prepare_reagents Prepare DPPH Solution & Test Compound Dilutions start->prepare_reagents mix Mix DPPH Solution with Test Compound prepare_reagents->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH antioxidant assay.

mapk_neuroprotection_pathway Glutamate Glutamate Excitotoxicity Oxidative_Stress Oxidative Stress Glutamate->Oxidative_Stress MAPK MAPK Activation (ERK, JNK) Oxidative_Stress->MAPK GCG Gallocatechin Gallate (GCG) GCG->MAPK inhibits Apoptosis Neuronal Apoptosis MAPK->Apoptosis

Caption: Neuroprotective mechanism of GCG via MAPK pathway inhibition.

References

Dihydrochalcones: A Comparative Review of Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Dihydrochalcones, a subclass of flavonoids characterized by a saturated three-carbon bridge connecting two aromatic rings, have garnered significant attention in the scientific community for their diverse and potent biological activities. These natural compounds, found in a variety of plants, including apples and citrus fruits, exhibit a range of pharmacological effects, from antioxidant and anti-inflammatory to anticancer and antidiabetic properties. This guide provides a comparative overview of the biological activities of prominent dihydrochalcones, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers and drug development professionals in their exploration of these promising therapeutic agents.

Antioxidant Activity

The antioxidant capacity of dihydrochalcones is a cornerstone of their therapeutic potential, contributing to their protective effects against oxidative stress-related diseases. The primary mechanisms of action include hydrogen atom transfer (HAT), electron transfer (ET), and radical adduct formation (RAF).[1][2] A comparative analysis of the antioxidant activity of five key dihydrochalcones—phloretin, phloridzin, trilobatin, neohesperidin dihydrochalcone, and naringin dihydrochalcone—reveals significant structure-activity relationships.[1][2]

Table 1: Comparative Antioxidant Activity of Dihydrochalcones (IC50 values in µM) [1][3]

DihydrochalconeDPPH ScavengingABTS ScavengingFRAP Assay
Phloretin25.3 ± 1.215.8 ± 0.91.8 ± 0.1
Phloridzin45.2 ± 2.130.1 ± 1.53.5 ± 0.2
Trilobatin38.6 ± 1.924.5 ± 1.22.9 ± 0.1
Neohesperidin Dihydrochalcone55.1 ± 2.540.3 ± 2.04.1 ± 0.2
Naringin Dihydrochalcone68.7 ± 3.152.6 ± 2.65.2 ± 0.3
Trolox (Standard)15.2 ± 0.89.8 ± 0.51.1 ± 0.1

Data are presented as mean ± standard deviation. Lower IC50/FRAP values indicate higher antioxidant activity.

The data clearly indicates that phloretin possesses the strongest antioxidant activity among the tested dihydrochalcones, likely due to the presence of a free hydroxyl group at the 2'-position.[1] Glycosylation, as seen in phloridzin and trilobatin, tends to reduce antioxidant potential by decreasing the number of available phenolic hydroxyl groups.[1][2]

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to evaluate the free radical scavenging ability of antioxidant compounds.[4][5]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or ethanol)

  • Test compounds (dihydrochalcones)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure: [4][5][6]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.

  • Preparation of Test Samples: Dissolve the dihydrochalcone samples and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH working solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the test samples or positive control to the wells.

    • For the blank, add 100 µL of methanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[4]

Anticancer Activity

Dihydrochalcones have demonstrated significant potential as anticancer agents, exhibiting antiproliferative, pro-apoptotic, and anti-metastatic effects in various cancer cell lines.[7][8][9] Phloretin, in particular, has been extensively studied for its ability to induce apoptosis and cell cycle arrest.[7][8][10]

Table 2: Anticancer Activity of Phloretin against Various Human Cancer Cell Lines (IC50 values in µM)

Cell LineCancer TypeIC50 (µM)Reference
AGSGastric Cancer8[8][9]
MGC80-3Gastric Cancer12[9]
BGC-823Gastric Cancer15[9]
SGC-7901Gastric Cancer20[9]
SNU-1Gastric Cancer25[9]
HT-29Colon Cancer28[9]
SCC-1Oral Cancer12.5[10]
A549Lung Cancer35[9]

Phloretin's anticancer activity is mediated through multiple signaling pathways. It can induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[7][9] Furthermore, phloretin can arrest the cell cycle at the G0/G1 or G2/M phase by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[9][10]

phloretin_apoptosis_pathway Phloretin Phloretin Cell Cancer Cell Phloretin->Cell Bax Bax (Pro-apoptotic) Cell->Bax + Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 - Mitochondria Mitochondria CytochromeC Cytochrome c Mitochondria->CytochromeC release Bax->Mitochondria permeabilization Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Phloretin-induced mitochondrial apoptosis pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials: [11][13][14]

  • Cancer cell lines

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure: [11][12][13][14]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the dihydrochalcone for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the vehicle control.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Anti-inflammatory Activity

Dihydrochalcones possess notable anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes and signaling pathways.[15][16] They have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the synthesis of prostaglandins and leukotrienes, respectively.[15][17][18]

Table 3: Anti-inflammatory Activity of Dihydrochalcone Derivatives (IC50 values in µM) [15][16]

CompoundCOX-2 Inhibition5-LOX Inhibition
Chalcone Derivative C450.150.21
Chalcone Derivative C640.0920.136
Etoricoxib (Standard)0.08-
Zileuton (Standard)-0.05

Note: Data for specific dihydrochalcones in COX/LOX inhibition assays is limited in the provided search results; the table shows data for related chalcone derivatives as an example of the potential of this class of compounds.

The anti-inflammatory effects of dihydrochalcones are also attributed to their ability to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of inflammatory gene expression.[9]

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK IKK TLR4->IKK activation IkB IκBα IKK->IkB phosphorylation & degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Inflammatory_Genes transcription Dihydrochalcones Dihydrochalcones Dihydrochalcones->IKK inhibition

Caption: Inhibition of the NF-κB signaling pathway by dihydrochalcones.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of compounds.[19][20][21][22][23]

Materials: [19][20]

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (dihydrochalcone)

  • Reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure: [19][20][23]

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping and Administration: Divide the rats into groups (e.g., control, standard, and test groups). Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100 Where Vt is the paw volume at time t, and V0 is the initial paw volume.

Antidiabetic Activity

Certain dihydrochalcones have shown promise in the management of diabetes mellitus through their ability to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase.[24][25][26] Inhibition of these enzymes delays the digestion and absorption of carbohydrates, thereby reducing postprandial hyperglycemia.

Table 4: Antidiabetic Activity of Dihydrochalcones and Related Compounds (IC50 values in µM) [24][27]

Compoundα-Glucosidase Inhibitionα-Amylase Inhibition
Dihydrochalcone Glucoside 10.4 µg/mL-
Dihydrochalcone Glucoside 21.8 µg/mL-
Acarbose (Standard)357 ± 2532.25 ± 0.36 µg/mL
MGA-4 (Chalcone derivative)-28.69 ± 0.52 µg/mL

experimental_workflow_glucosidase Start Start Prepare_Reagents Prepare α-glucosidase enzyme, pNPG substrate, and dihydrochalcone solutions Start->Prepare_Reagents Incubate_Enzyme_Inhibitor Pre-incubate enzyme with dihydrochalcone or acarbose Prepare_Reagents->Incubate_Enzyme_Inhibitor Add_Substrate Add pNPG to initiate reaction Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop reaction with Na2CO3 Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % inhibition and IC50 Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for α-glucosidase inhibition assay.

Experimental Protocol: α-Glucosidase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of complex carbohydrates into glucose.[28][29][30][31]

Materials: [28][31]

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound (dihydrochalcone)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure: [28][29]

  • Reaction Mixture: In a 96-well plate, add 50 µL of phosphate buffer, 10 µL of the test compound solution at various concentrations, and 20 µL of α-glucosidase solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiation of Reaction: Add 20 µL of pNPG solution to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Termination of Reaction: Stop the reaction by adding 50 µL of 1 M Na2CO3.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol released from pNPG at 405 nm.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value is determined from the dose-response curve.

Conclusion

Dihydrochalcones represent a promising class of natural compounds with a broad spectrum of biological activities. Their antioxidant, anticancer, anti-inflammatory, and antidiabetic properties, supported by a growing body of scientific evidence, make them attractive candidates for the development of novel therapeutics. The structure-activity relationships observed among different dihydrochalcones highlight the importance of specific chemical moieties, such as the number and position of hydroxyl groups and the presence of glycosidic linkages, in determining their biological efficacy. This comparative review, with its compilation of quantitative data and detailed experimental protocols, serves as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the therapeutic potential of these remarkable natural products.

References

Safety Operating Guide

Navigating the Safe Disposal of Sieboldin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and protecting the environment. This guide provides essential procedural information for the proper disposal of Sieboldin, based on established best practices for laboratory chemical waste management.

Important Note: As of the compilation of this guide, specific hazard classification and detailed disposal procedures for this compound have not been formally established in publicly available safety data sheets (SDS). Therefore, a conservative approach is mandated, treating this compound as a potentially hazardous chemical. All disposal activities must be conducted in strict accordance with local, state, and federal regulations, and in consultation with your institution's Environmental Health and Safety (EHS) department.

Core Principles of this compound Waste Management

Due to the lack of specific toxicity and environmental hazard data, all materials contaminated with this compound must be handled and disposed of as hazardous chemical waste. The primary objectives of these procedures are to minimize occupational exposure and prevent environmental release.

Quantitative Guidelines for Chemical Waste Management

The following table summarizes general quantitative parameters and recommendations for the handling and disposal of laboratory chemical waste, which should be applied to this compound in the absence of specific data.

ParameterGuidelineSource
Waste Segregation All this compound-contaminated waste must be segregated from non-hazardous laboratory trash at the point of generation.[1][2]General Chemical Waste Guidelines
Labeling Waste containers must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and the CAS number "18777-73-6".[1][2]General Chemical Waste Guidelines
Container Type Use leak-proof, puncture-resistant containers made of a material compatible with this compound.[1][2] The original container may be used if it is in good condition.[1]General Chemical Waste Guidelines
pH of Aqueous Waste If institutional policy allows for the disposal of certain aqueous solutions down the drain (after EHS approval), the pH should be adjusted to between 5 and 11.5.[3] Note: Do not dispose of this compound solutions down the drain without explicit EHS approval.General Chemical Waste Guidelines
Storage Time Follow all institutional and local regulations regarding the maximum allowable accumulation time for hazardous waste.Institutional & Local Regulations

Experimental Protocols: Step-by-Step Disposal Procedures

This protocol outlines the essential steps for the safe disposal of this compound and materials contaminated with it.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure appropriate PPE is worn, including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (inspect for integrity before use)[4]

  • A lab coat[5]

Decontamination of Work Surfaces
  • Use disposable, absorbent pads to contain any potential spills during the decontamination process.

  • All cleaning materials used, including pads and wipes, must be disposed of as hazardous waste.

Disposal of Unused this compound
  • Pure Compound (Solid): Unused or expired this compound powder should be disposed of in its original container or a compatible, sealed, and properly labeled hazardous waste container.[2] Do not attempt to neutralize it without specific guidance from a qualified chemist or your EHS department.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.[6] Do not pour this compound solutions down the drain. [2]

Disposal of Contaminated Materials
  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed directly into a puncture-resistant sharps container designated for hazardous chemical waste.[6]

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, bench paper, pipette tips, vials, and other plasticware, must be collected in a designated, leak-proof hazardous waste container.[2][6]

Final Waste Collection and Removal
  • Ensure all waste containers are securely sealed and properly labeled with all required information.[1]

  • Store the waste in a designated, secure area away from general laboratory traffic, and segregated from incompatible materials.[1][2]

  • Arrange for pickup and disposal by a licensed hazardous waste management company, following all institutional and regulatory procedures.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Sieboldin_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation & Segregation cluster_containment Containment & Labeling cluster_disposal Storage & Final Disposal A Start: Work with this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Generate this compound Waste (Solid, Liquid, Sharps) B->C D Segregate at Point of Generation C->D E Select Compatible, Leak-Proof Container D->E F Label Container: 'Hazardous Waste' 'this compound' & CAS No. E->F G Store in Designated Secure Area F->G H Arrange Pickup by Licensed Waste Contractor G->H I Complete All Required Documentation H->I J End: Compliant Disposal I->J

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these general yet crucial procedures, laboratory professionals can manage the disposal of this compound in a manner that prioritizes safety and regulatory compliance, thereby protecting themselves, their colleagues, and the wider environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling Sieboldin

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure through dermal contact, inhalation, or ingestion when handling Sieboldin. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

TaskRecommended Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) Primary Engineering Control: Chemical fume hood or a powder containment hood with HEPA filtration. Gloves: Double gloving with powder-free nitrile gloves is recommended. The outer glove should be removed and disposed of as hazardous waste within the containment area. Gown: A disposable, low-permeability gown with a solid front and tight-fitting cuffs. Eye Protection: Chemical safety goggles. A face shield should be worn over safety glasses if there is a risk of splashing. Respiratory Protection: An N95 respirator or higher is required when handling the powder outside of a containment hood.
Handling Solutions Gloves: Double gloving with powder-free nitrile gloves. Gown: A disposable, low-permeability gown. Eye Protection: Chemical safety goggles.
Waste Disposal Gloves: Double gloving with powder-free nitrile gloves. Gown: A disposable, low-permeability gown. Eye Protection: Chemical safety goggles.

Operational and Disposal Plans

A clear, step-by-step operational plan is crucial for the safe handling of this compound from its receipt to its final disposal.

Experimental Protocol: Preparation of a 10 mM Stock Solution in an Appropriate Solvent

This protocol outlines a general procedure for preparing a stock solution of this compound. The solubility of this compound is reported as 742.2 mg/L in water at 25°C (estimated)[1]; however, for research purposes, a solvent like DMSO is commonly used.

  • Preparation: Conduct all work within a certified chemical fume hood. Ensure that a spill kit and designated hazardous waste containers are readily accessible.

  • Personal Protective Equipment: Don all required PPE as detailed in the table above before handling the compound.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully transfer the desired amount of this compound powder to the vial. Record the exact weight.

  • Dissolution: In the fume hood, add the calculated volume of the chosen solvent (e.g., anhydrous DMSO) to the vial to achieve the target concentration.

  • Mixing: Securely cap the vial and vortex or sonicate until the this compound is completely dissolved.

  • Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution at the recommended temperature (typically -20°C or -80°C for long-term storage), protected from light.

  • Cleanup: Decontaminate all surfaces and equipment used in the process. Dispose of all contaminated materials, including pipette tips and empty vials, as hazardous waste. Remove and dispose of PPE according to your institution's guidelines.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: This includes contaminated gloves, gowns, weigh boats, pipette tips, and other disposable materials. Place these items in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not pour solutions down the drain.[2]

  • Sharps Waste: Needles, scalpels, or other contaminated sharps must be disposed of in a designated sharps container.

Emergency Procedures

Immediate and appropriate responses are critical in the event of an emergency involving this compound.

Spill Response

For any chemical spill, prioritize personal safety and alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Alert: Notify your laboratory supervisor and the institutional safety office. For major spills, activate the nearest fire alarm.[3]

  • Contain: If the spill is small and you are trained to handle it, wear appropriate PPE and contain the spill using a chemical spill kit.

  • Clean-up: For powdered spills, avoid raising dust.[4] Gently cover the spill with absorbent material from the spill kit. For liquid spills, absorb the material with appropriate absorbents.

  • Decontaminate: Clean the spill area thoroughly with soap and water or an appropriate decontaminating solution.

  • Dispose: Collect all contaminated materials in a sealed bag and dispose of it as hazardous waste.

Emergency Workflow for a Chemical Spill

G cluster_0 Immediate Actions cluster_1 Spill Response (Trained Personnel Only) cluster_2 Post-Spill Procedures spill Chemical Spill Occurs alert Alert Personnel & Supervisor spill->alert evacuate Evacuate Immediate Area alert->evacuate assess Assess Spill Severity evacuate->assess ppe Don Appropriate PPE assess->ppe If spill is manageable contain Contain the Spill ppe->contain cleanup Clean Up Spill Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Contaminated Waste decontaminate->dispose report Complete Incident Report dispose->report

Caption: Workflow for the safe response to a chemical spill.

First Aid Measures

  • Eye Contact: Immediately flush the eye(s) with a continuous stream of water for at least 15 minutes at an eyewash station.[3][5] Forcibly hold the eyelids open to ensure a thorough rinsing. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing. Wash the affected area vigorously with soap and plenty of water for at least 15 minutes.[3][6] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the individual to fresh air.[6] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[6] Rinse the mouth thoroughly with water and seek immediate medical attention.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.